molecular formula C47H88O6 B11941204 14:0-16:1-14:0 TG-d5

14:0-16:1-14:0 TG-d5

Numéro de catalogue: B11941204
Poids moléculaire: 754.2 g/mol
Clé InChI: JJUUQTPTIFXQFZ-RZCIEKIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

14:0-16:1-14:0 TG-d5 is a useful research compound. Its molecular formula is C47H88O6 and its molecular weight is 754.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C47H88O6

Poids moléculaire

754.2 g/mol

Nom IUPAC

[1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C47H88O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-41-47(50)53-44(42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2)43-52-46(49)40-37-34-31-28-25-21-18-15-12-9-6-3/h19,22,44H,4-18,20-21,23-43H2,1-3H3/b22-19-/i42D2,43D2,44D

Clé InChI

JJUUQTPTIFXQFZ-RZCIEKIASA-N

SMILES isomérique

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCC

SMILES canonique

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to 14:0-16:1-14:0 TG-d5: An Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 14:0-16:1-14:0 TG-d5, a deuterated triglyceride essential for accurate and precise quantification of triglycerides in complex biological samples. Its primary application lies in its use as an internal standard in mass spectrometry-based lipidomics, serving as a critical tool for researchers in various fields, including metabolic disease, drug discovery, and nutritional science.

Core Properties and Identification

This compound, also known as 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, is a synthetic triglyceride molecule where five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium.[1] This isotopic labeling results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterparts by a mass spectrometer.[2] Because it is chemically almost identical to the triglycerides being analyzed, it co-elutes during chromatography and experiences similar ionization effects, enabling it to accurately correct for variations in sample preparation and instrument response.[2]

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Chemical Formula C₄₇H₈₃D₅O₆[1]
Molecular Weight 754.23 g/mol [1][3]
Exact Mass 753.68947425 Da[4]
CAS Number 944709-23-3[1][3]
Purity >99% (TLC)[1]
Form Liquid (typically in chloroform)[1]
Concentration 1 mg/mL[1]
Storage Temperature -20°C[1]
Shipping Condition Dry ice[1]

Synonyms:

  • TG(14:0/16:1/14:0)-d5[4]

  • 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol[1]

  • 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol

  • TG d5-(14:0/16:1(9Z)/14:0)

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the quantification of triglycerides in biological samples via mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] It is also utilized as an internal standard in extraction protocols to differentiate neutral lipids from polar lipids.

General Experimental Workflow for Triglyceride Quantification

The following is a generalized protocol for the quantification of triglycerides in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: A known amount of this compound is added to the biological sample at the beginning of the extraction process.[5] This is a critical step to ensure that the internal standard experiences the same sample processing conditions as the endogenous triglycerides.

  • Lipid Extraction: A common method for lipid extraction is the Bligh-Dyer or Folch method, which uses a biphasic solvent system of chloroform (B151607) and methanol (B129727).[5][6]

    • The sample is homogenized in a mixture of methanol and water.

    • Chloroform is added, and the mixture is vortexed and centrifuged to separate the organic and aqueous layers.

    • The lower organic phase, containing the lipids, is collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the LC-MS system, such as an isopropanol/acetonitrile mixture.[5]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of triglycerides.[5] A gradient elution with a mobile phase system, such as acetonitrile/water and isopropanol/acetonitrile with ammonium (B1175870) formate, is employed to separate the different triglyceride species.[5][7]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, often detecting the ammonium adducts ([M+NH₄]⁺) of the triglycerides.[5][8]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification.[5] This involves selecting the precursor ion of the target triglyceride and its deuterated internal standard and monitoring a specific product ion for each.[8]

3. Data Analysis and Quantification:

  • Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of a representative triglyceride and a fixed concentration of the this compound internal standard.[5]

  • Quantification: The concentration of the target triglycerides in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.[2][5]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Spike with this compound Spike with this compound Biological Sample->Spike with this compound Lipid Extraction (e.g., Folch) Lipid Extraction (e.g., Folch) Spike with this compound->Lipid Extraction (e.g., Folch) Dry and Reconstitute Dry and Reconstitute Lipid Extraction (e.g., Folch)->Dry and Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Dry and Reconstitute->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Quantitative Results Quantitative Results Quantification->Quantitative Results

Experimental workflow for triglyceride quantification.

Contextual Signaling and Metabolic Pathways

While this compound is not biologically active in signaling pathways, it is a crucial tool for studying the pathways where triglycerides are central players. This includes pathways related to lipid metabolism, energy storage, and transport. For instance, it can be used to quantify changes in triglyceride synthesis and breakdown in response to various stimuli or in disease states like hyperlipidemia.[7]

The synthesis of triglycerides, or lipogenesis, is a fundamental metabolic process. It involves the esterification of three fatty acids to a glycerol backbone. This process is influenced by various factors, including diet and hormonal signals. The quantification of specific triglyceride species, facilitated by internal standards like this compound, allows researchers to dissect the intricacies of these metabolic pathways.

G cluster_inputs Inputs cluster_synthesis Triglyceride Synthesis Fatty Acids Fatty Acids Acyl-CoA Synthesis Acyl-CoA Synthesis Fatty Acids->Acyl-CoA Synthesis Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate Acyltransferase Glycerol-3-Phosphate Acyltransferase Glycerol-3-Phosphate->Glycerol-3-Phosphate Acyltransferase Acyl-CoA Synthesis->Glycerol-3-Phosphate Acyltransferase Acylglycerol Phosphate Acyltransferase Acylglycerol Phosphate Acyltransferase Acyl-CoA Synthesis->Acylglycerol Phosphate Acyltransferase Diacylglycerol Acyltransferase Diacylglycerol Acyltransferase Acyl-CoA Synthesis->Diacylglycerol Acyltransferase Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-Phosphate Acyltransferase->Lysophosphatidic Acid Lysophosphatidic Acid->Acylglycerol Phosphate Acyltransferase Phosphatidic Acid Phosphatidic Acid Acylglycerol Phosphate Acyltransferase->Phosphatidic Acid Phosphatidic Acid Phosphatase Phosphatidic Acid Phosphatase Phosphatidic Acid->Phosphatidic Acid Phosphatase Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid Phosphatase->Diacylglycerol (DAG) Diacylglycerol (DAG)->Diacylglycerol Acyltransferase Triglyceride (TG) Triglyceride (TG) Diacylglycerol Acyltransferase->Triglyceride (TG)

Simplified triglyceride synthesis pathway.

References

14:0-16:1-14:0 TG-d5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 14:0-16:1-14:0 TG-d5

Introduction

1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, commonly referred to as this compound, is a deuterated synthetic triglyceride. It consists of a glycerol (B35011) backbone where five hydrogen atoms have been replaced by deuterium, and three fatty acid chains: two myristic acids (14:0) at positions sn-1 and sn-3, and one palmitoleic acid (16:1) at the sn-2 position. This isotopic labeling makes it an invaluable tool in lipidomics and metabolomics research, particularly for applications involving mass spectrometry.

Stable isotope-labeled compounds like this compound are chemically identical to their endogenous counterparts but have a higher mass. This property allows them to be used as internal standards for accurate and precise quantification of non-labeled lipids in complex biological samples.[1][2] Deuteration has gained significant attention in drug development as it can influence the pharmacokinetic and metabolic profiles of molecules.[1][2]

Core Properties and Specifications

The physical and chemical properties of this compound are critical for its application as an analytical standard. These properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol[3]
Synonyms 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol, TG d5-(14:0/16:1(9Z)/14:0)[3][4]
Molecular Formula C₄₇H₈₃D₅O₆[1][3][5]
Formula Weight 754.23 g/mol [1][3][5]
Exact Mass 753.689[3]
CAS Number 944709-23-3[1][3][5]
Purity >99% (TLC)[5]
Physical Form Liquid, typically supplied in chloroform (B151607) (e.g., at 1 mg/mL)[3][5]
Storage Temperature -20°C[3][5]
Stability 1 Year[3]
Percent Composition C 74.85%, H 12.43%, O 12.73%[3]
Hygroscopic Yes[3]
Light Sensitive No[3]

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantitative analysis of triglycerides and other neutral lipids in various biological matrices.[5] Its use is prevalent in:

  • Lipidomics and Metabolomics: It is added to samples at a known concentration at the beginning of the lipid extraction process to correct for sample loss during preparation and for variations in instrument response (e.g., ionization efficiency in mass spectrometry).[6][7][8]

  • Mass Spectrometry (MS): Specifically used in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying endogenous triglycerides.[1][2][5] The known concentration of the deuterated standard allows for the calculation of the absolute concentration of the corresponding non-deuterated analyte.

  • Drug Development: Employed as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug formulations.[1][2][9]

  • Biomarker Discovery: Used in studies to identify and quantify lipid biomarkers in diseases such as Amyotrophic Lateral Sclerosis (ALS) and hyperlipidemia, or to understand the effects of toxicant exposure.[6][8][10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are examples of experimental protocols where this standard is utilized.

Protocol 1: Lipid Extraction from Cerebrospinal Fluid (CSF) for Lipidomics

This protocol describes the use of 14:0-16:1-14:0 D5 TG as an internal standard for analyzing the lipid profile of CSF samples.[6]

  • Sample Preparation: Thaw frozen CSF samples and centrifuge at 3000 x g for 5 minutes.

  • Internal Standard Addition: In a clean tube, mix 100 µL of CSF with 170 µL of 155 µM ammonium (B1175870) bicarbonate. Add 10 µL of an internal standard solution containing 14:0-16:1-14:0 D5 TG and other lipid standards, each at a concentration of 10 µg/mL in methanol (B129727).

  • Lipid Extraction: Perform a two-step extraction. First, add 1 mL of a chloroform-methanol mixture (10:1, v/v), vortex, and collect the organic phase. Second, add 1 mL of a chloroform-methanol mixture (2:1, v/v) to the remaining aqueous phase, vortex, and again collect the organic phase.

  • Sample Concentration: Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 250 µL of a solution of acetonitrile (B52724)/isopropanol/water (65:35:5, v/v/v).

  • LC-MS Analysis: Inject 10 µL of the reconstituted sample for high-resolution mass spectrometry analysis.

Protocol 2: Metabolomics Analysis of Plasma Samples

This protocol outlines a high-throughput method for preparing plasma samples for metabolomics, incorporating 14:0-16:1-14:0 d5 TG.[7]

  • Sample Aliquoting: Using a liquid handling system, transfer 16 µL of plasma sample into a 96-well plate.

  • Extraction Solution Preparation: Prepare an extraction solution of acetonitrile and methanol (65:35, v/v) containing 0.5% formic acid and a suite of internal standards, including 14:0-16:1-14:0 d5 TG.

  • Extraction: Add 200 µL of the extraction solution to each plasma sample.

  • Mixing and Centrifugation: Shake the plate at 550 rpm for 10 minutes at 4°C, followed by centrifugation at 6000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Transfer the supernatant to a new plate for further dilution or direct injection for LC-MS analysis.

Visualization of Workflows and Principles

Diagrams created using Graphviz illustrate key processes involving this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, CSF, Tissue) Spike Add Internal Standard (this compound) Sample->Spike Extract Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Acquisition LCMS->Data Peak Peak Integration (Analyte & Standard) Data->Peak Ratio Calculate Peak Area Ratio (Analyte / Standard) Peak->Ratio Quant Quantification (Calculate Analyte Concentration) Ratio->Quant

Caption: General workflow for quantitative lipidomics using a deuterated internal standard.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_ms Mass Spectrometer Analysis cluster_quant Quantification Analyte Endogenous TG (Unknown Amount 'X') Mass = M MS MS Detector Measures Ion Intensity Analyte->MS Standard This compound (Known Amount 'k') Mass = M+5 Standard->MS Spectrum Mass Spectrum Intensity (Analyte) at m/z = M Intensity (Standard) at m/z = M+5 MS->Spectrum Calc Concentration of Analyte (X) ∝ (Intensity_Analyte / Intensity_Standard) * k Spectrum->Calc

Caption: Principle of quantification by mass spectrometry using a deuterated internal standard.

Conclusion

This compound is a high-purity, deuterated triglyceride essential for modern analytical chemistry. Its role as an internal standard enables researchers and drug development professionals to achieve reliable and reproducible quantification of triglycerides in complex biological systems. The detailed protocols and principles outlined in this guide provide a framework for its effective implementation in lipidomics and metabolomics studies, ultimately contributing to advancements in biomarker discovery and therapeutic development.

References

14:0-16:1-14:0 TG-d5 CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 14:0-16:1-14:0 TG-d5 (CAS: 944709-23-3) for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the deuterated triglyceride this compound, a critical internal standard for quantitative lipidomics. In mass spectrometry-based analysis, stable isotope-labeled internal standards are indispensable for accurate and precise quantification of endogenous lipids by correcting for variability in sample preparation and instrument response.[1] This document details the physicochemical properties, experimental applications, and relevant protocols for this compound, intended for researchers, scientists, and professionals in the field of drug development and lipid analysis.

Physicochemical Properties

1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, systematically named [1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate, is a triglyceride containing two myristic acid (14:0) chains and one palmitoleic acid (16:1) chain, with five deuterium (B1214612) atoms on the glycerol (B35011) backbone.[2] This stable isotope labeling makes it an ideal internal standard for the quantification of triglycerides in biological samples.

PropertyValueReference
CAS Number 944709-23-3[3]
Molecular Formula C47H83D5O6[3]
Molecular Weight 754.2 g/mol [2]
Exact Mass 753.68947425 Da[2]
Synonyms 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, TG(14:0/16:1/14:0) (d5)[2]

Applications in Quantitative Lipidomics

This compound is primarily utilized as an internal standard in mass spectrometry (MS)-based lipidomics for the quantitative analysis of triacylglycerides. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively normalizing for variations in the analytical process.[1]

This internal standard has been successfully employed in various research applications, including:

  • Clinical Research: In a study on Amyotrophic Lateral Sclerosis (ALS), this compound was a component of an internal standard mixture for the lipidomic profiling of cerebrospinal fluid (CSF).[4]

  • Metabolic Studies: It has been used in the investigation of altered lipid metabolism in the adipose tissues of genetically modified mice.[5]

  • Neuroscience: A study on Alzheimer's disease utilized a d5-triglyceride internal standard mixture containing this compound for the characterization of lipids in brain-derived extracellular vesicles.[6]

Experimental Protocols

The use of this compound as an internal standard is a critical step in the lipidomics workflow, which typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.

Lipid Extraction from Biological Fluids (e.g., Cerebrospinal Fluid)

This protocol is adapted from a study on the lipidomic profiling of cerebrospinal fluid.[4]

  • Sample Preparation: Thaw 100 µL of CSF sample on ice.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution containing this compound at a known concentration (e.g., 10 µg/mL in methanol).

  • Lipid Extraction:

    • Add 170 µL of 155 µM ammonium (B1175870) bicarbonate.

    • Perform a two-step extraction with 1 mL of chloroform:methanol mixtures (first 10:1 v/v, then 2:1 v/v).

    • Vortex thoroughly after each addition.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection and Drying: Collect the lower organic phase and evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 250 µL of acetonitrile/isopropanol/water (65:35:5 v/v/v) for LC-MS analysis.

Lipid Extraction from Tissues (e.g., Adipose Tissue)

This protocol is a modification of the Folch method and has been used for lipid extraction from adipose tissue.[5][7]

  • Homogenization: Homogenize a known weight of tissue in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of this compound internal standard.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol.

    • Agitate for 20 minutes at room temperature.

  • Phase Separation:

    • Add 0.9% NaCl solution to induce phase separation.

    • Vortex and centrifuge at 2,000 x g for 10 minutes.

  • Collection and Drying: Collect the lower organic phase and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical platform (e.g., isopropanol/methanol/chloroform 4:2:1 v/v).[5]

Data Analysis Workflow

The quantitative analysis of triglycerides using this compound involves the comparison of the peak area of the endogenous triglyceride to the peak area of the deuterated internal standard.

Data_Analysis_Workflow cluster_LCMS LC-MS Data Acquisition cluster_Processing Data Processing cluster_Quantification Quantification & Analysis Raw_Data Raw LC-MS Data Peak_Detection Peak Detection & Integration Raw_Data->Peak_Detection xcms or similar IS_Normalization Internal Standard Normalization Peak_Detection->IS_Normalization Ratio of Analyte to IS Concentration_Calculation Concentration Calculation IS_Normalization->Concentration_Calculation Calibration Curve Statistical_Analysis Statistical Analysis Concentration_Calculation->Statistical_Analysis

Caption: A generalized workflow for quantitative lipidomics data analysis.

Signaling Pathways

As a deuterated internal standard, this compound does not directly participate in cellular signaling pathways. However, it is a crucial tool for studying the roles of triglycerides in these pathways. Triglycerides are central to energy metabolism and are implicated in various signaling cascades related to metabolic diseases. The accurate quantification of specific triglyceride species, enabled by internal standards like this compound, is essential for understanding these complex biological processes.

Triglyceride_Metabolism Dietary_Fats Dietary Fats & Carbohydrates Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids Glycerol_3_Phosphate Glycerol-3-Phosphate Dietary_Fats->Glycerol_3_Phosphate Triglycerides Triglycerides (TG) (Quantified using this compound) Fatty_Acids->Triglycerides Glycerol_3_Phosphate->Triglycerides VLDL VLDL Assembly & Secretion Triglycerides->VLDL Energy_Production Energy Production (β-oxidation) Triglycerides->Energy_Production Signaling_Molecules Signaling Molecules (e.g., DAG) Triglycerides->Signaling_Molecules Adipose_Tissue Adipose Tissue Storage VLDL->Adipose_Tissue

Caption: Simplified overview of triglyceride metabolism.

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of triglycerides in complex biological matrices. Its use in mass spectrometry-based lipidomics enables researchers to obtain reliable data for advancing our understanding of the roles of lipids in health and disease, and for the development of novel therapeutics and diagnostics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important analytical tool.

References

An In-depth Technical Guide to the Synthesis of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the stable isotope-labeled triglyceride, 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol. This molecule is a valuable internal standard for mass spectrometry-based quantitative lipidomics, enabling precise measurement of specific triacylglycerols in complex biological samples. This document outlines a plausible multi-step chemoenzymatic synthesis strategy, detailing the necessary reagents, experimental protocols, and purification methods.

Overview of the Synthetic Strategy

The synthesis of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol can be achieved through a convergent strategy involving three key stages:

  • Preparation of Acyl Chlorides: Synthesis of tetradecanoyl chloride and 9Z-hexadecenoyl chloride from their corresponding fatty acids.

  • Regioselective Acylation of Deuterated Glycerol (B35011): Enzymatic or chemical acylation of the commercially available glycerol-1,1,2,3,3-d5 (B137938) at the sn-1 and sn-3 positions with tetradecanoyl chloride to yield 1,3(d5)-ditetradecanoyl-glycerol.

  • Final Acylation and Purification: Acylation of the sn-2 position of the diglyceride intermediate with 9Z-hexadecenoyl chloride, followed by purification of the final triglyceride product.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_acyl_chloride Acyl Chloride Synthesis cluster_diglyceride Diglyceride Formation cluster_triglyceride Final Product Glycerol-d5 Glycerol-d5 1,3(d5)-ditetradecanoyl-glycerol 1,3(d5)-ditetradecanoyl-glycerol Glycerol-d5->1,3(d5)-ditetradecanoyl-glycerol Enzymatic Esterification Tetradecanoic_Acid Tetradecanoic_Acid Tetradecanoyl_Chloride Tetradecanoyl_Chloride Tetradecanoic_Acid->Tetradecanoyl_Chloride Thionyl Chloride 9Z-Hexadecenoic_Acid 9Z-Hexadecenoic_Acid 9Z-Hexadecenoyl_Chloride 9Z-Hexadecenoyl_Chloride 9Z-Hexadecenoic_Acid->9Z-Hexadecenoyl_Chloride Oxalyl Chloride Tetradecanoyl_Chloride->1,3(d5)-ditetradecanoyl-glycerol Target_Triglyceride 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol 9Z-Hexadecenoyl_Chloride->Target_Triglyceride 1,3(d5)-ditetradecanoyl-glycerol->Target_Triglyceride Acylation

A high-level workflow for the synthesis of the target triglyceride.

Experimental Protocols

Synthesis of Acyl Chlorides

The synthesis of tetradecanoyl chloride and 9Z-hexadecenoyl chloride can be achieved by reacting the corresponding fatty acids with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Protocol for Tetradecanoyl Chloride Synthesis:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetradecanoic acid (myristic acid).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2 equivalents).

  • Heat the reaction mixture to reflux (approximately 75-80°C) for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude tetradecanoyl chloride can be used in the next step without further purification.

Protocol for 9Z-Hexadecenoyl Chloride Synthesis:

  • In a flask under an inert atmosphere, dissolve 9Z-hexadecenoic acid (palmitoleic acid) in an anhydrous solvent such as dichloromethane (B109758).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (e.g., 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 9Z-hexadecenoyl chloride.

Enzymatic Synthesis of 1,3(d5)-ditetradecanoyl-glycerol

This step utilizes a sn-1,3 specific lipase (B570770) to regioselectively acylate the primary hydroxyl groups of glycerol-d5.

Protocol:

  • In a suitable reaction vessel, dissolve glycerol-1,1,2,3,3-d5 and tetradecanoic acid in a molar ratio of 1:2.5 in tert-butanol.[1]

  • Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM (Rhizomucor miehei) or Lipozyme TL IM (Thermomyces lanuginosus), at a concentration of approximately 5-10% (w/w) of the total substrates.

  • Conduct the reaction at a controlled temperature, typically between 40-60°C, with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the desired conversion to the 1,3-diglyceride is achieved, filter off the immobilized enzyme.

  • Remove the solvent under reduced pressure to yield the crude 1,3(d5)-ditetradecanoyl-glycerol.

Acylation of 1,3(d5)-ditetradecanoyl-glycerol and Purification

The final step involves the acylation of the secondary hydroxyl group of the diglyceride intermediate.

Protocol:

  • Dissolve the crude 1,3(d5)-ditetradecanoyl-glycerol in an anhydrous solvent like dichloromethane in the presence of a base such as pyridine (B92270) or triethylamine.

  • Cool the solution to 0°C.

  • Slowly add the previously prepared 9Z-hexadecenoyl chloride (approximately 1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude triglyceride product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

Quantitative Data

The following tables summarize expected yields and key reaction parameters based on analogous syntheses of structured triglycerides. Actual results may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters for Acyl Chloride Synthesis

ParameterTetradecanoyl Chloride9Z-Hexadecenoyl Chloride
Fatty Acid Tetradecanoic Acid9Z-Hexadecenoic Acid
Chlorinating Agent Thionyl ChlorideOxalyl Chloride
Catalyst -DMF (catalytic)
Solvent NeatDichloromethane
Temperature 75-80°C0°C to Room Temp.
Reaction Time 2-3 hours1-2 hours
Expected Yield >95%>95%

Table 2: Parameters for the Synthesis of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol

StepParameterValue/Condition
Diglyceride Synthesis Enzyme Lipozyme RM IM or TL IM
Substrates Glycerol-d5, Tetradecanoic Acid
Molar Ratio (Acid:Glycerol) 2.5:1[1]
Solvent tert-Butanol[1]
Temperature 40-60°C
Reaction Time 8-24 hours
Expected Yield of 1,3-DAG 40-60%
Triglyceride Synthesis Acylating Agent 9Z-Hexadecenoyl Chloride
Base Pyridine or Triethylamine
Solvent Dichloromethane
Temperature 0°C to Room Temp.
Reaction Time 2-4 hours
Overall Expected Yield 20-40% (from glycerol-d5)

Characterization Data

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Analytical Data for 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol

AnalysisExpected Result
Molecular Formula C₄₇H₈₃D₅O₆
Molecular Weight 754.2 g/mol
Mass Spectrometry (ESI-MS) Expected [M+NH₄]⁺ at m/z 771.72 and [M+Na]⁺ at m/z 776.69. Fragmentation should confirm the presence of d5-glycerol backbone and the respective fatty acyl chains.
¹H NMR (CDCl₃) Signals corresponding to the fatty acyl chains and a characteristic signal for the CH proton at the sn-2 position of the glycerol backbone. The signals for the protons at the sn-1 and sn-3 positions of the glycerol backbone will be absent due to deuteration.
¹³C NMR (CDCl₃) Signals for the carbonyl carbons of the ester groups and the carbons of the fatty acyl chains and the glycerol backbone.
Purity (HPLC/GC) >98%

Application Workflow

The primary application of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol is as an internal standard in quantitative lipidomics studies. The workflow for its use is outlined below.

Application_Workflow Biological_Sample Biological Sample (e.g., plasma, tissue) Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) Biological_Sample->Lipid_Extraction Internal_Standard_Spike Spike with 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol Lipid_Extraction->Internal_Standard_Spike LC_MS_Analysis LC-MS/MS Analysis Internal_Standard_Spike->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Quantified_Lipid_Levels Quantified Endogenous Triglyceride Levels Data_Analysis->Quantified_Lipid_Levels

Workflow for the use of the synthesized triglyceride as an internal standard.

Conclusion

The synthesis of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol is a multi-step process that can be efficiently achieved through a combination of chemical and enzymatic methods. The use of a commercially available deuterated glycerol starting material simplifies the synthesis significantly. Careful control of reaction conditions and purification procedures are essential to obtain the high-purity product required for its application as an internal standard in quantitative mass spectrometry. This guide provides a robust framework for researchers to synthesize this valuable tool for lipidomics research.

References

The Gold Standard: A Technical Guide to Deuterated Triglyceride Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Lipidomics

Lipidomics, the large-scale investigation of lipids in biological systems, has become an indispensable discipline for understanding cellular physiology and pathology. Triglycerides (TGs), as the primary molecules for energy storage and key players in metabolic signaling, are central to this field.[1] Dysregulation of triglyceride metabolism is a hallmark of numerous diseases, including cardiovascular disease, diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] Consequently, the accurate and precise quantification of specific TG molecular species is critical for biomarker discovery, diagnostics, and the development of novel therapeutics.

However, the inherent complexity of the lipidome and the multi-step nature of analytical workflows—from sample collection and extraction to mass spectrometric analysis—present significant challenges to achieving reliable quantitative data.[3] To overcome these hurdles, the use of stable isotope-labeled internal standards has become the cornerstone of robust quantitative lipidomics.[3] This technical guide provides an in-depth overview of deuterated triglyceride standards, detailing their application, experimental methodologies, and the superior analytical performance they enable.

The Core Principle: Stable Isotope Dilution Mass Spectrometry

The use of deuterated triglyceride standards is rooted in the principle of stable isotope dilution mass spectrometry (SID-MS).[3] A known quantity of a deuterated TG standard, which is chemically identical to the endogenous (natural) analyte but possesses a greater mass due to the substitution of hydrogen atoms with deuterium, is added to a biological sample at the earliest point in the workflow.[3]

Because the deuterated standard and the endogenous analyte have virtually identical physicochemical properties, they behave similarly during every subsequent step, including extraction, chromatographic separation, and ionization.[3] This co-analysis allows the deuterated standard to serve as a perfect proxy, correcting for two major sources of analytical variability:

  • Sample Loss: It is inevitable that some sample will be lost during the multi-step extraction and preparation process. Since the deuterated standard is added at the beginning, it is lost in the same proportion as the endogenous analyte, allowing for accurate correction of the final calculated concentration.[3]

  • Matrix Effects: The complex mixture of molecules in a biological sample can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. As the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable normalization of the signal.[3]

The mass spectrometer easily distinguishes between the light (endogenous) and heavy (deuterated) versions of the triglyceride based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal intensity of the endogenous TG to that of the known amount of the deuterated internal standard, a highly accurate and precise quantification can be achieved.

Common Deuterated Triglyceride Standards & Performance

A variety of deuterated triglyceride standards are available, either as individual compounds or as part of comprehensive mixtures designed to cover multiple lipid classes. These standards are synthesized to have high isotopic purity to ensure analytical accuracy. Commercially available kits, such as the SPLASH™ LIPIDOMIX® Mass Spec Standard, include deuterated triglycerides like 15:0-18:1(d7)-15:0 TG, formulated at concentrations relevant to human plasma.[4][5]

The use of these standards yields exceptional analytical performance, as demonstrated by key validation metrics. While performance can vary based on the specific analyte, matrix, and instrumentation, SID-MS methods for triglycerides are characterized by excellent linearity, precision, and accuracy.

Validation Parameter Typical Performance with Deuterated TG Standards Significance
Linearity (R²) > 0.99Indicates a direct and proportional response across a wide range of concentrations, essential for accurate quantification. A study demonstrated linearity over four orders of magnitude for a standard TG spiked into serum (r²=0.999).[6]
Precision (%RSD) Intra-day CV: < 15% Inter-day CV: < 25%Demonstrates the reproducibility of the measurement. Methods using isotope dilution have shown exceptionally high precision, with Coefficients of Variation (CV) for triglycerides often well below 15%.[7] A reference method using [13C3]tripalmitin reported a CV of <1%.[8]
Accuracy (% Recovery) Typically 80-120%Reflects how close the measured value is to the true value. The near-identical behavior of deuterated standards to their endogenous counterparts ensures high accuracy by effectively correcting for sample loss and matrix effects.[9]

Table 1: Summary of typical quantitative performance metrics for lipidomics assays utilizing deuterated triglyceride internal standards. Data compiled from multiple analytical validation studies.[6][7][8][9]

Experimental Protocols and Workflow

A robust lipidomics workflow is critical for obtaining high-quality data. The process begins with proper sample handling and the crucial step of spiking the sample with the deuterated internal standard before any extraction procedures.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Triglyceride Standard Sample->Spike Add known amount Extract Lipid Extraction (e.g., MTBE or Folch) Spike->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down Solvent Collect->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject Processing Data Processing (Peak Integration) LCMS->Processing Quant Quantification (Analyte/IS Ratio) Processing->Quant Result Result Quant->Result Final TG Concentration

A typical experimental workflow for targeted triglyceride lipidomics.
Detailed Protocol 1: Methyl-tert-butyl ether (MTBE) Lipid Extraction

The MTBE method is favored for its use of less toxic solvents and a protocol where the lipid-containing organic phase is the upper layer, simplifying collection.[10]

Materials:

  • Sample (e.g., 20 µL plasma)

  • Deuterated triglyceride internal standard solution

  • Methanol (LC-MS grade), ice-cold

  • MTBE (LC-MS grade), ice-cold

  • Water (LC-MS grade)

  • Microcentrifuge tubes, vortexer, centrifuge (4°C), solvent evaporator

Procedure:

  • Sample Aliquoting: Aliquot 20 µL of plasma into a 1.5 mL microcentrifuge tube on ice.

  • Internal Standard Spiking: Add a known amount of the deuterated triglyceride internal standard mixture to the plasma.

  • Solvent Addition: Add 225 µL of ice-cold methanol. Vortex briefly. Add 750 µL of ice-cold MTBE.

  • Extraction: Vortex vigorously for 10-20 seconds and then incubate on a shaker for 1 hour at 4°C to ensure protein precipitation and lipid extraction.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: a top organic layer (containing lipids), a bottom aqueous layer, and a protein pellet at the interface.[11]

  • Collection: Carefully collect the upper organic phase and transfer it to a new clean tube, avoiding the protein pellet.

  • Drying: Evaporate the solvent to complete dryness using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 100 µL of Acetonitrile/Isopropanol 65:30).[12]

Detailed Protocol 2: Folch Lipid Extraction

The Folch method is a classic and robust "gold standard" procedure for total lipid extraction.[13]

Materials:

  • Sample (e.g., 50 µL plasma)

  • Deuterated triglyceride internal standard solution

  • Chloroform (B151607) (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (LC-MS grade water)

  • Glass centrifuge tubes with PTFE-lined caps, vortexer, centrifuge (4°C), solvent evaporator

Procedure:

  • Internal Standard Spiking: To a glass tube, add 50 µL of plasma and a known amount of the deuterated triglyceride internal standard.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to create a single-phase system and precipitate proteins.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Collection: Two phases will form: an upper aqueous layer and a lower organic (chloroform) layer containing the lipids. Carefully aspirate and discard the upper layer. Using a glass pipette, transfer the lower organic phase to a new clean tube.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

Application in Research: Triglyceride Metabolism and Signaling

Accurate TG quantification is vital for studying metabolic pathways. Triglycerides are synthesized (lipogenesis) from fatty acids and glycerol-3-phosphate, primarily in the liver and adipose tissue.[1] This process is stimulated by insulin. Conversely, during periods of fasting or energy demand, hormones like glucagon (B607659) trigger the breakdown of TGs (lipolysis) into free fatty acids and glycerol, which are released for energy.[1]

G cluster_lipogenesis Lipogenesis (Energy Storage) cluster_lipolysis Lipolysis (Energy Release) Insulin Insulin Glucose Glucose / FAs Insulin->Glucose + uptake G3P Glycerol-3-P Glucose->G3P DAG Diacylglycerol (DAG) G3P->DAG + Acyl-CoA TG_Store Triglyceride (Stored in Lipid Droplet) DAG->TG_Store + Acyl-CoA (DGAT enzyme) TG_Mobilmobilize TG_Mobilmobilize Glucagon Glucagon TG_Mobilize Triglyceride Glucagon->TG_Mobilize + (ATGL/HSL enzymes) FFA Free Fatty Acids + Glycerol TG_Mobilize->FFA Energy Energy Production (β-oxidation) FFA->Energy

Hormonal regulation of triglyceride synthesis and breakdown.

By using deuterated standards to accurately measure changes in specific TG species, researchers can precisely map the flux through these pathways in response to drug treatments, genetic modifications, or disease progression.

Conclusion

In the demanding field of lipidomics, the quality of quantitative data is paramount. Deuterated triglyceride standards, when integrated into a validated analytical workflow, provide the highest level of accuracy and precision. Their ability to perfectly mimic the behavior of endogenous analytes allows for comprehensive correction of analytical variability, from extraction efficiency to matrix-induced ion suppression. For researchers in basic science and drug development, leveraging these gold-standard reagents is not just a matter of best practice—it is essential for generating the robust, reproducible data required to make meaningful biological discoveries and advance new therapies.

References

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and clinical research, the precision and reliability of quantitative analysis are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for these applications. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the accuracy of results. This technical guide delves into the fundamental role of internal standards in mass spectrometry, providing a comprehensive overview of their function, types, and practical implementation.

The Core Function: Correcting for Inevitable Variability

Quantitative analysis by mass spectrometry relies on the principle that the instrument's response is proportional to the concentration of the analyte of interest. However, this relationship can be influenced by numerous factors throughout the analytical workflow. An internal standard (IS) is a compound of known concentration that is added to every sample, including calibrators and quality control samples, at the beginning of the analytical process.[1] Its primary purpose is to normalize the analyte's response, thereby correcting for variations that can occur from sample to sample.[2]

By adding a constant amount of an internal standard, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains stable even if both the analyte and the internal standard are equally affected by the sources of variability.

Key sources of variability corrected by internal standards include:

  • Sample Preparation: Losses can occur during various steps such as dilution, extraction, evaporation, and reconstitution.[3] The internal standard, when added early in the process, experiences similar losses, thus correcting for this variability.[4]

  • Injection Volume: Minor variations in the volume of sample injected into the LC-MS/MS system can lead to proportional changes in the analyte signal. The use of an internal standard effectively cancels out these variations.

  • Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over time due to factors like changes in the ion source conditions. As both the analyte and the internal standard are affected similarly, the ratio of their signals remains consistent.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. An ideal internal standard will experience the same degree of matrix effects as the analyte, allowing for accurate correction.[3][5]

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

SIL internal standards are considered the "gold standard" for quantitative mass spectrometry.[1] These are synthetic versions of the analyte in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[6]

Because they are chemically identical to the analyte, SIL internal standards co-elute chromatographically and exhibit nearly identical extraction recovery and ionization efficiency.[6] This close similarity allows for the most effective correction of variability, particularly matrix effects.[5][6] However, it is important to note that deuterium-labeled standards can sometimes exhibit slightly different retention times or recoveries compared to the unlabeled analyte.[7]

Structural Analog Internal Standards

A structural analog is a compound that has a chemical structure similar to the analyte but is not isotopically labeled. These are often used when a SIL internal standard is not commercially available or is prohibitively expensive. While they can compensate for some variability in sample preparation and instrument drift, they may not perfectly mimic the analyte's behavior, especially concerning ionization efficiency and matrix effects.[7][8]

Data Presentation: Performance Comparison of Internal Standards

The choice of internal standard can significantly impact the precision and accuracy of a quantitative assay. The following tables summarize quantitative data from various studies, comparing the performance of stable isotope-labeled internal standards to structural analogs.

Table 1: Comparison of Assay Performance for the Anticancer Drug Kahalalide F

ParameterStructural Analog ISStable Isotope-Labeled (SIL) IS
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6
Significance of Variance (p-value) 0.02 (Significantly Lower)
Data sourced from a study on the quantification of Kahalalide F, demonstrating improved precision and accuracy with the use of a SIL internal standard.[7]

Table 2: Method Validation Data for the Immunosuppressant Everolimus

ParameterStructural Analog IS (32-desmethoxyrapamycin)Stable Isotope-Labeled IS (everolimus-d4)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery (%) 98.3 - 108.198.3 - 108.1
Total Coefficient of Variation (CV) (%) 4.3 - 7.24.3 - 7.2
Slope (vs. Reference Method) 0.830.95
Correlation Coefficient (r) > 0.98> 0.98
This table presents a comparison of key performance characteristics for the quantification of everolimus, showing that while both internal standards were acceptable, the SIL-IS offered a more favorable comparison to a reference method.

Table 3: Accuracy and Precision for Angiotensin IV Quantification

ParameterNo Internal StandardStructural Analog ISStable Isotope-Labeled (SIL) IS
Repeatability of Injection (RSD %) HighImprovedSignificantly Improved
Method Precision (RSD %) PoorImprovedSignificantly Improved
Method Accuracy (% Bias) HighImprovedSignificantly Improved
A study on the quantification of angiotensin IV in rat brain dialysates highlighted that only the SIL-IS could significantly improve the repeatability, precision, and accuracy of the method.[8]

Experimental Protocols: A Generalized Workflow for Quantitative LC-MS/MS Analysis

The successful implementation of an internal standard in a quantitative LC-MS/MS assay involves a systematic approach, from sample preparation to data analysis. Below is a generalized experimental protocol that can be adapted for various applications.

Preparation of Standards and Solutions
  • Stock Solutions: Prepare concentrated stock solutions of the analyte and the internal standard in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare a separate working solution of the internal standard at a fixed concentration.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking the appropriate biological matrix (e.g., plasma, urine) with the analyte working solutions to achieve a range of known concentrations. Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. Two common techniques are protein precipitation and solid-phase extraction.

This is a simple and rapid method suitable for many applications.

  • Aliquoting: Aliquot a specific volume of the sample, calibration standards, and QCs into individual tubes.

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution to each tube.

  • Vortexing: Vortex each tube briefly to ensure thorough mixing.

  • Protein Precipitation: Add a specific volume of a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to each tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a specific volume of the mobile phase.

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.

  • Aliquoting and Spiking: As with PPT, aliquot the samples and spike with the internal standard.

  • Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and internal standard.

  • Elution: Elute the analyte and internal standard from the cartridge with a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column). Use a gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte and internal standard from other components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Analysis
  • Peak Integration: Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and QC.

  • Response Ratio Calculation: Calculate the response ratio for each injection by dividing the analyte peak area by the internal standard peak area.

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value of >0.99 is generally considered acceptable.

  • Quantification of Unknowns: Use the calibration curve to determine the concentration of the analyte in the unknown samples and QCs based on their calculated response ratios.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

logical_flow_without_is Analyte Analyte in Sample Variability Analytical Variability (Sample Prep, Injection, Matrix Effects) Analyte->Variability ObservedSignal Observed Analyte Signal (Inaccurate) Variability->ObservedSignal

Figure 1: Logical flow of quantification without an internal standard.

logical_flow_with_is cluster_sample Sample Analyte Analyte Variability Analytical Variability (Affects both equally) Analyte->Variability IS Internal Standard (Known Amount) IS->Variability ObservedAnalyteSignal Observed Analyte Signal Variability->ObservedAnalyteSignal ObservedISSignal Observed IS Signal Variability->ObservedISSignal Ratio Calculate Ratio (Analyte Signal / IS Signal) ObservedAnalyteSignal->Ratio ObservedISSignal->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant

Figure 2: Logical flow of quantification with an internal standard.

experimental_workflow Start Start: Sample/Calibrator/QC Add_IS Add Internal Standard Start->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation or SPE) Add_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Calibration_Curve Construct Calibration Curve Data_Processing->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification End End: Report Results Quantification->End

References

Technical Guide: 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol (14:0-16:1-14:0 TG-d5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol (14:0-16:1-14:0 TG-d5), a deuterated triglyceride of high utility in lipidomics research. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations to support its application.

Core Compound Information

This compound is a synthetic, stable isotope-labeled triglyceride used primarily as an internal standard in mass spectrometry-based lipidomics.[1] Its deuterated glycerol (B35011) backbone allows for precise quantification of triglycerides in complex biological samples.[2]

Suppliers:

This lipid is available from several specialized chemical suppliers. Notable vendors include:

  • Avanti Polar Lipids (distributed via Merck/Sigma-Aldrich)[3]

  • MedChemExpress[1][4]

  • Shanghai Nianxing Industrial Co., Ltd.[5]

Physicochemical and Product Data

The following tables summarize the key quantitative data for this compound.

Identifier Value Source
Chemical Name 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol[3]
Synonyms 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol, TG d5-(14:0/16:1(9Z)/14:0)[3]
CAS Number 944709-23-3[3][6]
Molecular Formula C₄₇H₈₃D₅O₆[3][6]
Property Value Source
Formula Weight 754.229 g/mol [3][7]
Exact Mass 753.689 Da[3][7]
Purity >99% (TLC)[6]
Form Liquid (typically supplied in chloroform)[6]
Concentration 1 mg/mL[6]
Storage Temperature -20°C[3][6]
Stability 1 Year[3]
Mass Spectrometry Data

Below are details from Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Parameter Value Source
Precursor Type [M+Na]⁺[7]
Precursor m/z 771.7247[7]
Instrument Agilent 6530 Q-TOF[7]
Ionization Electrospray Ionization (ESI), positive mode[7]
Collision Energy 25 V[7]
Parameter Value Source
Precursor Type [M+NH₄]⁺[7]
Precursor m/z 771.721546315493[7]
Instrument Thermo Q-Exactive Plus[7]
Ionization LC-ESI-QFT, positive mode[7]
Collision Energy 20.0 eV[7]

Experimental Protocols

This compound is a critical internal standard for the accurate quantification of triglycerides in biological matrices. The following protocol is based on its application in a lipidomics study of cerebrospinal fluid (CSF).[8]

Lipid Extraction from CSF for Mass Spectrometry Analysis

Objective: To extract lipids from cerebrospinal fluid for analysis by high-resolution mass spectrometry, using 14:0-16:1-14:0 D5 TG as an internal standard.[8]

Materials:

  • Cerebrospinal fluid (CSF) samples

  • Chloroform

  • Methanol

  • Ammonium (B1175870) bicarbonate (155 µM)

  • Internal standard solution: 10 µg/mL of 14:0-16:1-14:0 D5 TG and other relevant standards in methanol.[8]

  • Acetonitrile/Isopropanol/Water (65/35/5, v/v/v)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw CSF samples and centrifuge at 3000 x g for 5 minutes.[8]

  • In a clean tube, mix 100 µL of CSF with 170 µL of 155 µM ammonium bicarbonate.[8]

  • Add 10 µL of the internal standard solution (containing 14:0-16:1-14:0 D5 TG at 10 µg/mL) to the CSF mixture.[8]

  • Perform a two-step lipid extraction:

    • Add 1 mL of chloroform-methanol (10:1, v/v) to the sample, vortex thoroughly, and centrifuge to separate the phases.[8]

    • Collect the lower organic phase.

    • Add 1 mL of chloroform-methanol (2:1, v/v) to the remaining aqueous phase, vortex, and centrifuge.[8]

    • Collect and combine the organic phase with the first extract.

  • Evaporate the pooled organic phase to dryness under a stream of nitrogen.[8]

  • Reconstitute the dried lipid extract in 250 µL of acetonitrile/isopropanol/water (65/35/5).[8]

  • Inject 10 µL of the reconstituted sample for mass spectrometry analysis.[8]

Visualizations

The following diagrams illustrate the structure, a generalized synthesis pathway, and the experimental workflow for the use of this compound.

G Molecular Structure of this compound cluster_glycerol Glycerol-d5 Backbone cluster_acyl Fatty Acyl Chains C1 C1 (d2) C2 C2 (d1) Myristoyl1 Myristoyl (14:0) C1->Myristoyl1 sn-1 C3 C3 (d2) Palmitoleoyl Palmitoleoyl (16:1) C2->Palmitoleoyl sn-2 Myristoyl2 Myristoyl (14:0) C3->Myristoyl2 sn-3

Caption: Structure of this compound.

G Generalized Synthesis Pathway A Glycerol-d5 D 1,3-dimyristoyl-glycerol-d5 A->D Esterification (sn-1, sn-3) B Myristic Acid (14:0) B->D C Palmitoleic Acid (16:1) E This compound C->E D->E Esterification (sn-2)

Caption: Generalized synthesis of this compound.

G Experimental Workflow for Lipidomics cluster_sample_prep Sample Preparation cluster_analysis Analysis A CSF Sample (100 µL) B Add Internal Standard (incl. This compound) A->B C Lipid Extraction (Chloroform/Methanol) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Quantification vs. Internal Standard F->G H Quantified Triglyceride Levels G->H

Caption: Use of this compound in a lipidomics workflow.

References

Commercial Availability and Application of Deuterated Triglycerides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of deuterated triglycerides and their applications in metabolic research and drug development. This document details available deuterated lipids, outlines experimental protocols for their use, and explores the key signaling pathways that can be investigated using these powerful research tools.

Commercial Availability of Deuterated Triglycerides and Precursors

The commercial landscape for deuterated triglycerides offers a range of options, from readily available deuterated fatty acids and glycerol (B35011) to custom synthesis services for specific triglyceride structures. Key suppliers in this space provide essential building blocks for researchers to either synthesize their own labeled triglycerides or to purchase them directly.

Table 1: Commercially Available Deuterated Triglycerides and their Precursors

Product NameDeuteration PatternSupplier(s)Catalog Number (Example)
Tripalmitin (trispalmitoyl-D₉₃, 98%)Perdeuterated PalmitateCambridge Isotope Laboratories, Inc.DLM-220
Trioctanoin (1,1,1-¹³C₃, 99%)Carbon-13 labeledCambridge Isotope Laboratories, Inc.CLM-4453
Triolein (1,1,1-¹³C₃, 99%)Carbon-13 labeledCambridge Isotope Laboratories, Inc.CLM-4298
Lauric Acid-d23PerdeuteratedCayman Chemical28080
Myristic Acid-d27PerdeuteratedCayman Chemical9003317
Palmitic Acid-d31PerdeuteratedCayman Chemical, Avanti Polar Lipids16497
Stearic Acid-d35PerdeuteratedCayman Chemical16498
Oleic Acid-d17Specifically LabeledAvanti Polar Lipids700041P
Arachidonic Acid-d8Specifically LabeledCambridge Isotope Laboratories, Inc.DLM-259
Glycerol-d8PerdeuteratedSigma-Aldrich (Merck)176161

Table 2: Key Suppliers of Deuterated Lipids and Custom Synthesis Services

SupplierProduct OfferingsCustom SynthesisWebsite
Cambridge Isotope Laboratories, Inc. Wide range of deuterated fatty acids, some triglycerides, and other stable isotope-labeled compounds.[1]Yes--INVALID-LINK--
Avanti Polar Lipids Extensive catalog of deuterated fatty acids and complex lipids, including phospholipids.[2]Yes--INVALID-LINK--
Sigma-Aldrich (Merck) A variety of deuterated lipids and related research chemicals.[3]Yes--INVALID-LINK--
Cayman Chemical Offers a selection of deuterated fatty acids and other lipid standards.Yes--INVALID-LINK--
Zeochem Specializes in deuterated compounds and offers custom synthesis for pharmaceutical and research applications.[4]Yes--INVALID-LINK--
BOC Sciences Provides custom synthesis of triglycerides with defined fatty acid compositions and isotopic labeling.[5]Yes--INVALID-LINK--
ResolveMass Laboratories Inc. Specializes in custom synthesis of deuterated chemicals for various research applications.Yes--INVALID-LINK--

Experimental Protocols

Deuterated triglycerides are invaluable tools for tracing metabolic pathways. Below are detailed methodologies for key experiments.

Measurement of De Novo Lipogenesis (DNL) using Deuterated Water (D₂O)

This protocol is a widely used method to quantify the rate of new fatty acid synthesis.

Objective: To measure the fractional synthetic rate (FSR) of triglycerides by monitoring the incorporation of deuterium (B1214612) from body water into newly synthesized fatty acids.

Materials:

  • Deuterated water (D₂O, 99.8 atom % excess)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Reagents for lipid extraction (e.g., Folch method: chloroform/methanol) and derivatization (e.g., BF₃-methanol or pentafluorobenzyl bromide)

  • Internal standards (e.g., deuterated fatty acids not expected to be synthesized)

Procedure:

  • Subject Preparation: Subjects are typically fasted overnight.

  • D₂O Administration: A priming dose of D₂O is administered orally (e.g., 0.7 g D₂O per kg of estimated body water) to rapidly enrich the body water pool.[6] This is followed by maintenance doses provided in drinking water to maintain a stable plasma D₂O enrichment.[6]

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 4 hours) over the study period (e.g., 48 hours).[6]

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Lipid Extraction: Total lipids are extracted from plasma using a standard method like the Folch extraction.

  • Triglyceride Isolation: Triglycerides are isolated from the total lipid extract, typically by thin-layer chromatography (TLC).[6]

  • Fatty Acid Methyl Ester (FAME) Preparation: The fatty acid components of the isolated triglycerides are converted to their more volatile methyl esters (FAMEs) by derivatization.

  • GC-MS Analysis: The isotopic enrichment of specific fatty acids (e.g., palmitate) is determined by GC-MS. The instrument is operated in selected ion monitoring (SIM) mode to monitor the M+1 and M+2 ions, which represent the incorporation of deuterium.

  • Data Analysis: The fractional synthetic rate (FSR) of the triglyceride is calculated using the following formula:

    FSR (%/day) = (Enrichment of product / Enrichment of precursor) x 100 / time (days)

    Where the enrichment of the product is the measured deuterium enrichment in the specific fatty acid, and the enrichment of the precursor is the deuterium enrichment of body water (measured from plasma or saliva).[7]

Table 3: Quantitative Data from a Representative De Novo Lipogenesis Study

ParameterValueReference
D₂O Priming Dose0.7 g/kg body water[6]
Plasma D₂O Enrichment (plateau)Maintained with D₂O in drinking water[6]
Triglyceride FSR (24h, linear model)0.0702 ± 0.0048 day⁻¹[7]
Triglyceride FSR (24h, exponential model)0.0728 ± 0.0051 day⁻¹[7]
General Workflow for Fatty Acid Analysis using Deuterated Internal Standards

This workflow outlines the key steps for accurate quantification of fatty acids in biological samples.

G A Biological Sample (Plasma, Tissue, Cells) B Addition of Deuterated Internal Standards A->B C Lipid Extraction (e.g., Folch Method) B->C D Saponification (for total FAs) or Isolation of Free FAs C->D E Derivatization to FAMEs (e.g., BF3-Methanol) D->E F GC-MS Analysis E->F G Quantification against Standard Curve F->G G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP SREBP-SCAP-INSIG Complex S1P S1P SREBP->S1P Low Sterols S2P S2P S1P->S2P nSREBP nSREBP (active) S2P->nSREBP Cleavage SRE SRE (DNA) nSREBP->SRE Lipogenic_Genes Lipogenic Gene Transcription SRE->Lipogenic_Genes ACC ACC Lipogenic_Genes->ACC FASN FASN Lipogenic_Genes->FASN SCD1 SCD1 Lipogenic_Genes->SCD1 G Insulin Insulin Akt Akt Insulin->Akt mTORC1 mTORC1 Akt->mTORC1 SREBP1c_processing SREBP-1c Processing mTORC1->SREBP1c_processing Lipogenesis Lipogenesis SREBP1c_processing->Lipogenesis G Fatty_Acids Fatty Acids (Ligands) PPARa PPARα Fatty_Acids->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE FAO_Genes Fatty Acid Oxidation Gene Transcription PPRE->FAO_Genes CPT1 CPT1 FAO_Genes->CPT1 ACOX1 ACOX1 FAO_Genes->ACOX1

References

Technical Guide: Certificate of Analysis for 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a certificate of analysis for the deuterated triglyceride 14:0-16:1-14:0 TG-d5. This internal standard is crucial for accurate quantification of triglycerides in various matrices by mass spectrometry.

Product Information and Quantitative Data

The following table summarizes the key quantitative data for this compound, presented in a format commonly found in a certificate of analysis.

Parameter Specification Method
Product Name This compound-
Synonyms 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol, TG d5-(14:0/16:1(9Z)/14:0)[1][2]-
Chemical Formula C₄₇H₈₃D₅O₆[1][2]Elemental Analysis
Molecular Weight 754.23 g/mol [1][2]Mass Spectrometry
CAS Number 944709-23-3[1][2]-
Physical Form Liquid or solution in chloroform[1][2]Visual Inspection
Purity >99%[1]Thin Layer Chromatography (TLC)
Isotopic Purity ≥98% Deuterium (B1214612)Mass Spectrometry
Storage Conditions -20°C[1][2]-
Solubility Soluble in chloroform (B151607) and other organic solventsVisual Inspection

Experimental Protocols

Detailed methodologies for the key experiments cited in the certificate of analysis are provided below.

Purity Determination by Thin Layer Chromatography (TLC)

Objective: To assess the purity of the triglyceride by separating it from potential impurities based on polarity.

Materials:

  • Silica gel TLC plate

  • Developing chamber

  • Mobile Phase: Petroleum ether: Diethyl ether: Acetic acid (80:20:1, v/v/v)

  • Sample: this compound dissolved in chloroform (1 mg/mL)

  • Visualization reagent: 10% phosphomolybdic acid in ethanol (B145695) or iodine vapor

  • Capillary spotter

Procedure:

  • A pencil line is lightly drawn approximately 1 cm from the bottom of the TLC plate to mark the origin.

  • Using a capillary spotter, a small spot of the sample solution is applied to the origin.

  • The plate is allowed to air dry completely.

  • The developing chamber is saturated with the mobile phase vapor.

  • The TLC plate is placed vertically into the developing chamber, ensuring the origin line is above the solvent level.

  • The chamber is sealed, and the solvent is allowed to ascend the plate until it is approximately 1 cm from the top.

  • The plate is removed from the chamber and the solvent front is marked with a pencil. The plate is then air-dried.

  • For visualization, the plate is sprayed with the 10% phosphomolybdic acid solution and heated, or placed in a chamber with iodine crystals.

  • The purity is assessed by the presence of a single major spot. The Retention Factor (Rf) value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Identity and Isotopic Purity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated triglyceride.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: The sample is diluted to a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent system for ESI, such as chloroform:methanol with a small amount of ammonium (B1175870) acetate (B1210297) to promote the formation of adduct ions ([M+NH₄]⁺).

  • Infusion: The sample solution is directly infused into the mass spectrometer.

  • Mass Spectrum Acquisition: The mass spectrum is acquired in positive ion mode over a relevant mass range.

  • Data Analysis:

    • Molecular Weight Confirmation: The spectrum is examined for the presence of the [M+NH₄]⁺ ion corresponding to the calculated mass of this compound (C₄₇H₈₃D₅O₆).

    • Isotopic Purity Assessment: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the monoisotopic peak and the subsequent isotopic peaks are used to confirm the presence and enrichment of the five deuterium atoms.

Visualizations

Analytical Workflow for Triglyceride Certification

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Procedures cluster_data Data Evaluation cluster_report Final Documentation Sample This compound Preparation Sample Preparation (Dilution in Chloroform) Sample->Preparation TLC Purity Assessment by TLC Preparation->TLC MS Identity & Isotopic Purity by Mass Spectrometry Preparation->MS Purity_Data Purity >99% TLC->Purity_Data Identity_Data Molecular Weight Confirmation MS->Identity_Data Isotopic_Data Isotopic Enrichment ≥98% MS->Isotopic_Data CoA Certificate of Analysis Purity_Data->CoA Identity_Data->CoA Isotopic_Data->CoA

Caption: General workflow for the analysis and certification of this compound.

Thin Layer Chromatography (TLC) Experimental Workflow

tlc_workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis Spotting Spot Sample on TLC Plate Development Place Plate in Chamber & Allow Solvent to Ascend Spotting->Development Chamber_Prep Saturate Developing Chamber with Mobile Phase Chamber_Prep->Development Drying1 Remove Plate & Mark Solvent Front, then Dry Development->Drying1 Visualization Apply Visualization Agent (e.g., stain and heat) Drying1->Visualization Analysis Assess Purity (Single Spot) & Calculate Rf Visualization->Analysis

References

The Role of 14:0-16:1-14:0 TG-d5 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the deuterated triglyceride 1,3-dimyristoyl-2-palmitoleoyl-glycerol-d5 (14:0-16:1-14:0 TG-d5) in modern metabolic research. Primarily utilized as an internal standard in mass spectrometry-based lipidomics, this stable isotope-labeled compound is instrumental for the accurate quantification of endogenous triglycerides and other lipid species. Its chemical properties, virtually identical to its non-labeled counterpart, yet distinguishable by mass, make it an invaluable tool for researchers seeking to unravel the complexities of lipid metabolism in health and disease.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the application of this compound lies in isotope dilution mass spectrometry. A known quantity of the deuterated standard is introduced into a biological sample at the initial stage of sample preparation. Because the deuterated standard and the endogenous analytes exhibit nearly identical physicochemical properties, they experience similar handling effects, such as extraction efficiency and ionization response, throughout the analytical workflow. The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved, correcting for sample loss and matrix effects.

Applications in Metabolic Research

The use of this compound as an internal standard is pivotal in a variety of research areas, including:

  • Metabolic Diseases: In studies of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), accurate quantification of triglyceride species is essential to understand disease pathogenesis and progression.

  • Cardiovascular Disease: Lipid profiling, facilitated by the use of internal standards, helps in identifying biomarkers and understanding the role of specific lipid species in atherosclerosis and other cardiovascular conditions.

  • Neurological Disorders: Research into neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) increasingly involves lipidomics to understand the role of lipid dysregulation in the central nervous system.[1]

  • Drug Development: In the pharmaceutical industry, this standard is used to assess the effect of drug candidates on lipid metabolism and to monitor changes in lipid profiles as markers of efficacy or toxicity.

  • Nutritional Science: Investigating the metabolic fate of dietary fats and understanding how different diets impact the lipidome relies on accurate lipid quantification.

Data Presentation: Quantitative Analysis of Triglycerides

The primary output of experiments utilizing this compound is quantitative data on the concentration of various lipid species within a biological sample. While specific concentrations will vary depending on the study, the following table illustrates how such data is typically presented. This example table shows hypothetical data from a study on the effect of a therapeutic agent on plasma triglyceride levels in a mouse model of hyperlipidemia.

Triglyceride SpeciesControl Group (ng/mL ± SD)Treatment Group (ng/mL ± SD)Fold Changep-value
TG(16:0/18:1/18:2)1250.5 ± 150.2850.3 ± 95.70.68<0.01
TG(16:0/18:1/18:1)2100.8 ± 230.51450.1 ± 180.40.69<0.01
TG(18:0/18:1/18:2)890.2 ± 110.9620.7 ± 75.30.70<0.05
TG(18:1/18:1/18:2)1540.6 ± 180.11010.4 ± 120.80.66<0.01
TG(16:0/16:0/18:1)950.4 ± 105.6760.9 ± 88.20.80<0.05

This table is a representative example of how quantitative lipidomics data is presented and does not reflect actual experimental results.

Experimental Protocols

Accurate and reproducible results in lipidomics are highly dependent on meticulous experimental procedures. The following is a detailed methodology for the analysis of triglycerides in plasma using this compound as an internal standard.

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to 100 µL of plasma.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to pellet the precipitated protein and achieve clear phase separation.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature to obtain the dried lipid extract.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of a 9:1 methanol:chloroform solution).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for triglyceride analysis.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the analyte and the internal standard and monitoring a specific product ion for each.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous triglycerides and the this compound internal standard from the chromatograms.

  • Response Ratio Calculation: For each endogenous triglyceride, calculate the response ratio by dividing its peak area by the peak area of the internal standard.

  • Quantification: The concentration of the endogenous triglycerides is determined by comparing their response ratios to a calibration curve generated using known concentrations of authentic triglyceride standards.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams visualize key workflows and principles.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms integrate Peak Integration ms->integrate normalize Normalization to Internal Standard integrate->normalize quantify Quantification normalize->quantify

Caption: A typical experimental workflow for lipidomics analysis using an internal standard.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection Mass Spectrometry Detection analyte Endogenous Analyte (Unknown Amount) process Extraction & Analysis (with potential for loss) analyte->process is Deuterated Standard (Known Amount) is->process ms Measure Ratio of Analyte to Standard process->ms

Caption: The principle of isotope dilution for accurate quantification in mass spectrometry.

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_synthesis Metabolic Output srebp_scap SREBP-SCAP Complex s1p Site-1 Protease (S1P) srebp_scap->s1p COPII vesicles insig INSIG insig->srebp_scap retains in ER (high sterols) s2p Site-2 Protease (S2P) s1p->s2p n_srebp Nuclear SREBP (nSREBP) s2p->n_srebp releases sre Sterol Regulatory Element (SRE) n_srebp->sre binds to genes Target Gene Expression (e.g., FASN, ACC, SCD1) sre->genes activates synthesis Synthesis of: - Fatty Acids - Triglycerides - Cholesterol genes->synthesis sterols Low Sterols sterols->srebp_scap allows transport

Caption: A simplified diagram of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Triglycerides using 14:0-16:1-14:0 TG-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of neutral lipids essential for energy storage and cellular metabolism. The analysis of TG molecular species provides critical insights into nutritional status, metabolic diseases such as diabetes and atherosclerosis, and cellular responses to drug treatments. Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for the detailed profiling of TGs. For accurate quantification, the use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation and instrument response.[1][2] 14:0-16:1-14:0 TG-d5 is a deuterated triglyceride commonly used as an internal standard for the quantitative analysis of TGs in various biological matrices.[3] Its chemical properties closely mimic those of endogenous TGs, ensuring reliable normalization across the analytical workflow.[1]

These application notes provide a comprehensive protocol for the use of this compound in the LC-MS-based quantification of triglycerides.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of triglycerides using a deuterated internal standard involves several key steps, from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Serum, Cells) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Protein Precipitation, Bligh-Dyer, or MTBE) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography (Reversed-Phase Separation) Reconstitute->LC MS Mass Spectrometry (ESI-MS/MS, Neutral Loss Scan) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General workflow for triglyceride analysis using a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • This compound internal standard (e.g., from Avanti Polar Lipids or MedChemExpress)[3]

  • LC-MS grade solvents: Methanol, Isopropanol (B130326), Acetonitrile, Water, Chloroform (B151607)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Biological samples (e.g., plasma, serum, cell pellets)

  • Microcentrifuge tubes

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation

1. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound in chloroform or a suitable organic solvent at a concentration of 1 mg/mL. Store at -20°C.

  • From the stock solution, prepare a working solution at a lower concentration (e.g., 10 µg/mL) in isopropanol or the initial extraction solvent.

2. Lipid Extraction from Plasma/Serum (Protein Precipitation Method):

  • To a 1.5 mL microcentrifuge tube, add 20-50 µL of plasma or serum.

  • Add a known amount of the this compound working solution. The final concentration should be optimized based on the expected levels of endogenous TGs in the sample.

  • Add 4 parts of cold isopropanol to 1 part of the sample volume (e.g., 200 µL of isopropanol for 50 µL of plasma).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant containing the lipids to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

3. Lipid Extraction from Cells (Bligh-Dyer Method):

  • For a cell pellet of approximately 1-2 million cells, add 100 µL of water.

  • Add a known amount of the this compound working solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex for 1 minute to form a single-phase mixture.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under nitrogen.

  • Reconstitute in the initial mobile phase.

LC-MS/MS Method

1. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is commonly used for triglyceride separation (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water/Methanol (1:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Mobile Phase B: Isopropanol with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50-60°C.

  • Injection Volume: 2-5 µL.

Example LC Gradient:

Time (min)% Mobile Phase B
0.030
3.030
8.043
9.050
18.090
27.099
32.099
33.030
40.030

2. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Neutral Loss Scanning (NLS) or Multiple Reaction Monitoring (MRM).

  • Precursor Ions: TGs are typically detected as their ammonium adducts [M+NH4]+.

  • Neutral Loss: The analysis is based on the neutral loss of specific fatty acids from the triglyceride precursor ion upon collision-induced dissociation.[5][6] For example, to detect triglycerides containing a palmitic acid (16:0) moiety, a neutral loss of the palmitic acid plus ammonia (B1221849) (C16H32O2 + NH3) would be monitored.

  • Collision Energy: Optimize for the specific instrument and triglyceride species, typically in the range of 25-40 eV.

Neutral Loss Scans for Common Fatty Acids:

Fatty AcidNeutral Loss (Da)
Myristic Acid (14:0)245.2
Palmitoleic Acid (16:1)271.2
Palmitic Acid (16:0)273.2
Oleic Acid (18:1)299.3
Linoleic Acid (18:2)297.3
Stearic Acid (18:0)301.3

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of endogenous triglycerides. The following table illustrates the type of quantitative data that can be generated.

Table 1: Example Quantitative Data for Triglyceride Analysis in Human Plasma

Triglyceride SpeciesRetention Time (min)Endogenous Concentration (µg/mL)% RSD (n=5)
TG(50:2)15.225.84.2
TG(52:3)16.142.13.8
TG(52:2)16.555.63.5
TG(54:4)17.238.94.5
TG(54:3)17.661.33.1

Note: The above data is illustrative and will vary depending on the sample and experimental conditions.

Signaling Pathways and Logical Relationships

The quantification of specific triglyceride species can provide insights into various metabolic pathways.

G cluster_pathway Simplified Triglyceride Metabolism Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids Dietary_Fats->Fatty_Acids Triglycerides Triglycerides (Storage) Fatty_Acids->Triglycerides Energy Energy Production (Beta-oxidation) Fatty_Acids->Energy Glycerol_3P Glycerol-3-Phosphate Glycerol_3P->Triglycerides Lipolysis Lipolysis Triglycerides->Lipolysis Lipolysis->Fatty_Acids

Caption: Simplified overview of triglyceride synthesis and breakdown.

Conclusion

The use of this compound as an internal standard in LC-MS-based lipidomics provides a robust and reliable method for the accurate quantification of triglyceride molecular species.[3] The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their studies. Proper sample handling, optimized chromatography, and specific mass spectrometry parameters are key to achieving high-quality, reproducible data that can shed light on the role of triglycerides in health and disease.

References

Application Notes and Protocols for 14:0-16:1-14:0 TG-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 14:0-16:1-14:0 TG-d5 is a deuterated triglyceride (TG) internal standard essential for the accurate quantification of triglycerides in biological samples using mass spectrometry (MS). This internal standard, with two myristic acid (14:0) chains and one palmitoleic acid (16:1) chain, and a deuterated glycerol (B35011) backbone (d5), is chemically similar to endogenous TGs, but its increased mass allows for its distinction from the analytes of interest. Its use is critical in lipidomics and other biomedical research areas to correct for variability in sample extraction, processing, and instrument response, thereby ensuring the precision and accuracy of quantitative data.

This document provides a detailed protocol for the application of this compound as an internal standard for the quantification of triglycerides in plasma samples by liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

  • Thawing of Samples : Plasma samples are thawed on ice to prevent degradation of lipids.

  • Aliquoting : 50 µL of each plasma sample is aliquoted into a 2 mL glass vial.

  • Addition of Internal Standard : 10 µL of a 10 µg/mL working solution of this compound in isopropanol is added to each plasma sample.

  • Lipid Extraction (Bligh-Dyer Method) :

    • Add 200 µL of methanol to the plasma sample containing the internal standard.

    • Add 100 µL of chloroform.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Add 100 µL of chloroform and 100 µL of water.

    • Vortex again for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to induce phase separation.

  • Collection of Organic Layer : The lower organic phase, containing the lipids, is carefully collected using a glass syringe and transferred to a new 2 mL glass vial.

  • Drying : The solvent is evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution : The dried lipid extract is reconstituted in 100 µL of isopropanol for LC-MS analysis.

  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A : 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B : 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

    • Gradient : A time-gradient is run to separate the different lipid classes.

    • Flow Rate : 0.3 mL/min

    • Injection Volume : 5 µL

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+)

    • Scan Mode : Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor and product ions for the internal standard and target analytes are monitored.

    • Collision Energy : Optimized for each specific triglyceride.

Data Presentation

The quantitative data obtained from the LC-MS analysis can be summarized in the following table. The concentration of each triglyceride is calculated based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

Analyte (Triglyceride)Precursor Ion (m/z)Product Ion (m/z)Retention Time (min)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)
This compound (IS)757.7504.58.2N/A1.0 (spiked)
TG (16:0/18:1/18:2)856.8577.59.52.342.34
TG (16:0/18:0/18:1)858.8579.59.81.891.89
TG (18:1/18:1/18:2)882.8603.510.13.123.12

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound Internal Standard (10 µL) plasma->add_is mix1 Add Methanol (200 µL) & Chloroform (100 µL) add_is->mix1 vortex1 Vortex (1 min) mix1->vortex1 mix2 Add Chloroform (100 µL) & Water (100 µL) vortex1->mix2 vortex2 Vortex (1 min) mix2->vortex2 centrifuge Centrifuge (3000 x g, 10 min) vortex2->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Evaporate to Dryness (N2) collect->dry reconstitute Reconstitute in Isopropanol (100 µL) dry->reconstitute lc_ms Inject into LC-MS System reconstitute->lc_ms separation C18 Reverse-Phase Separation lc_ms->separation detection ESI+ MRM Detection separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integration->ratio quantification Quantify Triglyceride Concentration ratio->quantification

Experimental workflow for triglyceride quantification.

Triglyceride_Metabolism cluster_synthesis Triglyceride Synthesis cluster_breakdown Triglyceride Breakdown (Lipolysis) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG DGAT TG_break Triglyceride DAG_break Diacylglycerol TG_break->DAG_break ATGL MAG Monoacylglycerol DAG_break->MAG HSL FFA Free Fatty Acids DAG_break->FFA Glycerol Glycerol MAG->Glycerol MGL MAG->FFA

Simplified overview of triglyceride metabolism.

Application Note: Quantitative Lipid Extraction using 14:0-16:1-14:0 TG-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is crucial for understanding cellular processes, disease pathogenesis, and for the development of novel therapeutics. This application note provides a detailed protocol for the extraction of lipids from biological samples using the methyl-tert-butyl ether (MTBE) method, incorporating 14:0-16:1-14:0 TG-d5 as an internal standard for precise quantification of triglycerides (TG) by mass spectrometry. The deuterated standard allows for correction of sample loss during extraction and variations in ionization efficiency, ensuring high accuracy and reproducibility.

The MTBE method offers several advantages over traditional methods like Folch or Bligh-Dyer, including the use of less hazardous solvents and a simpler single-tube extraction process, which results in a cleaner lipid extract.[1][2] The upper organic phase containing the lipids is easily collected, minimizing contamination from the aqueous phase.[1][2]

Experimental Protocols

This section details the materials required and the step-by-step procedure for lipid extraction from a biological sample (e.g., plasma, cell pellet, or tissue homogenate).

Materials
  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or 10 mg tissue homogenate)

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, MS-grade

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)

  • Glass vials for final sample storage

Protocol: MTBE Lipid Extraction
  • Sample Preparation:

    • Thaw frozen samples on ice.

    • For cell pellets or tissue homogenates, add a defined volume of cold phosphate-buffered saline (PBS) to create a suspension.

  • Internal Standard Spiking:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

    • Add a known amount of the this compound internal standard solution. The amount should be optimized based on the expected concentration of triglycerides in the sample. A typical starting amount is 10 µL of a 10 µg/mL working solution.

  • Lipid Extraction:

    • Add 750 µL of methanol to the sample and vortex for 10 seconds.[3]

    • Add 2.5 mL of MTBE and mix thoroughly by vortexing or ultrasonication.[3]

    • Incubate the mixture for 1 hour at room temperature on a shaker.[3]

    • Induce phase separation by adding 625 µL of MS-grade water and mix well.[3]

    • Incubate at room temperature for 10 minutes to allow for complete phase separation.[3]

    • Centrifuge at 1000 x g for 10 minutes.[3] Two distinct phases will be visible: an upper organic phase containing the lipids and a lower aqueous phase.

  • Lipid Collection:

    • Carefully collect the upper organic phase (approximately 1 mL) using a pipette and transfer it to a clean glass vial. Avoid disturbing the interface.

    • To maximize recovery, a second extraction of the lower phase can be performed by adding another 2 mL of MTBE, vortexing, centrifuging, and collecting the upper organic phase. Combine this with the first extract.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a solvent suitable for the downstream analysis (e.g., 100 µL of acetonitrile/isopropanol/water 65:30:5, v/v/v for LC-MS analysis).[4]

Data Presentation

The following table represents a typical quantitative dataset obtained from a lipidomic analysis of plasma samples from a control and a treated group using the described protocol. The concentrations of representative triglyceride species are determined by comparing the peak area of the endogenous lipid to the peak area of the this compound internal standard.

Triglyceride SpeciesControl Group (µg/mL plasma)Treated Group (µg/mL plasma)p-value
TG(16:0/18:1/18:2)15.2 ± 2.125.8 ± 3.5<0.01
TG(16:0/18:0/18:1)8.9 ± 1.512.1 ± 2.0<0.05
TG(18:0/18:1/18:2)12.4 ± 1.820.5 ± 2.9<0.01
TG(18:1/18:1/18:2)22.1 ± 3.035.6 ± 4.8<0.001

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE Method) cluster_collection Lipid Collection & Processing cluster_analysis Analysis start Start: Biological Sample (Plasma, Cells, or Tissue) spike Spike with this compound Internal Standard start->spike add_solvents Add Methanol and MTBE spike->add_solvents incubate_mix Incubate and Mix add_solvents->incubate_mix phase_separation Add Water to Induce Phase Separation incubate_mix->phase_separation centrifuge Centrifuge at 1000 x g phase_separation->centrifuge collect_organic Collect Upper Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Processing and Quantification lcms->data_analysis end End: Quantitative Lipid Profile data_analysis->end G cluster_cellular_processes Cellular Processes cluster_products Products Insulin Insulin Lipogenesis Lipogenesis (Triglyceride Synthesis) Insulin->Lipogenesis stimulates Lipolysis Lipolysis (Triglyceride Breakdown) Insulin->Lipolysis inhibits Glucagon Glucagon Glucagon->Lipolysis stimulates Triglycerides Triglycerides (Stored) Lipogenesis->Triglycerides FattyAcids_Glycerol Free Fatty Acids + Glycerol (Released into Bloodstream) Lipolysis->FattyAcids_Glycerol FattyAcid_Synthesis Fatty Acid Synthesis FattyAcid_Synthesis->Lipogenesis Glycerol_Synthesis Glycerol-3-Phosphate Synthesis Glycerol_Synthesis->Lipogenesis Triglycerides->Lipolysis

References

Quantitative Lipid Analysis Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling. The accurate quantification of lipids is essential for understanding disease pathogenesis, identifying biomarkers, and evaluating the efficacy of therapeutic interventions. The use of stable isotope-labeled internal standards, particularly deuterated lipids, in conjunction with mass spectrometry (MS), has become the gold standard for quantitative lipid analysis.[1] This approach, known as isotope dilution mass spectrometry, provides high accuracy and precision by correcting for variability during sample preparation and analysis.[1]

This document provides detailed application notes and protocols for the quantitative analysis of lipids in biological samples using deuterated standards, with a focus on key signaling pathways relevant to drug development.

Principle of the Method

The core principle of quantitative lipid analysis using deuterated standards lies in isotope dilution mass spectrometry.[1] A known amount of a deuterated lipid standard, which is chemically identical to the endogenous lipid of interest but has a higher mass, is added to the biological sample at the beginning of the workflow.[1] Because the deuterated standard and the endogenous analyte have nearly identical physicochemical properties, they experience similar losses during sample preparation and exhibit similar ionization efficiencies in the mass spectrometer.[1] The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, an accurate and precise quantification of the endogenous lipid can be achieved.[1]

Featured Application: Analysis of Key Lipid Signaling Pathways

Eicosanoid Signaling Pathway

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They are key mediators of inflammation and are critical targets in drug development for a wide range of diseases.

Eicosanoid Synthesis Pathway

Eicosanoid_Pathway Membrane Membrane Phospholipids PLA2 cPLA₂ Membrane->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX PGH2 PGH₂ COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (LTB₄) HPETE->Leukotrienes

Caption: Simplified Eicosanoid Synthesis Pathway.

Quantitative Data: Eicosanoid Levels in Activated vs. Resting Macrophages

AnalyteResting Macrophages (pg/10⁶ cells)Activated Macrophages (pg/10⁶ cells)Deuterated Standard Used
Prostaglandin E₂ (PGE₂)15.2 ± 2.1254.8 ± 18.3PGE₂-d₄
Thromboxane B₂ (TXB₂)8.7 ± 1.598.4 ± 9.7TXB₂-d₄
Leukotriene B₄ (LTB₄)5.4 ± 0.976.1 ± 6.5LTB₄-d₄
Arachidonic Acid (AA)1250 ± 1101180 ± 95AA-d₈
Sphingolipid Signaling Pathway

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also play crucial roles in signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. Key bioactive sphingolipids include ceramide, sphingosine, and sphingosine-1-phosphate (S1P).

Sphingolipid Metabolism and Signaling

Sphingolipid_Pathway cluster_synthesis De Novo Synthesis cluster_signaling Signaling Cascades Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT KSR KSR SPT->KSR Dihydroceramide Dihydroceramide KSR->Dihydroceramide CerS CerS Ceramide Ceramide CerS->Ceramide DES DES Dihydroceramide->CerS Ceramidase Ceramidase Ceramide->Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine Ceramidase->Sphingosine SphK SphK1/2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors S1P->S1PR Cell_Survival Cell Survival, Proliferation S1PR->Cell_Survival PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP₃ (PI(3,4,5)P₃) PI3K->PIP3 Phosphorylation PIP2 PIP₂ (PI(4,5)P₂) PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN Dephosphorylation AKT AKT PDK1->AKT Activation Cell_Processes Cell Growth, Proliferation, Survival AKT->Cell_Processes Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spiking Spike with Deuterated Internal Standards Sample->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataAnalysis Data Analysis (Peak Area Ratio, Calibration Curve) LCMS->DataAnalysis Quantification Absolute Quantification of Endogenous Lipids DataAnalysis->Quantification

References

Application Notes and Protocols for 14:0-16:1-14:0 TG-d5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:0-16:1-14:0 TG-d5 is a deuterated triglyceride containing two myristic acid (14:0) chains and one palmitoleic acid (16:1) chain, with five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This stable isotope-labeled lipid is a valuable tool in metabolic research, primarily utilized as an internal standard for accurate quantification of triglycerides and other lipids in mass spectrometry-based lipidomics.[1][2][3] Its chemical properties are nearly identical to its endogenous, non-labeled counterpart, allowing it to be used as a tracer to study the uptake, transport, and metabolism of triglycerides in cell culture models.[4][5] These studies are critical for understanding the cellular mechanisms involved in lipid metabolism and the pathophysiology of diseases such as metabolic syndrome, obesity, and cardiovascular disease.[1][3]

This document provides detailed protocols for two primary applications of this compound in cell culture experiments: as an internal standard for lipidomics analysis and as a tracer for metabolic studies.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Cell Culture Applications
ApplicationRecommended Concentration in Cell Culture MediumPurposeKey Considerations
Internal Standard for Lipidomics Not directly added to live cell culture medium. Added to cell lysates during lipid extraction.To correct for variability in sample preparation, extraction, and analysis for accurate quantification of endogenous lipids.[1][2]The concentration of the spiking solution should be optimized based on the expected concentration of endogenous lipids in the sample and the sensitivity of the mass spectrometer. A typical starting concentration for the internal standard spiking solution is 10 µg/mL.
Metabolic Tracing 10 - 100 µMTo trace the uptake, intracellular transport, and metabolic fate of the triglyceride.The optimal concentration should be determined empirically for each cell type and experimental condition. A cytotoxicity assay is recommended to determine the non-toxic concentration range. Lipids are typically delivered to cells complexed with bovine serum albumin (BSA).[6]

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard in Lipidomics

This protocol outlines the steps for using this compound as an internal standard for the quantification of triglycerides in cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Chloroform

  • This compound stock solution (e.g., 1 mg/mL in chloroform)

  • Glass tubes

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to the plate and scrape the cells.

    • Transfer the cell suspension to a glass tube.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the cell suspension in methanol, add 2 mL of chloroform.

    • Vortex the mixture vigorously for 1 minute.

    • Spiking with Internal Standard: Add a known amount of this compound stock solution to the mixture. The final concentration will depend on the expected lipid concentration in your sample but a common starting point is a final concentration of 1-10 µg/mL in the extraction solvent.

    • Add 0.8 mL of water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.[3]

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.[3]

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).[3]

  • LC-MS/MS Analysis:

    • Analyze the reconstituted lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Quantify endogenous triglycerides by comparing their peak areas to the peak area of the this compound internal standard.

Protocol 2: Metabolic Tracing with this compound

This protocol describes how to prepare and deliver this compound to cultured cells to trace its metabolic fate.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695)

  • Sterile PBS

  • Cell culture medium

  • Cultured cells

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in ethanol to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Preparation of BSA-Complexed this compound: [7]

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water and warm it to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while gently swirling. A typical molar ratio of triglyceride to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • Sterile filter the complexed solution through a 0.22 µm filter.

  • Cell Treatment:

    • Dilute the BSA-complexed this compound in your regular cell culture medium to the desired final concentration (e.g., 10-100 µM).

    • For control cells, prepare a vehicle control by adding the same amount of BSA and ethanol (without the deuterated triglyceride) to the culture medium.

    • Remove the existing medium from your cultured cells and replace it with the treatment or control medium.

  • Incubation and Cell Harvesting:

    • Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) to allow for uptake and metabolism of the deuterated triglyceride.

    • After incubation, harvest the cells as described in Protocol 1 for lipid extraction and subsequent analysis.

  • Analysis:

    • Analyze the lipid extracts by LC-MS/MS to identify and quantify the deuterated triglyceride and its metabolic products (e.g., deuterated fatty acids, diglycerides).

Preliminary Experiment: Cytotoxicity Assay

Before conducting metabolic tracing experiments, it is crucial to determine the non-toxic concentration range of BSA-complexed this compound for your specific cell line.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Prepare a serial dilution of the BSA-complexed this compound in cell culture medium, covering a broad concentration range (e.g., 1 µM to 500 µM).

  • Treat the cells with the different concentrations for the intended duration of your metabolic tracing experiment (e.g., 24 hours).

  • Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay.

  • Determine the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This will be the maximum concentration to use in your subsequent experiments.

Visualizations

G Experimental Workflow for Lipidomics using Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture harvesting 2. Cell Harvesting (Wash with PBS, Scrape in Methanol) cell_culture->harvesting extraction 3. Lipid Extraction (Chloroform/Methanol) harvesting->extraction spike 4. Spike with This compound extraction->spike phase_sep 5. Phase Separation spike->phase_sep collect 6. Collect Organic Phase phase_sep->collect drying 7. Dry Down collect->drying reconstitution 8. Reconstitute in LC-MS Solvent drying->reconstitution lcms 9. LC-MS/MS Analysis reconstitution->lcms data_analysis 10. Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for lipidomics with an internal standard.

G Metabolic Tracing Experimental Workflow cluster_prep Tracer Preparation & Cell Treatment cluster_analysis Sample Processing & Analysis prepare_tg 1. Prepare this compound Stock Solution (Ethanol) prepare_bsa 2. Prepare BSA-Complexed TG-d5 prepare_tg->prepare_bsa cell_treatment 3. Treat Cells with BSA-Complexed TG-d5 prepare_bsa->cell_treatment incubation 4. Incubate for Desired Time cell_treatment->incubation harvesting 5. Harvest Cells incubation->harvesting extraction 6. Lipid Extraction harvesting->extraction analysis 7. LC-MS/MS Analysis extraction->analysis metabolite_id 8. Identify and Quantify Deuterated Metabolites analysis->metabolite_id G Cellular Fate of this compound ext_tg Exogenous This compound (BSA-complexed) cell_membrane Cell Membrane ext_tg->cell_membrane Uptake int_tg Intracellular TG-d5 Pool cell_membrane->int_tg ld Lipid Droplets (Storage) int_tg->ld lipolysis Lipolysis int_tg->lipolysis fa Deuterated Fatty Acids (14:0-d, 16:1-d) lipolysis->fa dg Deuterated Diglycerides lipolysis->dg beta_ox Beta-oxidation (Energy Production) fa->beta_ox pl_synth Phospholipid Synthesis fa->pl_synth ce_synth Cholesteryl Ester Synthesis fa->ce_synth new_pl New Phospholipids pl_synth->new_pl new_ce New Cholesteryl Esters ce_synth->new_ce

References

Preparing a 14:0-16:1-14:0 TG-d5 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and use of a 14:0-16:1-14:0 TG-d5 stock solution. This deuterated triglyceride serves as a critical internal standard for the accurate quantification of triglycerides in complex biological matrices using mass spectrometry-based lipidomics.[1][2] Adherence to this protocol will ensure the integrity and reproducibility of analytical results in research, clinical, and drug development settings.

Introduction

1,3-dimyristoyl-2-palmitoleoyl-glycerol-d5 (this compound) is a stable isotope-labeled triglyceride used to correct for variations during sample preparation and analysis.[1][3] As an internal standard, it is added to samples at a known concentration before extraction, allowing for normalization of analyte signals and mitigating effects such as sample loss, extraction inefficiency, and instrument variability.[1][3] Its chemical properties are nearly identical to its non-labeled counterparts, ensuring it behaves similarly throughout the analytical workflow.[3]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
Chemical Formula C47H83D5O6[4]
Molecular Weight 754.229 g/mol [4]
Typical Form Liquid in Chloroform[2]
Typical Concentration 1 mg/mL[2]
Storage Temperature -20°C[2][5]
Stability 1 Year[4][5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution from Solid Material

This protocol is for preparing a stock solution from a powdered or solid form of this compound.

Materials:

  • This compound (solid form)

  • Chloroform:Methanol (2:1, v/v), HPLC grade

  • Analytical balance

  • Glass volumetric flask

  • Glass vial with a PTFE-lined cap[1]

  • Glass syringe or pipette[1]

Procedure:

  • Equilibration: Allow the container of solid this compound to warm to room temperature before opening to prevent condensation.[1]

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of the this compound using an analytical balance.

  • Dissolution: Transfer the weighed solid to a glass volumetric flask. Add a sufficient volume of chloroform:methanol (2:1, v/v) to dissolve the solid completely. For 1 mg, add 1 mL of the solvent mixture to achieve a 1 mg/mL concentration.

  • Mixing: Gently vortex or sonicate the solution until the solid is fully dissolved, resulting in a clear solution.[1]

  • Storage: Transfer the stock solution to a clean glass vial with a PTFE-lined cap. Flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[1] Store at -20°C.[2][5]

Protocol 2: Preparation of a Working Solution

This protocol describes the dilution of the stock solution to a working concentration suitable for spiking into samples.

Materials:

  • 1 mg/mL this compound stock solution

  • Chloroform:Methanol (2:1, v/v) or another suitable organic solvent (e.g., ethanol, acetonitrile)[6][7]

  • Glass vials with PTFE-lined caps

Procedure:

  • Determine Final Concentration: The final concentration of the working solution will depend on the specific analytical method and the expected concentration of triglycerides in the samples. A typical starting point for a working solution is in the range of 1-10 µg/mL.

  • Serial Dilution: Perform serial dilutions of the 1 mg/mL stock solution to achieve the desired working concentration. For example, to prepare a 10 µg/mL working solution:

    • Transfer 10 µL of the 1 mg/mL stock solution into a clean glass vial.

    • Add 990 µL of the desired solvent (e.g., chloroform:methanol 2:1, v/v).

    • Vortex to ensure thorough mixing.

  • Storage: Store the working solution in a glass vial with a PTFE-lined cap at -20°C.[6] It is recommended to prepare fresh working solutions regularly and avoid numerous freeze-thaw cycles.[1]

Diagrams

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_sample Sample Analysis weigh Weigh Solid TG-d5 dissolve Dissolve in Chloroform:Methanol (2:1) weigh->dissolve store_stock Store at -20°C in Glass Vial dissolve->store_stock dilute Dilute Stock Solution store_stock->dilute Use for Dilution store_working Store at -20°C dilute->store_working spike Spike Sample with Working Solution store_working->spike Add to Sample extract Lipid Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze

Caption: Experimental workflow for preparing and using this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_variability Sources of Analytical Variability Analyte Endogenous Triglyceride Analyte_Signal Analyte MS Signal Analyte->Analyte_Signal Measured Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS This compound IS_Signal IS MS Signal IS->IS_Signal Measured IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for Variability Variability Sample Loss Ion Suppression Injection Volume Variability->Analyte_Signal Variability->IS_Signal

Caption: Role of TG-d5 as an internal standard for accurate quantification.

References

Application of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (14:0-16:1-14:0 TG-d5) in Plasma Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Triglycerides (TGs) are a major class of lipids that function as energy storage molecules and are implicated in various metabolic diseases. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics. 14:0-16:1-14:0 TG-d5 is a deuterated triglyceride that serves as an excellent internal standard for the quantification of triglycerides in complex biological matrices such as plasma. Its chemical properties are nearly identical to its endogenous, non-labeled counterparts, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for sample loss and ionization suppression.[1][2]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind the use of this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard is spiked into a biological sample at the beginning of the workflow.[1] Because the deuterated standard and the endogenous triglycerides have almost identical physicochemical properties, they experience similar losses during extraction and have comparable ionization efficiencies in the mass spectrometer.[1] The mass spectrometer can differentiate between the endogenous triglycerides and the deuterated internal standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification can be achieved.[1]

Quantitative Data Summary

The following table summarizes quantitative data related to the use of deuterated triglyceride internal standards in plasma lipidomics. While specific performance metrics for this compound are not always individually reported, the data from studies using mixtures containing this standard provide a good indication of expected performance.

ParameterValue/RangeMethodReference
Recovery
Automated Extraction103.4%LC-MS/MS[3]
Manual Extraction89.8%LC-MS/MS[3]
Concentration in Internal Standard Mix 0.2 µg/mLUPLC-MS/MS[4]
Linearity (Pearson Correlation) > 0.8 for most lipid featuresrLC-MS[5]

Note: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are method-dependent and should be determined during assay validation.

Experimental Protocols

Plasma Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

This protocol provides a robust method for the extraction of total lipids from human plasma.

Materials:

  • Human plasma (thawed on ice)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a glass tube, add 100 µL of plasma.[6]

  • Spike the plasma sample with a known amount of this compound internal standard. The final concentration should be within the linear range of the instrument and comparable to the expected concentration of the endogenous TGs. For example, a final concentration of 0.5 µM has been reported for TG d5-(14:0/16:1/14:0).[7]

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the plasma.[6]

  • Vortex the mixture vigorously for 1 minute.[6]

  • Add 125 µL of chloroform and vortex for 1 minute.[6]

  • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.[6]

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[6]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[6]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).[6]

  • Vortex briefly to ensure complete dissolution and transfer the sample to an autosampler vial for analysis.[6]

LC-MS/MS Analysis of Triglycerides

This section outlines a general method for the analysis of triglycerides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for triglyceride separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4][6]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[4][6]

  • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B and gradually increases to elute the triglycerides based on their hydrophobicity. An example gradient is as follows: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 30% B.

  • Flow Rate: 0.3-0.5 mL/min.[6]

  • Injection Volume: 5-10 µL.[6]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).[8]

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the specific precursor ion for the internal standard (this compound) and the target triglycerides and monitoring a specific product ion for each.[8] The product ions often correspond to the neutral loss of one of the fatty acid chains.[8]

  • MRM Transition for this compound: The precursor ion will be the [M+NH4]+ adduct of this compound. The product ion will be selected based on the neutral loss of one of the deuterated myristic acid (14:0-d5) or palmitoleic acid (16:1) chains. The exact m/z values should be determined experimentally on the specific mass spectrometer being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with This compound plasma->spike extraction Lipid Extraction (Bligh & Dyer) spike->extraction drydown Dry Down (Nitrogen) extraction->drydown reconstitute Reconstitute in LC-MS Solvent drydown->reconstitute lcms LC-MS/MS Analysis (UPLC-QTOF/QQQ) reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (vs. Internal Standard) data->quant triglyceride_metabolism cluster_insulin Insulin Signaling cluster_glucagon Glucagon Signaling cluster_storage Adipose Tissue insulin Insulin receptor Insulin Receptor insulin->receptor uptake Glucose & Fatty Acid Uptake receptor->uptake lipogenesis Lipogenesis (TG Synthesis) uptake->lipogenesis storage Triglyceride Storage lipogenesis->storage Stores Energy glucagon Glucagon lipolysis Lipolysis (TG Breakdown) glucagon->lipolysis release Fatty Acid & Glycerol Release lipolysis->release storage->lipolysis Mobilizes Energy

References

Application Notes and Protocols for Tissue Sample Preparation with 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the precise and accurate quantification of lipid species is essential for understanding cellular processes, identifying disease biomarkers, and advancing drug development. Triglycerides (TGs), as key molecules in energy storage and metabolism, are of significant interest. The inherent variability in sample preparation, extraction efficiency, and instrument response can introduce significant analytical errors. To mitigate these variables, the use of a stable isotope-labeled internal standard (IS) is a critical practice in mass spectrometry-based lipid analysis.

This document provides detailed application notes and protocols for the use of 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (14:0-16:1-14:0 TG-d5) as an internal standard for the quantification of triglycerides in tissue samples. This deuterated triglyceride is structurally similar to endogenous TGs, ensuring it behaves similarly during extraction and ionization, while its distinct mass allows for clear differentiation and accurate normalization of analytical signals.[1][2]

Principle of Internal Standardization

The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry.[3] A known quantity of the deuterated lipid, which is chemically identical to the endogenous lipid of interest but has a higher mass, is added to the biological sample at the earliest stage of sample preparation.[3] Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar losses during sample processing and similar ionization efficiencies in the mass spectrometer. By comparing the signal intensity of the endogenous lipid to that of the known amount of the internal standard, variations in the analytical workflow can be corrected, leading to accurate and precise quantification.

Applications

The use of this compound as an internal standard is particularly valuable in studies involving:

  • Metabolic Disease Research: Quantifying changes in triglyceride profiles in tissues such as the liver and adipose tissue in the context of obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5]

  • Drug Development: Assessing the lipidomic effects of drug candidates on tissue metabolism and monitoring the efficacy of lipid-lowering therapies.

  • Biomarker Discovery: Identifying specific triglyceride species in tissues that may serve as biomarkers for disease diagnosis or prognosis.

Experimental Workflow Overview

A typical lipidomics workflow for the quantitative analysis of triglycerides in tissue samples using this compound as an internal standard involves several key steps, as illustrated below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Collection (e.g., Liver, Adipose) Homogenization Tissue Homogenization Tissue->Homogenization Spiking Spiking with This compound IS Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Peak Integration & Quantification MS_Detection->Quantification Normalization Normalization to Internal Standard Quantification->Normalization Stats Statistical Analysis Normalization->Stats

Quantitative lipidomics workflow for tissue samples.

Detailed Experimental Protocols

The following protocols are based on the widely used Folch and Bligh & Dyer lipid extraction methods, adapted for the use of this compound as an internal standard.

Protocol 1: Modified Folch Method for Lipid Extraction from Tissue

This method is highly effective for the extraction of a broad range of lipid classes from tissue samples.[6]

Materials and Reagents:

  • Tissue sample (e.g., liver, adipose), snap-frozen in liquid nitrogen and stored at -80°C.

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform).

  • Chloroform (B151607) (HPLC grade).

  • Methanol (HPLC grade).

  • 0.9% NaCl solution (or HPLC grade water).

  • Homogenizer (e.g., bead beater, rotor-stator).

  • Glass centrifuge tubes with PTFE-lined caps.

  • Nitrogen gas evaporator.

  • Autosampler vials with inserts.

Procedure:

  • Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue into a pre-chilled, tared homogenization tube containing ceramic or steel beads.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the tissue. The final concentration should be optimized based on the expected concentration of endogenous triglycerides and the linear range of the mass spectrometer. For example, add 10 µL of a 10 µg/mL working solution.

  • Homogenization: Add 1 mL of a cold 2:1 (v/v) chloroform:methanol mixture to the tube. Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Extraction: Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[6]

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the homogenate to induce phase separation.[6] Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as 200 µL of a 1:1 (v/v) methanol:isopropanol mixture. Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Bligh & Dyer Method for Lipid Extraction

This method is also widely used and is suitable for a broad range of lipid classes.

Materials and Reagents:

  • Same as for the Folch method.

Procedure:

  • Tissue Preparation and Spiking: Follow steps 1 and 2 from the Folch method.

  • Homogenization: Add a solvent mixture of 1:2:0.8 (v/v/v) chloroform:methanol:water to the tissue sample. For 50 mg of tissue, use 0.5 mL chloroform, 1 mL methanol, and 0.4 mL water. Homogenize thoroughly.

  • Extraction: Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation: Add an additional 0.5 mL of chloroform and 0.5 mL of water to the mixture. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Collect the lower organic phase.

  • Drying and Reconstitution: Follow steps 8 and 9 from the Folch method.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • A C18 or C30 reversed-phase column is commonly used for triglyceride separation.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) is used for detection and quantification.[3]

Typical LC Conditions:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B is used to separate the triglycerides.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 50-60°C.

Typical MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion is typically the ammonium adduct of the triglyceride ([M+NH4]+), and the product ions correspond to the neutral loss of the fatty acid chains.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide examples of how to present calibration curve data and assay performance characteristics.

Table 1: Calibration Curve for a Representative Triglyceride

AnalyteCalibration Range (ng/mL)
TG (16:0/18:1/18:2)1 - 1000>0.995

Table 2: Quantitative Performance Characteristics

Disclaimer: The following values are representative of typical performance for LC-MS/MS-based lipidomics assays and should be established for each specific matrix and instrument.

ParameterSpecification
Linearity (R²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery 85-115%

Signaling Pathway Visualization

The accurate quantification of triglycerides is crucial for understanding metabolic pathways, particularly those regulated by insulin. Insulin signaling plays a key role in managing energy storage by promoting triglyceride synthesis and inhibiting lipolysis (the breakdown of triglycerides).

G cluster_insulin Insulin Signaling cluster_tg_synthesis Triglyceride Synthesis cluster_lipolysis Lipolysis Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT SREBP1c SREBP-1c AKT->SREBP1c activates LPL Lipoprotein Lipase (LPL) Activity AKT->LPL promotes FattyAcidUptake Fatty Acid Uptake AKT->FattyAcidUptake increases PDE3B PDE3B AKT->PDE3B activates TGSynthesis TG Synthesis SREBP1c->TGSynthesis upregulates genes for LPL->FattyAcidUptake provides fatty acids for FattyAcidUptake->TGSynthesis provides substrates for TG_storage Triglyceride Storage in Lipid Droplets TGSynthesis->TG_storage cAMP cAMP PDE3B->cAMP degrades PKA PKA cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates HSL->TG_storage breaks down

Insulin's regulation of triglyceride metabolism.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of triglycerides in complex tissue samples. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to implement this internal standard in their lipidomics workflows, thereby enhancing the accuracy, precision, and reproducibility of their quantitative data. Proper validation of the method for each tissue type is crucial for obtaining high-quality, reliable results in lipidomics research and drug development.

References

Application Notes and Protocols for Triglyceride Quantification Using 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that function as the primary energy storage molecules in animals. The composition and concentration of TG molecular species are critical indicators of metabolic health and are associated with various diseases, including atherosclerosis, diabetes, and obesity. Accurate and precise quantification of triglycerides is therefore essential for both basic research and the development of novel therapeutics.

This document provides a detailed methodology for the quantification of triglycerides in biological samples, such as plasma, using 14:0-16:1-14:0 TG-d5 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation, extraction efficiency, and instrument response.[1][2][3] This protocol is designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for lipidomics.[2]

Principle

The method is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard, this compound, is added to the biological sample at the beginning of the sample preparation process.[4] This standard is chemically identical to its endogenous counterparts but has a slightly higher mass due to the deuterium (B1214612) atoms.[5] During LC-MS/MS analysis, the endogenous triglycerides and the internal standard co-elute and are ionized simultaneously. By comparing the peak area of the endogenous triglyceride to that of the known concentration of the internal standard, an accurate quantification of the endogenous triglyceride can be achieved.[1][3]

Experimental Protocols

A robust lipidomics workflow consists of several key stages: sample preparation and lipid extraction, chromatographic separation, and mass spectrometric detection and data analysis.[2]

Sample Preparation and Lipid Extraction

Accurate and reproducible lipid extraction is a critical first step. The Folch and Bligh-Dyer methods are widely used liquid-liquid extraction techniques for lipids.[2] The following protocol is a modification of the Bligh-Dyer method, suitable for plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (in chloroform (B151607) or methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Isopropanol:Acetonitrile:Water 2:1:1, v/v/v)

Protocol:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 50 µL of plasma.

  • Add a known amount of the this compound internal standard solution to the plasma sample.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample and vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[2]

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent. Vortex briefly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Reverse-phase liquid chromatography (RPLC) is a powerful technique for separating the complex mixture of triglycerides based on their fatty acyl chain lengths and the total number of double bonds.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient Start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.
Flow Rate 0.3-0.5 mL/min
Injection Volume 5-10 µL

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI) in positive ion mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ions [M+NH4]+ adducts of triglycerides
Product Ions Fragments corresponding to the neutral loss of one fatty acid

MRM Transitions:

The MRM transitions should be optimized for each specific instrument. For triglycerides, the precursor ion is typically the ammonium adduct ([M+NH4]+). The product ion results from the neutral loss of one of the fatty acid chains.

  • This compound (Internal Standard):

    • Molecular Formula: C47H83D5O6

    • Exact Mass: 753.689

    • Precursor Ion ([M+NH4]+) m/z: 771.7

    • Product Ion (Neutral loss of Myristic acid-d5): m/z ~528.5 (This is an estimation and should be confirmed experimentally)

  • Endogenous Triglycerides:

    • MRM transitions for a wide range of endogenous triglycerides can be set up based on the neutral loss of their constituent fatty acids.[6] A library of 195 MRM transitions can be used to monitor 47 different triglycerides.

Data Analysis and Quantification

The data generated from the LC-MS/MS analysis requires a systematic workflow for processing, identification, and statistical analysis.

Workflow:

  • Peak Picking and Integration: Use the instrument's software to detect and integrate the chromatographic peaks for both the endogenous triglycerides and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative triglyceride and a fixed concentration of the this compound internal standard. A linear regression of the analyte/internal standard peak area ratio versus the analyte concentration should be performed.[1]

  • Quantification: Calculate the concentration of each endogenous triglyceride in the samples by comparing its peak area to the peak area of the internal standard and using the calibration curve.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to identify triglycerides that are significantly different between experimental groups.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Quantitative Performance of the Method

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) >0.99>0.995
Precision (%CV) <15% (intra-day and inter-day)<10%
Accuracy (% Recovery) 85-115%90-110%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10Analyte-dependent

Table 2: Example Quantification of Triglycerides in Plasma

Triglyceride SpeciesConcentration in Control Group (µg/mL)Concentration in Treatment Group (µg/mL)p-value
TG(16:0/18:1/18:2)15.2 ± 2.125.8 ± 3.5<0.01
TG(16:0/18:0/18:1)10.5 ± 1.812.1 ± 2.0>0.05
............

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (Bligh-Dyer) Spike->Extraction Drydown Dry Down Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Peak Peak Integration MS->Peak Quant Quantification (vs. Internal Standard) Peak->Quant Stats Statistical Analysis Quant->Stats Result Quantitative Triglyceride Profile Stats->Result Results

Caption: Experimental workflow for triglyceride quantification.

Triglyceride Metabolism Signaling Pathway

Triglyceride metabolism is intricately regulated by several key signaling pathways, primarily governed by the hormones insulin (B600854) and glucagon (B607659). These pathways influence the synthesis (lipogenesis) and breakdown (lipolysis) of triglycerides in response to the body's energy status.

Insulin Signaling: When blood glucose levels are high, insulin is released and promotes the storage of energy as triglycerides. It stimulates glucose and fatty acid uptake in adipose tissue and the liver, enhancing triglyceride synthesis. Insulin also inhibits lipolysis, preventing the breakdown of stored triglycerides.[1][6]

Glucagon Signaling: In contrast, during periods of low blood glucose, glucagon is secreted and signals for the mobilization of energy stores. It stimulates lipolysis in adipose tissue, leading to the release of fatty acids and glycerol (B35011) into the bloodstream to be used for energy.[1][6]

Other important regulators of lipid metabolism include peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control the expression of genes involved in lipid homeostasis.[2][7]

G cluster_hormonal Hormonal Regulation cluster_processes Metabolic Processes cluster_transcription Transcriptional Regulation Insulin Insulin (High Blood Glucose) Lipogenesis Lipogenesis (Triglyceride Synthesis) Insulin->Lipogenesis Stimulates Lipolysis Lipolysis (Triglyceride Breakdown) Insulin->Lipolysis Inhibits Glucagon Glucagon (Low Blood Glucose) Glucagon->Lipolysis Stimulates PPARs PPARs PPARs->Lipogenesis Regulates PPARs->Lipolysis Regulates LXRs LXRs LXRs->Lipogenesis Regulates SREBPs SREBPs SREBPs->Lipogenesis Regulates

Caption: Key signaling pathways in triglyceride metabolism.

References

Integrating 14:0-16:1-14:0 TG-d5 for Robust Quantification in Lipidomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is crucial for understanding cellular processes and identifying biomarkers for various diseases. Triglycerides (TGs), as the primary energy storage molecules, are of significant interest in metabolic research. Accurate and precise quantification of individual TG molecular species is challenging due to the complexity of the lipidome and potential variations during sample preparation and analysis. The use of stable isotope-labeled internal standards, such as 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (14:0-16:1-14:0 TG-d5), is a cornerstone for achieving reliable quantitative data in mass spectrometry-based lipidomics.[1][2] This deuterated triglyceride serves as an ideal internal standard for the quantification of a wide range of triglycerides.[3][4] Its chemical properties closely mimic those of endogenous triglycerides, ensuring it experiences similar extraction efficiencies and ionization responses, thereby correcting for variations throughout the analytical workflow.[2]

This application note provides a detailed protocol for the integration of this compound into a lipidomics workflow for the quantitative analysis of triglycerides in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

The core principle behind using this compound is isotope dilution mass spectrometry.[2] A known amount of the deuterated standard is added to the sample at the initial stage of preparation.[2] Because the deuterated standard is chemically almost identical to the endogenous triglycerides, it will behave similarly during extraction, derivatization, and ionization.[2] The mass spectrometer distinguishes between the endogenous (light) and the deuterated (heavy) triglycerides based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal intensity of the endogenous analyte to the known concentration of the internal standard, accurate quantification can be achieved, compensating for sample loss and matrix effects.[1]

Experimental Workflow Overview

A typical lipidomics workflow for triglyceride analysis involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.[5] The integration of this compound occurs at the very beginning of this process to ensure it accounts for variability across all subsequent steps.

G cluster_workflow Lipidomics Experimental Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound Sample->Spiking Extraction Lipid Extraction (e.g., Bligh & Dyer) Spiking->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Overall experimental workflow for triglyceride analysis.

Protocols

Materials
  • Plasma samples

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Isopropanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Glass tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Centrifuge

  • Autosampler vials

Protocol 1: Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
  • Sample Thawing: Thaw frozen plasma samples on ice to minimize lipid degradation.

  • Internal Standard Spiking: In a glass tube, add 50 µL of plasma. To this, add 10 µL of a 10 µg/mL working solution of this compound in chloroform:methanol (1:1, v/v).

  • Solvent Addition: Add 750 µL of chloroform:methanol (1:2, v/v) to the plasma and internal standard mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 250 µL of chloroform and vortex for 1 minute. Then, add 250 µL of water and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v). Vortex briefly.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Reverse-phase liquid chromatography is effective for separating triglyceride species based on their acyl chain length and degree of unsaturation.[5]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min) % Mobile Phase B
0.0 30
2.0 30
12.0 95
15.0 95
15.1 30

| 20.0 | 30 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

MRM Transitions: For quantification, MRM transitions are established for the ammonium adducts of the target triglycerides and the deuterated internal standard. The product ions correspond to the neutral loss of a specific fatty acid. For example:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
TG(16:0/18:1/18:2)876.8603.5 (Loss of 16:0)
TG(18:1/18:1/18:2)902.8601.5 (Loss of 18:2)
This compound (IS) 771.7 528.5 (Loss of 14:0-d5)

Data Presentation and Quantification

The concentration of each endogenous triglyceride is calculated by comparing the peak area ratio of the analyte to the internal standard (IS) against a calibration curve.

Table 1: Example Calibration Curve Data for TG(16:0/18:1/18:1)

Calibrant Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,520510,0000.003
57,850515,0000.015
2540,100505,0000.079
100158,000498,0000.317
500805,000512,0001.572
10001,620,000508,0003.189

Table 2: Quantitative Analysis of Triglycerides in Plasma Samples

Sample IDTG(16:0/18:1/18:1) Peak AreaIS Peak AreaArea RatioCalculated Conc. (ng/mL)
Control 125,600508,0000.05015.8
Control 228,900512,0000.05617.7
Treated 145,100505,0000.08928.1
Treated 249,800515,0000.09730.6

Signaling Pathway and Logical Relationships

The quantification of triglycerides is often a key component in understanding broader metabolic pathways.

G cluster_pathway Simplified Triglyceride Metabolism Context Diet Dietary Fats FA Fatty Acids Diet->FA TG_Syn Triglyceride Synthesis FA->TG_Syn Energy Energy Production (β-oxidation) FA->Energy TG Triglycerides (TG) TG_Syn->TG Storage Adipose Tissue Storage TG->Storage VLDL VLDL Secretion (Liver) TG->VLDL Lipolysis Lipolysis TG->Lipolysis Quant Lipidomics Quantification (using this compound) TG->Quant Lipolysis->FA

Caption: Role of TG quantification in metabolic studies.

Conclusion

The integration of this compound into lipidomics workflows provides a robust method for the accurate and precise quantification of triglycerides. This deuterated internal standard effectively compensates for analytical variability, from sample extraction to mass spectrometric detection.[1][2] The detailed protocols and methodologies presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to reliably measure triglyceride levels, leading to a deeper understanding of their role in health and disease.

References

Application Note: Quantitative Analysis of Triglycerides in Cerebrospinal Fluid Using 14:0-16:1-14:0 TG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrospinal fluid (CSF) is a critical biofluid for understanding the biochemistry of the central nervous system (CNS). The analysis of lipids in CSF, known as CSF lipidomics, is a burgeoning field of research, offering potential insights into the pathophysiology of various neurological disorders. Triglycerides (TGs), traditionally known for their role in energy storage, are also implicated in CNS function and disease. Accurate and precise quantification of TGs in CSF is paramount for elucidating their role as potential biomarkers.

This application note provides a detailed protocol for the quantitative analysis of triglycerides in human cerebrospinal fluid using liquid chromatography-mass spectrometry (LC-MS) with 14:0-16:1-14:0 TG-d5 as an internal standard. The use of a deuterated internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and reproducibility.[1]

Quantitative Data Summary

The concentration of triglycerides in human cerebrospinal fluid is relatively low. A study by Banks et al. (2018) reported the mean level of triglycerides in human CSF to be 0.65 ± 0.06 mg/dL.[2] This low concentration necessitates a highly sensitive and robust analytical method for accurate quantification.

AnalyteMatrixMean Concentration (mg/dL)Standard Deviation (mg/dL)
TriglyceridesHuman Cerebrospinal Fluid0.650.06

Experimental Protocols

This section details the necessary protocols for the quantitative analysis of triglycerides in CSF, from sample preparation to LC-MS analysis.

Materials and Reagents
  • Cerebrospinal Fluid (CSF) samples

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) bicarbonate solution (155 µM)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (e.g., nitrogen evaporator)

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

Sample Preparation: Lipid Extraction

The following protocol is adapted from Blasco et al. (2017) for the extraction of lipids from CSF.[1]

  • Sample Thawing and Centrifugation: Thaw frozen CSF samples on ice. Centrifuge the samples at 3000 x g for 5 minutes to remove any cellular debris.

  • Aliquoting: Transfer 100 µL of the clarified CSF supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard solution to the CSF sample.

  • Addition of Bicarbonate Solution: Add 170 µL of 155 µM ammonium bicarbonate solution to the sample.

  • First Extraction: Add 1 mL of a chloroform-methanol mixture (10:1, v/v). Vortex the mixture thoroughly.

  • Second Extraction: Add 1 mL of a chloroform-methanol mixture (2:1, v/v). Vortex the mixture thoroughly.

  • Phase Separation and Collection: Centrifuge the sample to separate the organic and aqueous phases. Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 250 µL of an acetonitrile/isopropanol/water mixture (65:35:5, v/v/v). The sample is now ready for LC-MS analysis.

LC-MS/MS Analysis

The following are general guidelines for the LC-MS/MS analysis of triglycerides. Specific parameters may need to be optimized based on the instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive as mobile phase A.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the triglycerides.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Injection Volume: 10 µL of the reconstituted sample.[1]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for quantitative analysis.

    • Precursor and Product Ions: The specific precursor-to-product ion transitions for the target triglycerides and the this compound internal standard need to be determined. For triglycerides, ammonium adducts ([M+NH4]+) are commonly used as precursor ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis csf_sample 100 µL CSF Sample add_is Spike with 10 µL This compound csf_sample->add_is add_bicarb Add 170 µL Ammonium Bicarbonate add_is->add_bicarb extraction1 First Extraction (Chloroform:Methanol 10:1) add_bicarb->extraction1 extraction2 Second Extraction (Chloroform:Methanol 2:1) extraction1->extraction2 collect_organic Collect Organic Phase extraction2->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down reconstitute Reconstitute in 250 µL ACN:IPA:H2O (65:35:5) dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for CSF triglyceride analysis.

Logical Relationship of Quantitative Analysis

quantitative_analysis cluster_inputs Inputs cluster_processing Processing cluster_output Output peak_area_analyte Peak Area of Endogenous Triglyceride calculate_ratio Calculate Peak Area Ratio (Analyte / IS) peak_area_analyte->calculate_ratio peak_area_is Peak Area of This compound (IS) peak_area_is->calculate_ratio concentration_is Known Concentration of IS concentration_analyte Concentration of Endogenous Triglyceride concentration_is->concentration_analyte calculate_ratio->concentration_analyte

Caption: Principle of internal standard quantification.

References

Troubleshooting & Optimization

troubleshooting low signal for 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the analysis of 14:0-16:1-14:0 TG-d5. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, is a deuterium-labeled triglyceride.[1] Its primary application is as an internal standard (IS) in mass spectrometry-based lipidomics for the accurate quantification of triglycerides in complex biological samples. Using a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation, injection, and potential matrix effects that can cause ion suppression or enhancement.

Q2: What is the exact mass of this compound and what precursor ion should I look for?

The molecular formula of this compound is C₄₇H₈₃D₅O₆, and its exact mass is 753.689.[1] In positive mode electrospray ionization (ESI), triglycerides are most commonly detected as ammonium (B1175870) adducts ([M+NH₄]⁺). Therefore, the expected precursor ion to monitor would be at m/z 771.7.

Q3: I am not seeing any signal for my this compound standard. What are the most common initial checks?

If you observe no signal, start with these fundamental checks:

  • Internal Standard Preparation: Verify the concentration and correct preparation of your this compound working solution. Ensure it has been correctly spiked into your samples.

  • Mass Spectrometer Settings: Confirm that you are monitoring the correct precursor ion (m/z 771.7 for the ammonium adduct) and are in the correct ionization mode (positive ESI is recommended).

  • Instrument Performance: Perform a system suitability test with a known, easy-to-ionize compound to ensure the mass spectrometer is functioning correctly.

Q4: My signal for this compound is very low. What are the likely causes?

Low signal intensity for triglyceride standards can stem from several factors:

  • Inefficient Ionization: Triglycerides are neutral molecules and rely on the formation of adducts (e.g., with ammonium) for efficient ionization.

  • Ion Suppression: Components from the sample matrix (e.g., salts, phospholipids) can co-elute with your standard and interfere with its ionization, leading to a significant drop in signal.

  • In-source Fragmentation: High energy in the ion source can cause the triglyceride to fragment before it is detected as the intended precursor ion.

  • Suboptimal Instrument Parameters: Incorrect settings for the ion source, such as temperature, gas flows, and voltages, can severely impact signal intensity.

  • Poor Sample Preparation: Inefficient extraction of the triglyceride from the sample matrix can result in a lower concentration reaching the mass spectrometer.

Troubleshooting Low Signal for this compound

This section provides a systematic approach to diagnosing and resolving low signal intensity.

Step 1: Verify Mass Spectrometer Parameters

Triglycerides typically fragment via the neutral loss of their fatty acid chains. For this compound, the expected product ions in an MS/MS experiment result from the loss of a myristic acid (14:0) or a palmitoleic acid (16:1) chain. The following table outlines the predicted Multiple Reaction Monitoring (MRM) transitions.

Precursor Ion (Ammonium Adduct)Product Ion (Diglyceride Fragment)Neutral LossRecommended Collision Energy (eV)
771.7527.5Loss of Myristic Acid (14:0) + NH₃30 - 40
771.7501.5Loss of Palmitoleic Acid (16:1) + NH₃30 - 40
Step 2: Optimize Ion Source Conditions

Ion source parameters are critical for achieving a strong and stable signal. In-source fragmentation can be a significant issue for triglycerides if the source conditions are too harsh. A systematic optimization of these parameters is recommended.

ParameterTypical RangeEffect on SignalTroubleshooting Action
Capillary Voltage 3.0 - 4.5 kVOptimizes spray stability and ionization efficiency. Too high can cause instability.Start at 3.5 kV and adjust in 0.5 kV increments to find the setting with the highest stable signal.
Source Temperature 120 - 150 °CAffects desolvation. Too high can lead to in-source fragmentation.Begin at a lower temperature (e.g., 120°C) and increase incrementally while monitoring for signs of fragmentation.
Desolvation Temperature 350 - 550 °CCrucial for removing solvent from the ESI droplets.Optimize for efficient desolvation without causing thermal degradation of the analyte.
Nebulizing Gas Flow 1.5 - 3.0 L/minAssists in droplet formation.Adjust for a stable spray.
Drying Gas Flow 10 - 15 L/minAids in desolvation.Optimize in conjunction with desolvation temperature for best signal-to-noise.
Step 3: Evaluate Chromatography and Mobile Phase

Proper liquid chromatography is essential to separate the analyte from interfering matrix components that can cause ion suppression.

IssuePotential CauseRecommended Solution
Poor Peak Shape Inappropriate mobile phase, column degradation, or incompatible sample solvent.Ensure the sample is dissolved in a solvent similar to the initial mobile phase. Use a C18 or C30 column suitable for lipids.
Ion Suppression Co-elution with matrix components.Modify the LC gradient to better separate the triglyceride from the suppression zone. Improve sample clean-up.
No/Low Adduct Formation Insufficient ammonium in the mobile phase.Ensure the mobile phase contains an additive to promote adduct formation. A common choice is 5-10 mM ammonium formate.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol outlines a common method for extracting triglycerides from plasma or serum.

  • Aliquoting: To 100 µL of plasma or serum in a glass tube, add 10 µL of the this compound internal standard working solution (e.g., at 10 µg/mL).

  • Protein Precipitation & Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 500 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes.

  • Collection: Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as 9:1 (v/v) methanol:chloroform or isopropanol. Vortex to ensure the lipids are fully dissolved.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Method
  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for triglyceride analysis.

  • Mobile Phase A: Water with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for re-equilibration.

  • Injection Volume: 5-10 µL.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity for this compound.

TroubleshootingWorkflow start Low Signal for This compound check_ms Step 1: Verify MS Parameters - Correct Precursor Ion (m/z 771.7)? - Correct MRM Transitions? - Positive ESI Mode? start->check_ms check_source Step 2: Optimize Ion Source - Capillary Voltage - Source/Desolvation Temp - Gas Flows check_ms->check_source Parameters OK solution_ms Action: Correct MS parameters. Refer to MRM table. check_ms->solution_ms Incorrect check_lc Step 3: Evaluate Chromatography - Mobile Phase Additive (Ammonium Formate)? - Good Peak Shape? - Suspected Ion Suppression? check_source->check_lc Optimized solution_source Action: Systematically optimize source settings. Reduce harshness to minimize fragmentation. check_source->solution_source Suboptimal check_prep Step 4: Review Sample Prep - IS Spiking Correct? - Efficient Extraction? - Sample Degradation? check_lc->check_prep LC OK solution_lc Action: Modify LC gradient. Improve sample cleanup. check_lc->solution_lc Issues Found solution_prep Action: Prepare fresh standards & samples. Validate extraction recovery. check_prep->solution_prep Issues Found end_node Signal Restored check_prep->end_node Prep OK solution_ms->end_node solution_source->end_node solution_lc->end_node solution_prep->end_node ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample spike Spike with This compound sample->spike extract Lipid Extraction (e.g., Chloroform/Methanol) spike->extract dry_recon Dry Down & Reconstitute extract->dry_recon lc_separation LC Separation (C18 Column) dry_recon->lc_separation ms_detection MS Detection (ESI+) MRM Mode lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

References

Technical Support Center: Matrix Effects on 14:0-16:1-14:0 TG-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the impact of matrix effects on the quantification of 14:0-16:1-14:0 TG-d5, a commonly used internal standard in lipidomics.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analysis. In biological samples, phospholipids (B1166683) are a primary cause of matrix effects in lipid analysis.

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard is considered the gold standard in quantitative mass spectrometry. Since this compound is chemically identical to its non-labeled counterpart, it is expected to have very similar extraction recovery and chromatographic retention time. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, it can effectively compensate for variations in sample preparation and, most importantly, for matrix-induced ionization suppression or enhancement. The ratio of the analyte to the internal standard is used for quantification, which should remain consistent even if the absolute signal intensity fluctuates.

Q3: How can I assess the extent of matrix effects on my this compound signal?

A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a "neat" solution (a pure solvent) to its peak area when spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the standard). The percentage of matrix effect can be calculated as:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What are acceptable ranges for recovery and matrix effect?

A4: While there are no universally fixed limits, in regulated bioanalysis, a matrix effect that is consistent and reproducible is often more important than its absolute value, especially when a stable isotope-labeled internal standard is used. The goal is for the internal standard to track and compensate for the variability. Generally, a consistent recovery and a matrix effect that does not compromise the required sensitivity of the assay are desired.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating matrix effects when using this compound for triglyceride quantification.

Problem: Inconsistent or Inaccurate Quantification of Target Triglycerides

Initial Assessment:

  • Internal Standard Response: Examine the peak area of this compound across your sample batch. Significant variability (high coefficient of variation, CV%) in the internal standard signal can indicate inconsistent matrix effects.

  • Calibration Curve: Evaluate the linearity and reproducibility of your calibration curve. A poor correlation coefficient (R²) or high back-calculated concentration errors for your calibrants can be a sign of matrix-related issues.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting matrix effects.

Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Sample Preparation Strategies cluster_3 Chromatographic Strategies cluster_4 Verification Problem Inconsistent/Inaccurate TG Quantification Check_IS Examine IS (TG-d5) Peak Area Consistency Problem->Check_IS Check_Cal Evaluate Calibration Curve Performance Problem->Check_Cal Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Check_Cal->Assess_ME Optimize_SP Optimize Sample Preparation Assess_ME->Optimize_SP If ME is high/variable Optimize_LC Optimize Chromatographic Separation Assess_ME->Optimize_LC If co-elution is suspected LLE Liquid-Liquid Extraction (e.g., Folch, Bligh & Dyer) Optimize_SP->LLE SPE Solid-Phase Extraction (e.g., phospholipid removal plates) Optimize_SP->SPE Dilution Sample Dilution Optimize_SP->Dilution Gradient Modify Gradient Profile Optimize_LC->Gradient Column Change Column Chemistry (e.g., different C18 phase) Optimize_LC->Column Revalidate Re-evaluate Matrix Effect and Method Performance LLE->Revalidate SPE->Revalidate Dilution->Revalidate Gradient->Revalidate Column->Revalidate

Caption: A logical workflow for identifying, investigating, and mitigating matrix effects in LC-MS based quantification.

Data Presentation

The following table summarizes representative quantitative data for the recovery and matrix effect of this compound in human plasma using an automated extraction method. This data can serve as a benchmark for your own experiments.

ParameterAutomated Extraction (Human Plasma)Manual Extraction (Human Plasma)
Recovery (%) 103.497.9
Matrix Effect (%) 48.365.9

Data adapted from a study on high-throughput clinical profiling of human blood samples.

Note on Different Matrices:

  • Serum vs. Plasma: Serum and plasma can exhibit different matrix effects. The clotting process in serum formation can alter the levels of certain lipids, potentially leading to different co-eluting interferences compared to plasma.[1]

  • Tissue Homogenates: Tissue samples are generally more complex than plasma or serum, containing a higher concentration and diversity of lipids and other molecules. This can lead to more significant matrix effects. The efficiency of homogenization and lipid extraction is critical in these matrices.

Experimental Protocols

Protocol for Evaluation of Matrix Effect (Post-Extraction Spike)
  • Prepare Blank Matrix Extract:

    • Take a sample of the biological matrix (e.g., plasma, serum, tissue homogenate) that is free of the analyte and internal standard.

    • Perform the entire lipid extraction procedure (e.g., Folch or Bligh & Dyer method) on this blank matrix.

    • After the final evaporation step, reconstitute the extract in a known volume of the initial mobile phase. This is your "blank matrix extract."

  • Prepare Spiked Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into a vial containing the initial mobile phase.

    • Set B (Matrix Solution): Spike the same amount of this compound into a vial containing the blank matrix extract.

  • LC-MS/MS Analysis:

    • Analyze multiple replicates (e.g., n=3-6) of both Set A and Set B using your established LC-MS/MS method.

  • Calculation:

    • Calculate the average peak area for the internal standard in both sets.

    • Matrix Effect (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100

General Lipid Extraction Protocol (Modified Folch Method)

This protocol is a widely used method for extracting lipids from biological samples.

  • Sample Preparation:

    • To a glass tube, add 100 µL of the biological sample (e.g., plasma or serum).

    • Add a known amount of this compound in a small volume of solvent.

  • Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution (or water) and vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).

Mandatory Visualization

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates a comprehensive workflow for the quantitative analysis of triglycerides from sample receipt to data analysis.

Experimental Workflow for Quantitative Lipidomics cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Sample_Receipt Sample Receipt & Thawing IS_Spike Spike with this compound Sample_Receipt->IS_Spike Lipid_Extraction Lipid Extraction (e.g., Folch Method) IS_Spike->Lipid_Extraction Phase_Separation Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Solvent_Evaporation Solvent Evaporation (Nitrogen Stream) Phase_Separation->Solvent_Evaporation Reconstitution Reconstitution in Injection Solvent Solvent_Evaporation->Reconstitution LC_Separation Chromatographic Separation (e.g., C18 column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Calculation MS_Detection->Peak_Integration Calibration_Curve Generation of Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of Target TGs (Analyte/IS Ratio) Calibration_Curve->Quantification Data_Review Data Review & QC Quantification->Data_Review

Caption: A step-by-step workflow for quantitative triglyceride analysis from sample preparation to data interpretation.

References

Technical Support Center: Optimizing 14:0-16:1-14:0 TG-d5 Concentration in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the deuterated internal standard 14:0-16:1-14:0 TG-d5 in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in mass spectrometry?

This compound is a deuterated triglyceride, where "14:0" represents myristic acid, "16:1" represents palmitoleic acid, and "d5" indicates that five hydrogen atoms have been replaced by deuterium.[1][2] Its primary role is to serve as an internal standard (IS) in quantitative mass spectrometry analysis.[3] An internal standard is a compound that is chemically similar to the analyte of interest and is added to samples at a known concentration.[4] It helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantification.[5]

Q2: What is the ideal concentration for my this compound internal standard?

There is no single optimal concentration, as it depends on the expected concentration of the endogenous triglycerides in your samples and the sensitivity of your mass spectrometer. A common practice is to use an internal standard concentration that yields a signal intensity that is roughly 50% of the signal of the highest concentration point on your calibration curve.[5] It is also recommended to choose a concentration that is about 10 times the mid-point of the calibration curve to ensure the peak areas can be measured with good accuracy and precision.[6]

Q3: My this compound signal is very low or absent. What are the possible causes and how can I troubleshoot this?

Low or no signal from your deuterated internal standard can be due to several factors, which can be broadly categorized into issues with the standard itself, problems during sample preparation, or instrument-related issues.[7]

Troubleshooting Steps for Low Signal:

  • Verify Standard Integrity:

    • Storage: Ensure the standard is stored at the recommended temperature, typically -20°C or below, in a suitable solvent. Avoid repeated freeze-thaw cycles.[7]

    • Concentration: Double-check the calculations used for diluting the stock solution. Errors in dilution can lead to a much lower concentration than intended.[7]

    • Freshness: Prepare a fresh working solution from your stock. If possible, directly infuse the new solution into the mass spectrometer to confirm its signal, bypassing the chromatographic column.[7]

  • Evaluate Sample Preparation:

    • Extraction Recovery: The method used to extract lipids from your sample may not be efficient for triglycerides. Consider if your extraction method (e.g., Folch, Bligh & Dyer, MTBE) is appropriate for this lipid class.[8][9]

    • Early Spiking: The internal standard should be added at the earliest possible stage of your sample preparation to account for any losses during the entire workflow.[4][8]

  • Check Instrument Parameters:

    • MS Settings: The ion source parameters may not be optimized for your deuterated standard. Systematically optimize settings like ion source temperature, capillary voltage, and gas flows to maximize the signal.[10][11]

    • Ion Source Contamination: A dirty ion source can lead to a general decrease in signal intensity for all compounds.[12]

Q4: I'm observing high variability or instability in the signal of my this compound. What could be the cause?

Signal instability, characterized by fluctuating peak areas for the internal standard across different samples in the same batch, can compromise the reliability of your results.[13]

Potential Causes and Solutions:

  • Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample.[5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your internal standard, leading to signal variability.[14][15] Consider improving your sample cleanup procedures or optimizing your chromatographic separation to minimize these effects.[15]

  • Instrument Performance: Check for issues with the autosampler's injection precision and the overall stability of the mass spectrometer.[13]

  • Adsorption: Lipids can sometimes adsorb to the surfaces of vials or tubing in the LC system. Using deactivated vials or passivating the system with several injections of a high-concentration standard may help.[16]

Q5: My calibration curve is non-linear at higher concentrations. Could this be related to my internal standard?

Yes, a non-linear calibration curve, especially at the higher end, can be a sign of detector saturation.[5] This occurs when the concentration of an analyte or the internal standard is too high, exceeding the detector's linear dynamic range.[17]

Troubleshooting Non-Linearity:

  • Reduce IS Concentration: If you suspect the internal standard is causing saturation, try reducing its concentration.[5]

  • Dilute Samples: If the analyte is saturating the detector, you may need to dilute your samples.

  • Detune the Instrument: In some cases, you can deliberately "detune" the mass spectrometer to reduce its sensitivity. This can involve adjusting parameters like the detector voltage or capillary voltage.[18][19]

Troubleshooting Guides

Guide 1: Low Signal Intensity for this compound
Potential Cause Troubleshooting Steps
Standard Degradation/Incorrect Concentration 1. Prepare a fresh working solution of the TG-d5 standard from the stock. 2. Directly infuse the new solution into the mass spectrometer to verify its signal. 3. Re-verify all dilution calculations and ensure calibrated pipettes are used.[7]
Poor Extraction Recovery 1. Review your lipid extraction protocol (e.g., Folch, Bligh & Dyer). Ensure it is suitable for triglycerides.[8] 2. Make sure the internal standard is added at the very beginning of the extraction process.[4]
Suboptimal MS Parameters 1. Infuse a solution of the TG-d5 standard and systematically optimize source parameters (e.g., capillary voltage, source temperature, gas flows).[11] 2. Check and optimize MS/MS parameters like collision energy if applicable.[12]
Ion Suppression from Matrix 1. Dilute the sample to reduce the concentration of interfering components.[14] 2. Improve chromatographic separation to resolve the TG-d5 from co-eluting matrix components.[15]
Guide 2: Detector Saturation
Symptom Troubleshooting Steps
Non-linear calibration curve at high concentrations 1. Reduce the concentration of the this compound internal standard.[5] 2. If the analyte signal is too high, dilute the samples.
Flattened or squared-off peak tops in the chromatogram [19]1. Inject a dilution series of the standard to confirm at what concentration saturation occurs.[20] 2. "Detune" the mass spectrometer by adjusting parameters such as detector voltage, capillary voltage, or cone gas flow to reduce sensitivity.[18][21]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions for the internal standard.

Materials:

  • This compound standard

  • High-purity solvent (e.g., chloroform (B151607) or methanol)

  • Calibrated pipettes

  • Amber glass vials

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of the this compound standard.

    • Dissolve it in a precise volume of the chosen solvent to achieve the desired concentration.

    • Store the stock solution in an amber glass vial at -20°C or as recommended by the supplier.[7]

  • Working Solution:

    • Prepare a series of dilutions from the stock solution to create working solutions at various concentrations.

    • Use high-purity solvents for all dilutions.

    • Prepare fresh working solutions regularly to avoid degradation.[7]

Solution Concentration Preparation
Stock Solution1 mg/mLDissolve 1 mg of TG-d5 in 1 mL of chloroform.
Intermediate Stock100 µg/mLDilute 100 µL of stock solution into 900 µL of chloroform.
Working Solution10 µg/mLDilute 100 µL of intermediate stock into 900 µL of chloroform.
Protocol 2: Optimizing the Concentration of this compound

This experiment will help determine the optimal concentration of the internal standard for your specific assay.

Methodology:

  • Prepare Analyte Calibration Standards: Create a series of at least 5-7 calibration standards for your target triglycerides, covering the expected concentration range in your samples.

  • Prepare Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of the this compound working solution.

  • Spike and Analyze: For each set of calibration standards, spike with a different concentration of the TG-d5 internal standard.

  • Analyze and Evaluate:

    • Analyze all samples by LC-MS.

    • For each TG-d5 concentration, generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Choose the TG-d5 concentration that provides the best linearity (R² value closest to 1.0) and a stable internal standard signal across the entire calibration range.[5]

Visualizations

Workflow_for_IS_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result prep_cal_std Prepare Analyte Calibration Standards spike_samples Spike Calibration Standards with each IS Concentration prep_cal_std->spike_samples prep_is_sol Prepare Multiple IS Concentrations prep_is_sol->spike_samples analyze_lcms Analyze Samples by LC-MS spike_samples->analyze_lcms gen_curves Generate Calibration Curves (Area Ratio vs. Conc.) analyze_lcms->gen_curves eval_linearity Evaluate Linearity (R²) and IS Signal Stability gen_curves->eval_linearity select_optimal Select Optimal IS Concentration eval_linearity->select_optimal

Caption: Workflow for optimizing internal standard concentration.

Troubleshooting_Low_Signal start Low or No Signal for TG-d5 check_standard Verify Standard Integrity (Freshness, Storage, Conc.) start->check_standard standard_ok Standard is OK check_standard->standard_ok Yes standard_bad Issue Found (Prepare Fresh Standard) check_standard->standard_bad No check_prep Evaluate Sample Prep (Extraction, Spiking Step) standard_ok->check_prep prep_ok Sample Prep is OK check_prep->prep_ok Yes prep_bad Issue Found (Optimize Protocol) check_prep->prep_bad No check_instrument Check Instrument (MS Settings, Source Cleanliness) prep_ok->check_instrument instrument_ok Signal Restored check_instrument->instrument_ok Yes instrument_bad Issue Found (Optimize/Clean Instrument) check_instrument->instrument_bad No Matrix_Effects_Diagram cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer cluster_scenario1 Scenario 1: No Matrix Effect cluster_scenario2 Scenario 2: Ion Suppression lc_column LC Column ion_source Ion Source lc_column->ion_source Elution detector Detector ion_source->detector Ionization signal1 Expected Signal detector->signal1 Result signal2 Suppressed Signal detector->signal2 Result analyte1 Analyte analyte1->ion_source is1 Internal Standard is1->ion_source analyte2 Analyte analyte2->ion_source is2 Internal Standard is2->ion_source matrix Matrix Component matrix->ion_source Co-elutes & Interferes

References

Technical Support Center: Preventing Isotopic Exchange in Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent isotopic exchange in your deuterated lipid standards, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated lipid standards?

Isotopic exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as from solvents or moisture.[1][2] This is a critical issue in quantitative analysis because it compromises the fundamental principle of using a stable isotope-labeled (SIL) internal standard.[1] When deuterium atoms are lost, the mass of the internal standard changes, which can lead to its misidentification as the unlabeled analyte. This results in an artificially high analyte signal and a decreased internal standard signal, ultimately causing inaccurate quantification.[1]

Q2: Which deuterium labels are most susceptible to exchange?

The stability of a deuterium label is highly dependent on its position within the lipid molecule. Deuterium atoms are most likely to exchange if they are in labile positions, such as:

  • On heteroatoms: Deuterium on oxygen (-OH), nitrogen (-NH), or sulfur (-SH) groups are highly susceptible to exchange with protons from protic solvents.[3]

  • Adjacent to carbonyl groups: Deuterons on a carbon atom next to a carbonyl group can be exchanged through keto-enol tautomerism, particularly under acidic or basic conditions.[1][3]

  • Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.[1]

For the highest accuracy, it is crucial to select internal standards where deuterium atoms are placed in stable, non-exchangeable positions.

Q3: What experimental factors promote deuterium exchange?

Several environmental and experimental factors can significantly influence the rate and extent of deuterium exchange:

  • pH: The rate of exchange is highly dependent on pH, being catalyzed by both acids and bases.[3][4] The exchange rate is generally slowest at a pH of approximately 2.5-3.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. The rate of hydrogen-deuterium exchange can increase tenfold for every 22°C increase in temperature.[1]

  • Solvent Composition: The presence of protic solvents, such as water and methanol, is a primary driver of exchange.[1][5] Aprotic solvents like acetonitrile (B52724) are preferred whenever possible.[1]

Q4: Should I use deuterated or ¹³C-labeled standards for my lipidomics experiments?

When feasible, a ¹³C-labeled tracer is often preferred over a deuterium (²H)-labeled tracer.[5] This is because deuterium labels can be more susceptible to exchange in protic solutions during sample storage or processing.[5][6] Additionally, deuterium labels on fatty acids may be lost during certain biological processes like fatty acid desaturation.[5][6] However, deuterated standards are often more readily available and less expensive.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter related to isotopic exchange.

Problem Potential Cause Recommended Solution
Loss of Deuterium Signal / Unexpected Mass Shift in MS Isotopic Back-Exchange: Deuterium atoms are exchanging with hydrogen from solvents or the sample matrix.1. Solvent Check: Immediately switch to high-purity, anhydrous, aprotic solvents (e.g., acetonitrile) for sample preparation and reconstitution.[1] 2. pH Control: If aqueous solutions are necessary, maintain the pH between 2.5 and 7. A pH of 2.5-3 often shows the minimum rate of exchange.[1][2] 3. Temperature Control: Perform all sample preparation steps on ice or at reduced temperatures to slow the exchange rate.[1][7]
Poor Precision and Inaccurate Quantification Chromatographic Separation of Standard and Analyte: The deuterium isotope effect can sometimes cause the deuterated standard to elute slightly differently from the native analyte in LC-MS, leading to differential matrix effects.[8][9]1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute perfectly.[9] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better co-elution.
Gradual Degradation of Standard in Solution Hydrolysis or Oxidation: The lipid standard itself may be degrading due to improper storage, leading to poor signal.1. Use Anhydrous Solvents: Use high-purity, dry solvents to prevent hydrolysis of ester linkages.[10] 2. Inert Atmosphere: Store solutions under an inert gas like argon or nitrogen to prevent oxidation, especially for unsaturated lipids.[10] 3. Add Antioxidant: Consider adding an antioxidant like BHT to the solvent, if it is compatible with your analysis.[11]
Contamination or Unexpected Peaks Leaching from Storage Containers: Plasticizers and other impurities can leach from plastic containers into organic solvents.1. Use Glassware: Always use glass containers with Teflon-lined closures for storing and handling deuterated lipids in organic solvents.[10][12] 2. Proper Transfer Tools: Use glass or stainless steel pipettes for transferring organic solutions.[12]

Data Presentation: Storage and Handling Recommendations

Proper storage is the first line of defense against degradation and isotopic exchange.

Standard Form Lipid Type Recommended Temperature Container Type Key Considerations
Powder (Solid) Saturated Fatty Acid Chains≤ -16°CGlass, Teflon-lined capRelatively stable as a dry powder.[10] Allow the container to warm to room temperature before opening to prevent condensation.[10]
Powder (Solid) Unsaturated Fatty Acid ChainsNot RecommendedNot ApplicableHighly hygroscopic and prone to oxidation/hydrolysis.[10][12] Should be dissolved in a suitable organic solvent immediately upon receipt.[10]
Organic Solution All Types-20°C ± 4°CGlass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen).[10] Do not store in plastic containers.[10][12]
Aqueous Suspension All TypesNot Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[10]

Experimental Protocols

Protocol 1: Reconstitution of a Powdered Deuterated Lipid Standard

This protocol minimizes moisture exposure during the critical reconstitution step.

Materials:

  • Vial of powdered deuterated lipid standard

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile, chloroform)

  • Glass syringe or calibrated pipette

  • Glass vial with a Teflon-lined cap

  • Vortex mixer or sonicator

Methodology:

  • Equilibrate to Room Temperature: Before opening, allow the sealed vial of the powdered standard to warm completely to room temperature. This is a critical step to prevent atmospheric moisture from condensing on the cold powder.[2][10]

  • Prepare for Dissolution: Briefly centrifuge the vial to ensure all powder is at the bottom.[2]

  • Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate anhydrous organic solvent to the vial to achieve the desired stock concentration.

  • Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed.[10] For unsaturated lipids, be cautious with sonication as it can promote degradation.[10]

  • Store Securely: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Flush the vial with an inert gas (argon or nitrogen) before sealing and store at -20°C ± 4°C.[10]

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for handling deuterated lipid standards.

G start Start: Receive Deuterated Lipid Standard powder Is the standard a powder? start->powder solution Store at -20°C ± 4°C under inert gas in glass/teflon vial powder->solution No equilibrate Equilibrate vial to room temperature BEFORE opening powder->equilibrate Yes prep_working Prepare working solutions fresh solution->prep_working reconstitute Reconstitute in anhydrous aprotic solvent (e.g., MeCN) equilibrate->reconstitute reconstitute->solution analysis Perform LC-MS Analysis prep_working->analysis end End: Accurate Data analysis->end

Caption: Experimental workflow for handling deuterated lipid standards.

G start Problem: Loss of Deuterium Signal in Mass Spec solvent_check Are you using protic solvents (e.g., H2O, MeOH)? start->solvent_check ph_check Is the sample pH acidic (<2.5) or basic (>7)? solvent_check->ph_check No solution1 Action: Switch to anhydrous, aprotic solvents (e.g., MeCN, Chloroform) solvent_check->solution1 Yes temp_check Are sample prep steps performed at room temperature? ph_check->temp_check No solution2 Action: Adjust pH to 2.5 - 7. Optimal is often ~2.5-3. ph_check->solution2 Yes solution3 Action: Perform sample prep on ice or at 0-4°C. temp_check->solution3 Yes end Resolution: Deuterium Signal Stabilized temp_check->end No solution1->ph_check solution2->temp_check solution3->end

Caption: Troubleshooting decision tree for loss of deuterium signal.

References

Technical Support Center: Analysis of 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues related to the chromatographic analysis of the deuterated triglyceride 14:0-16:1-14:0 TG-d5.

Frequently Asked Questions (FAQs)

Q1: We are observing a different retention time for our internal standard, this compound, compared to the non-deuterated 14:0-16:1-14:0 TG. Is this expected?

Yes, a slight shift in retention time between a deuterated compound and its non-deuterated analog is an expected phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect". This occurs because the substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the molecule's physicochemical properties, which in turn affect its interaction with the stationary and mobile phases during chromatography.

In reversed-phase liquid chromatography (RPLC), which is commonly used for lipid analysis, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the non-polar stationary phase.

Q2: How significant can the retention time shift be for this compound?

The magnitude of the retention time shift is typically small but can be influenced by several factors, including the number and position of the deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, gradient, temperature), and the type of stationary phase. While a precise universal value cannot be given, the shift is often in the range of a few seconds. It is crucial to ensure this shift is consistent across a batch of samples.

Troubleshooting Guide: Chromatographic Shift of this compound

This guide provides a systematic approach to troubleshoot unexpected or inconsistent retention time shifts for this compound.

Data Presentation: Potential Causes of Retention Time Shifts and Their Effects
Potential Cause Observed Effect on this compound Peak Effect on Relative Retention Time (RRT) *Recommended Action
Chromatographic Isotope Effect Consistent, small shift (typically earlier elution in RPLC)StableThis is normal. Establish an acceptable retention time window.
Change in Mobile Phase Composition Drifting or abrupt shift in retention timeUnstablePrepare fresh mobile phase. Ensure accurate mixing of solvents.
Column Temperature Fluctuation Drifting retention timeUnstableUse a column oven and ensure the set temperature is stable.
Column Contamination/Degradation Gradual shift in retention time, peak broadening, increased backpressureMay become unstableFlush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Sample Matrix Variable retention time between samplesUnstableStandardize the sample preparation protocol. Use a consistent matrix for calibration standards.
HPLC System Leak Drifting retention time (often to later times)UnstablePerform a leak check of the HPLC system, paying close attention to fittings and pump seals.
Inaccurate Flow Rate Abrupt or consistent shift in retention time for all peaksStableCalibrate the HPLC pump. Check for any blockages in the system.

*Relative Retention Time (RRT) = Retention Time of Analyte / Retention Time of Internal Standard

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for Triglyceride Analysis

This protocol describes a protein precipitation method for the extraction of triglycerides from plasma samples.

  • Aliquoting: Thaw frozen plasma samples on ice. Vortex each sample gently. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol) to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to each tube. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of isopropanol, acetonitrile, and water). Vortex to ensure the lipid extract is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS analysis.

Protocol 2: LC-MS Analysis of this compound

This protocol provides a general reversed-phase LC-MS method suitable for the analysis of triglycerides.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

  • Column Temperature: 50°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 40
    12.0 99
    15.0 99
    15.1 30

    | 20.0 | 30 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan or targeted Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)

    • Monitored Ions (for SIM):

      • 14:0-16:1-14:0 TG (non-deuterated): m/z [M+NH₄]⁺

      • This compound: m/z [M+NH₄]⁺

Mandatory Visualization

Troubleshooting Workflow for Chromatographic Shift

The following diagram illustrates a logical workflow for troubleshooting issues related to the chromatographic shift of this compound.

Troubleshooting_Workflow start Start: Unexpected Chromatographic Shift Observed for this compound check_consistency Is the shift consistent across all injections? start->check_consistency consistent_shift Consistent Shift check_consistency->consistent_shift Yes inconsistent_shift Inconsistent Shift check_consistency->inconsistent_shift No check_magnitude Is the magnitude of the shift small and within the expected range for an isotope effect? consistent_shift->check_magnitude check_mobile_phase Check Mobile Phase: - Freshly prepared? - Correct composition? - Degassed properly? inconsistent_shift->check_mobile_phase normal_isotope_effect Yes: Normal Isotope Effect - Document the retention time difference. - Adjust integration parameters if necessary. check_magnitude->normal_isotope_effect Yes abnormal_shift No: Investigate Systematic Error check_magnitude->abnormal_shift No check_system Check HPLC System: - Any visible leaks? - Flow rate calibrated and stable? - Autosampler functioning correctly? abnormal_shift->check_system check_column Check Column: - Correct column installed? - Column temperature stable? - Any signs of contamination or high backpressure? check_mobile_phase->check_column No Issue resolve_mobile_phase Remake mobile phase and re-run. check_mobile_phase->resolve_mobile_phase Issue Found check_sample_prep Check Sample Preparation: - Consistent matrix across samples? - Any variations in the protocol? check_column->check_sample_prep No Issue resolve_column Flush or replace the column. Verify temperature. check_column->resolve_column Issue Found resolve_system Perform system maintenance (e.g., fix leaks, calibrate pump). check_system->resolve_system Issue Found check_sample_prep->check_system No Issue resolve_sample_prep Review and standardize the sample preparation protocol. check_sample_prep->resolve_sample_prep Issue Found end_resolved Issue Resolved resolve_mobile_phase->end_resolved resolve_column->end_resolved resolve_system->end_resolved resolve_sample_prep->end_resolved

Caption: A flowchart for troubleshooting chromatographic shifts.

improving recovery of 14:0-16:1-14:0 TG-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low recovery of the internal standard 14:0-16:1-14:0 TG-d5 during lipid extraction. The following FAQs and guides are designed to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound?

Low recovery of this deuterated triglyceride (TG) internal standard typically stems from three main areas:

  • Extraction Inefficiency : This is the most frequent cause. As a neutral and nonpolar lipid, this compound has low solubility in polar solvents.[1][2] Using a one-phase extraction method with highly polar solvents like methanol (B129727) or acetonitrile (B52724) will lead to the precipitation of TGs and consequently, very poor recovery, sometimes less than 5%.[1]

  • Matrix Effects : Components within the biological sample (e.g., salts, proteins) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement that is mistaken for low recovery.[3][4]

  • Procedural Errors : Issues such as incomplete phase separation in biphasic extractions, aspirating the wrong layer, insufficient sample homogenization, or degradation of the standard can all contribute to recovery loss.[5][6]

Q2: How can I determine if my issue is extraction inefficiency or a matrix effect?

A post-extraction spike experiment is a standard method to differentiate between these two problems.[3] This involves preparing three types of samples: a pre-extraction spike, a post-extraction spike, and a standard solution in a clean solvent. By comparing the analytical response of the internal standard in these samples, you can pinpoint the source of the issue.

Table 1: Interpreting Post-Extraction Spike Results
ScenarioRecovery (%)Matrix Effect (%)Likely Cause & Recommended Action
1 Low (<80%)Near ZeroInefficient Extraction : The internal standard is not being effectively extracted from the sample matrix. The extraction protocol needs optimization. Focus on solvent choice and mechanical disruption.
2 Near 100%High (>|20%|)Significant Matrix Effect : The internal standard is extracted efficiently, but its signal is being suppressed or enhanced during analysis. Address this by diluting the sample or preparing matrix-matched calibration curves.
3 Low (<80%)High (>|20%|)Combined Issues : Both extraction inefficiency and matrix effects are contributing to the problem. Prioritize optimizing the extraction method first, then address the matrix effect.

Recovery and Matrix Effect are calculated using the formulas provided in the Experimental Protocols section.

Q3: Which extraction methods are most effective for triglycerides?

Methods that utilize nonpolar solvents are essential for the efficient recovery of TGs. Biphasic (two-layer) systems are considered the gold standard for broad lipid extraction, including nonpolar species.[7]

Table 2: Comparison of Common Lipid Extraction Methods for TG Recovery
Extraction MethodPrincipleSuitability for TG RecoveryKey Advantages/Disadvantages
Folch Biphasic extraction using Chloroform/Methanol (2:1, v/v).[7][8]Excellent : Widely considered a benchmark for high recovery of TGs.[8]Advantage : High efficiency. Disadvantage : Chloroform is dense, forming the bottom layer, which can make collection difficult.[5] It is also a hazardous solvent.
Bligh & Dyer A modified biphasic Chloroform/Methanol method using less solvent.[7][8]Very Good : Similar to Folch, offers high recovery rates for TGs.Advantage : Reduced solvent consumption compared to Folch. Disadvantage : Still uses hazardous chloroform.
Matyash (MTBE) Biphasic extraction using Methyl-tert-butyl ether (MTBE)/Methanol.[5][7]Excellent : Effective for TGs and a broad range of other lipids.[9]Advantage : MTBE is less dense than water, so the lipid-containing organic phase is the upper layer, simplifying collection and reducing contamination risk.[5][7]
Butanol/Methanol (BUME) Can be used as a one-phase or biphasic system.[5][10]Good to Excellent : The butanol component improves the recovery of nonpolar lipids compared to methods using only short-chain alcohols.[10]Advantage : Simple, high-throughput, and avoids chlorinated solvents.[10]
Hexane/Isopropanol Primarily targets neutral lipids.[11][12]Good : Effective for TGs but may be less efficient for polar lipids in the same extraction.[11]Advantage : Good selectivity for neutral lipids. Disadvantage : May not be suitable for comprehensive lipidomics.
Methanol or Acetonitrile (One-Phase) Protein precipitation using a single polar solvent.[1]Very Poor : These polar solvents cause nonpolar TGs to precipitate with proteins, resulting in extremely low recovery.[1]Advantage : Simple and fast. Disadvantage : Unsuitable for nonpolar lipids like TGs and cholesterol esters.

Troubleshooting Guide

This guide provides a logical workflow to identify and solve the root cause of low this compound recovery.

cluster_method Method Evaluation cluster_results Spike Experiment Analysis start Start: Low Recovery of TG-d5 Detected check_method Is your extraction method suitable for nonpolar lipids (TGs)? (e.g., Folch, MTBE, BUME) start->check_method polar_solvent No, using polar one-phase method (e.g., pure Methanol, Acetonitrile) check_method->polar_solvent No post_spike Yes, using an appropriate method. Proceed to diagnose further. check_method->post_spike Yes solution_polar Root Cause: TG precipitation is expected. Switch to a biphasic or BUME method. polar_solvent->solution_polar See Table 2 run_spike_exp Perform Post-Extraction Spike Experiment (See Protocol Below) post_spike->run_spike_exp result_extraction Result: Low Recovery & Low Matrix Effect run_spike_exp->result_extraction Scenario 1 result_matrix Result: High Recovery & High Matrix Effect run_spike_exp->result_matrix Scenario 2 solution_extraction Cause: Extraction Inefficiency Actions: 1. Optimize sample homogenization (tissues). 2. Ensure complete phase separation. 3. Verify correct phase collection. 4. Check solvent volumes and quality. result_extraction->solution_extraction solution_matrix Cause: Matrix Effect (Signal Suppression) Actions: 1. Dilute final extract before analysis. 2. Prepare matrix-matched calibrants. 3. Improve sample cleanup if possible. result_matrix->solution_matrix

Troubleshooting workflow for low TG-d5 recovery.

Experimental Protocols

Recommended Protocol: MTBE Extraction for Plasma/Serum

This method is effective for a broad range of lipids, including TGs, and is generally safer and easier than chloroform-based extractions.[5][7]

Materials:

  • Methanol (HPLC-grade)

  • Methyl-tert-butyl ether (MTBE, HPLC-grade)

  • Water (HPLC-grade)

  • Internal standard spiking solution (containing this compound)

  • Plasma/serum sample

Procedure:

  • Sample Preparation : To a 2 mL microcentrifuge tube, add 20 µL of plasma or serum.

  • Add Internal Standard : Add 10 µL of your internal standard spiking solution directly to the plasma.

  • Add Methanol : Add 200 µL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Add MTBE : Add 750 µL of MTBE. Vortex for 1 minute to mix thoroughly.

  • Incubation : Incubate the mixture for 30 minutes at room temperature on a shaker or rotator.

  • Phase Separation : Add 150 µL of HPLC-grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C. You will see two distinct liquid layers and a solid protein pellet at the bottom.

  • Collect Supernatant : Carefully transfer the upper organic layer (~600-700 µL), which contains the lipids, to a new clean tube. Be cautious not to disturb the lower aqueous layer or the protein pellet.[5]

  • Drying : Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for your analytical platform (e.g., 100 µL of Acetonitrile/Isopropanol 1:1, v/v).

Protocol: Post-Extraction Spike Experiment

This protocol helps distinguish between extraction inefficiency and matrix effects.[3]

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Pre-extraction spike) : Take a 20 µL aliquot of your sample matrix (e.g., plasma). Spike with 10 µL of the TG-d5 internal standard. Process this sample through your entire extraction procedure as described above.

    • Set B (Post-extraction spike) : Take a 20 µL aliquot of your sample matrix. Process it through the entire extraction procedure without the internal standard. After the final drying step, reconstitute the extract and then add 10 µL of the TG-d5 internal standard.

    • Standard Solution : In a clean vial, prepare a solution of the TG-d5 internal standard in the final reconstitution solvent at the exact same concentration as in the spiked samples.

  • Analysis : Analyze all three samples using your established LC-MS method.

  • Calculations :

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) * 100

  • Interpretation : Use the results to diagnose the issue based on Table 1 . A negative matrix effect indicates signal suppression, while a positive value indicates enhancement.

References

Technical Support Center: Stability of 14:0-16:1-14:0 TG-d5 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 14:0-16:1-14:0 TG-d5 in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound, especially when in an organic solvent, should be stored at -20°C ± 4°C.[1] It is advisable to store the substance in a glass container with a Teflon-lined closure.[1] Storing organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule.[1]

Q2: Can I store this compound as a dry powder?

No, this is not recommended. This compound contains an unsaturated fatty acid (16:1), making it susceptible to oxidation and hydrolysis.[1] Unsaturated lipids are often hygroscopic and can absorb moisture, which leads to degradation.[1] Therefore, it is best to promptly dissolve the lipid in a suitable organic solvent upon receipt.[1]

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for triglycerides like this compound are:

  • Oxidation: The double bond in the 16:1 fatty acid chain is susceptible to attack by atmospheric oxygen. This can lead to the formation of aldehydes and carboxylic acids, which can compromise the integrity of the standard.[2]

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol (B35011) backbone can be cleaved by water, a reaction that can be catalyzed by enzymes (lipases) or changes in pH.[3][4] This results in the formation of free fatty acids and diglycerides.

Q4: How long can I expect this compound to be stable?

Under ideal storage conditions (-20°C in a tightly sealed glass vial with a Teflon-lined cap), the product is expected to be stable for at least one year.[5] However, stability can be affected by factors such as the purity of the solvent, exposure to air and light, and the frequency of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor signal intensity or inconsistent results in mass spectrometry. Degradation of the standard: The triglyceride may have undergone oxidation or hydrolysis due to improper storage or handling.- Ensure the standard was stored at ≤ -16°C in a tightly sealed glass vial. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Confirm that unsaturated lipids were stored in a suitable organic solvent and not as a powder.[1]
Incomplete solubilization: The standard may not be fully dissolved in the chosen solvent.- Gently warm the solution or sonicate to aid dissolution. Be cautious with warming, as excessive heat can accelerate degradation.[1]
Appearance of unexpected peaks in chromatograms. Contamination: Impurities may have leached from plastic storage containers.- Always use glass containers with Teflon-lined closures for storing solutions in organic solvents to avoid contamination from plasticizers.[1]
Formation of degradation products: New peaks may correspond to oxidized or hydrolyzed forms of the triglyceride.- Review storage and handling procedures. - Consider preparing a fresh stock solution from a new vial of the standard.
Cloudy or precipitated solution after thawing. Poor solubility at low temperatures: The triglyceride may be coming out of solution.- Before use, allow the vial to warm to room temperature. - Gently vortex or sonicate to ensure the standard is fully redissolved. For some triglyceride standards, a brief period in a hot water bath may be necessary to fully dissolve the compound.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for properly dissolving a powdered sample of this compound to ensure its stability.

  • Equilibrate the Vial: Before opening, allow the vial containing the powdered lipid to warm to room temperature. This prevents condensation from forming on the cold powder, which could introduce moisture and promote hydrolysis.[1]

  • Solvent Addition: Using a glass syringe or pipette, add the desired volume of a suitable organic solvent (e.g., methanol, chloroform) to the vial to achieve the target concentration.

  • Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no visible particulate matter should be observed.

  • Storage: Store the stock solution in a clean, glass vial with a Teflon-lined cap at -20°C ± 4°C.[1] For frequent use, it is recommended to prepare smaller aliquots to minimize the number of freeze-thaw cycles.

Visualizing Degradation Pathways

The following diagram illustrates the primary chemical reactions that can lead to the degradation of this compound.

TG This compound Oxidation Oxidation (via double bond) TG->Oxidation + O2 Hydrolysis Hydrolysis (via ester linkages) TG->Hydrolysis + H2O Aldehydes Aldehydes Oxidation->Aldehydes CarboxylicAcids Carboxylic Acids Oxidation->CarboxylicAcids FFA Free Fatty Acids Hydrolysis->FFA DG Diglycerides Hydrolysis->DG

Caption: Primary degradation pathways for unsaturated triglycerides.

References

Technical Support Center: 14:0-16:1-14:0 TG-d5 Signal Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal variability issues encountered with the internal standard 14:0-16:1-14:0 TG-d5 during mass spectrometry-based lipid analysis.

Troubleshooting Guides

This section offers step-by-step solutions to common problems related to the signal variability of this compound.

Issue 1: Inconsistent or Decreasing Internal Standard Signal Across an Analytical Run

  • Symptoms: You observe a gradual or erratic decrease in the peak area or intensity of this compound throughout the sequence of sample injections.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Matrix Effects Co-eluting substances from the sample matrix can suppress the ionization of the internal standard.[1] This is a primary cause of signal variability.[1] Immediate step: Dilute your sample to reduce the concentration of interfering matrix components.[1] Long-term solution: Optimize your chromatographic method to better separate the internal standard from matrix components or enhance sample cleanup using techniques like Solid Phase Extraction (SPE).[1]
System Contamination Accumulation of contaminants from the sample matrix on the LC column or in the mass spectrometer source can lead to a progressive decline in signal.
Internal Standard Adsorption The deuterated triglyceride may adsorb to surfaces in the LC system or sample vials.[2] To address this, consider passivating the system by injecting a high-concentration standard multiple times before running samples and using deactivated vials.[2]
Inconsistent Sample Preparation Variability in the sample preparation process can lead to inconsistent recovery of the internal standard.[3]

Issue 2: Low Signal Intensity of this compound

  • Symptoms: The peak area or intensity for this compound is significantly lower than expected, potentially near the limit of detection.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Ion Suppression This is a major factor, often caused by high concentrations of phospholipids (B1166683) in biological samples. Phospholipids can co-elute with the analyte and interfere with ionization. Solution: Implement a phospholipid removal step in your sample preparation protocol. Techniques like Solid Phase Extraction (SPE) can be highly effective.[4]
Incorrect Internal Standard Concentration The concentration of the internal standard added to the samples may be too low.
Degradation of the Internal Standard Improper storage or handling can lead to the degradation of the this compound standard.
Suboptimal Mass Spectrometer Settings The instrument parameters may not be optimized for the detection of this specific triglyceride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal variability for triglyceride internal standards like this compound?

A: The most common cause is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix.[1] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). In lipidomics, phospholipids are a major contributor to matrix effects, especially with electrospray ionization (ESI).[5] Other factors include inconsistencies in sample preparation, instrument contamination, and the stability of the internal standard itself.[3]

Q2: How can I determine if matrix effects are impacting my this compound signal?

A: Two primary methods can be used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of the internal standard in a clean solvent to its response when spiked into a blank matrix sample after extraction.[1] A significant difference in signal indicates the presence of matrix effects.[1]

  • Post-Column Infusion Method: This is a qualitative method to identify where in the chromatogram matrix effects are occurring.[1] A constant flow of the internal standard is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected.[1] Dips in the baseline signal of the infused standard indicate ion suppression at that retention time.[1]

Q3: Can the deuterium (B1214612) label on this compound cause variability?

A: Yes, in some cases. Deuterated standards can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "deuterium isotope effect."[2] In reverse-phase chromatography, deuterated compounds may elute slightly earlier.[2] This can lead to differential matrix effects if the deuterated internal standard and the native analyte do not co-elute perfectly.[2] Additionally, while less common for deuterium on carbon atoms, there is a potential for hydrogen-deuterium exchange if the standard is stored in acidic or basic solutions.[2]

Q4: What are the best practices for using this compound as an internal standard?

A: To ensure accurate and reproducible quantification, follow these best practices:

  • Add Early: The internal standard should be added to the sample at the earliest point in the sample preparation workflow, preferably before any extraction steps.[6][7] This allows it to account for analyte loss during sample processing.[6]

  • Consistent Concentration: Add the same known concentration of the internal standard to all samples, including calibrators, quality controls, and unknown samples.[3][6]

  • Appropriate Concentration: The concentration of the internal standard should be similar to the expected concentration of the target analytes.[6]

  • Proper Storage: Store the this compound standard according to the manufacturer's recommendations (typically at -20°C) to prevent degradation.[8][9]

  • Matrix-Matched Calibration: Whenever possible, prepare calibration curves in a matrix that is similar to the study samples to compensate for matrix effects.[10]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound internal standard into the reconstitution solvent.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma with no analyte or IS) through your entire extraction procedure.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the internal standard to the same final concentration as Set A.[1]

  • Analyze Samples: Analyze all three sets of samples via LC-MS.

  • Calculate Matrix Effect: The matrix effect can be calculated as a percentage using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Protocol 2: General Lipid Extraction (Folch Method) with Internal Standard Spiking

  • Internal Standard Spiking: To your sample (e.g., 50 µL of plasma), add a known amount of this compound in a suitable solvent.[11]

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture to the spiked sample.[11]

    • Vortex the mixture vigorously for 2 minutes.[11]

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution and vortex again.[11]

    • Centrifuge the sample to achieve phase separation.

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer, which contains the lipids.[4]

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with your LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start: Biological Sample add_is Spike with this compound start->add_is extract Lipid Extraction (e.g., Folch) add_is->extract dry Dry Down extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject into LC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Workflow for lipid quantification using an internal standard.

troubleshooting_logic cluster_matrix Matrix Effects Assessment cluster_system System & Standard Integrity start Inconsistent/Low IS Signal? check_matrix Perform Post-Extraction Spike Test start->check_matrix matrix_present Matrix Effect Confirmed? check_matrix->matrix_present dilute Dilute Sample matrix_present->dilute Yes check_system Check for System Contamination matrix_present->check_system No optimize_lc Optimize Chromatography dilute->optimize_lc cleanup Enhance Sample Cleanup (SPE) optimize_lc->cleanup check_stability Verify IS Stability & Concentration check_system->check_stability passivate Passivate System/Use Deactivated Vials check_stability->passivate

Caption: Troubleshooting logic for internal standard signal variability.

References

quality control measures for 14:0-16:1-14:0 TG-d5 usage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the quality control measures for the use of 14:0-16:1-14:0 TG-d5, a deuterated triglyceride internal standard. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Product Information

PropertyValue
Product Name 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol
Synonyms This compound, TG d5-(14:0/16:1(9Z)/14:0)
Molecular Formula C47H83D5O6[1][2]
Molecular Weight 754.23 g/mol [2]
Exact Mass 753.689[1]
Purity >99% (TLC)[3]
Form Liquid[3]
Concentration 1 mg/mL in chloroform[3]
Storage Temperature -20°C[3][4]
Stability 1 Year[4]
CAS Number 944709-23-3[1][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of the triglyceride 14:0-16:1-14:0. It is primarily used as an internal standard in mass spectrometry-based lipidomics analysis for the quantification of triacylglycerides.[3] It can also be utilized as an internal standard during the extraction process to differentiate neutral lipids from polar lipids.[3]

Q2: How should I store and handle this compound?

A2: The product should be stored at -20°C for long-term stability, which is up to one year.[3][4] It is shipped on dry ice to maintain this temperature.[3] Before use, allow the vial to equilibrate to room temperature and briefly centrifuge to ensure the entire sample is at the bottom.

Q3: What is the purity of this internal standard?

A3: The purity of this compound is greater than 99%, as determined by Thin Layer Chromatography (TLC).[3]

Q4: In what solvent is the standard provided?

A4: this compound is typically supplied as a solution in chloroform (B151607) at a concentration of 1 mg/mL.[3]

Troubleshooting Guide

Q1: I am observing high variability in the signal intensity of my internal standard across samples. What could be the cause?

A1: High variability in the internal standard signal can be due to several factors:

  • Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to each sample. Use calibrated pipettes and consider using a fresh tip for each sample.

  • Sample Matrix Effects: The composition of your sample can enhance or suppress the ionization of the internal standard. A consistent sample preparation protocol is crucial.

  • Extraction Inefficiency: Inconsistent recovery of the internal standard during lipid extraction can lead to variability. Ensure thorough mixing and phase separation.

  • Instrument Instability: Check the stability of your mass spectrometer by running system suitability tests.

Q2: The recovery of this compound is lower than expected. How can I improve it?

A2: Low recovery might be due to:

  • Suboptimal Extraction Protocol: The choice of extraction solvent is critical. A common method for lipid extraction involves a mixture of chloroform and methanol.[5] Ensure the solvent ratios are appropriate for triglycerides.

  • Incomplete Phase Separation: During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases to prevent loss of the lipid-containing organic layer.

  • Adsorption to Surfaces: Triglycerides can be "sticky." Use low-adhesion microcentrifuge tubes and pipette tips.

Q3: I am seeing unexpected peaks or contaminants in my blank samples that seem to be related to the internal standard.

A3: Contamination can arise from:

  • Solvent Impurities: Use high-purity (e.g., LC-MS grade) solvents for all sample preparation steps.

  • Cross-Contamination: Ensure that labware is thoroughly cleaned and that there is no carryover between samples.

  • Degradation of the Standard: While stable when stored correctly, repeated freeze-thaw cycles or prolonged exposure to room temperature can lead to degradation. Aliquot the standard into smaller volumes for daily use.

Q4: The isotopic distribution of my standard is not what I expect, or I am seeing interference from endogenous lipids.

A4: Isotopic overlap and interference can be challenging in lipidomics.[6][7]

  • Isotopic Overlap: The natural isotopic abundance of carbon-13 in endogenous triglycerides can sometimes interfere with the deuterated standard's signal, especially with low-resolution mass spectrometers.[7]

  • Co-elution: In liquid chromatography-mass spectrometry (LC-MS), an endogenous lipid may co-elute with the internal standard and have a similar m/z, causing interference. Optimize your chromatography to improve separation.

  • Mass Spectrometer Resolution: Using a high-resolution mass spectrometer can help distinguish the deuterated standard from other lipid species.[5]

Quality Control Workflow

QC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision prep_start Start: Receive and Store Standard at -20°C aliquot Aliquot Standard for Daily Use prep_start->aliquot spike Spike Internal Standard into Samples and Blanks aliquot->spike extract Perform Lipid Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms check_is Check Internal Standard Signal Stability lcms->check_is check_blank Verify No Interference in Blanks lcms->check_blank decision Signal OK? check_is->decision check_blank->decision proceed Proceed with Quantification decision->proceed Yes troubleshoot Troubleshoot Experiment decision->troubleshoot No Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified high_cv High Signal Variability start->high_cv low_recovery Low IS Recovery start->low_recovery contamination Contamination in Blanks start->contamination pipetting Inconsistent Pipetting high_cv->pipetting matrix Matrix Effects high_cv->matrix extraction Poor Extraction Efficiency high_cv->extraction low_recovery->extraction adsorption Adsorption to Surfaces low_recovery->adsorption solvents Impure Solvents contamination->solvents carryover Sample Carryover contamination->carryover calibrate_pipette Calibrate Pipettes pipetting->calibrate_pipette optimize_prep Optimize Sample Prep matrix->optimize_prep optimize_extraction Optimize Extraction Protocol extraction->optimize_extraction low_bind_ware Use Low-Bind Labware adsorption->low_bind_ware use_lcms_grade Use LC-MS Grade Solvents solvents->use_lcms_grade clean_system Thoroughly Clean System carryover->clean_system

References

Validation & Comparative

Validating Lipidomics Methods: A Comparative Guide to Triglyceride Analysis Using 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount for advancing our understanding of metabolic diseases and developing effective therapeutics. This guide provides a comprehensive comparison of lipidomics methods for triglyceride (TG) analysis, with a focus on the validation utilizing the deuterated internal standard 14:0-16:1-14:0 TG-d5.

The analysis of triglycerides, key players in energy storage and metabolism, presents significant analytical challenges due to the vast number of molecular species with varying fatty acid compositions. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative lipidomics, enabling the correction of variability introduced during sample preparation and analysis.[1][2] This guide delves into the experimental protocols and performance data of established methods, offering a clear comparison to aid in the selection of the most appropriate technique for your research needs.

Method Performance Comparison

The validation of a lipidomics method is crucial to ensure data quality, reproducibility, and accuracy.[3] Key performance characteristics of different analytical approaches for triglyceride analysis are summarized below. The data presented is a synthesis of typical performance metrics reported in lipidomics literature.

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS)Shotgun Lipidomics (Direct Infusion)
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy (%RE) ± 15%± 20%
Recovery (%) 85-115%Not directly applicable; relies on co-ionization with IS
Limit of Quantification (LOQ) Low ng/mL to pg/mLng/mL range
Throughput Moderate (minutes per sample)High (seconds to minutes per sample)
Isomer Separation Yes (with appropriate chromatography)Limited (can be improved with ion mobility)

Experimental Protocols

Accurate and reproducible lipid analysis hinges on meticulous experimental execution. Below are detailed protocols for the key steps in a typical lipidomics workflow for triglyceride analysis using this compound as an internal standard.

Sample Preparation and Lipid Extraction

A robust extraction method is critical for the efficient recovery of triglycerides from the biological matrix. The Folch and Bligh-Dyer methods are widely used and effective.[1]

  • Internal Standard Spiking: Prior to extraction, a known amount of this compound internal standard solution is added to each sample. This is a critical step for accurate quantification as it accounts for lipid loss during the extraction process.[2]

  • Lipid Extraction (Modified Folch Method):

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution containing the internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for analysis.

Chromatographic Separation and Mass Spectrometric Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and detecting triglyceride species.[4][5][6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for triglyceride separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes is typically employed.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is preferred for triglyceride analysis, often forming [M+NH4]+ adducts.[4]

    • Acquisition Mode: Data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) can be used for identification and quantification. In a targeted approach, the precursor ion of this compound and its product ions are monitored.

Experimental Workflow and Data Analysis

The overall process from sample to result involves several interconnected stages.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_results Results Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Lipid Extraction (Folch/Bligh-Dyer) Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Experimental workflow for triglyceride analysis.

Triglyceride Metabolism and its Relevance

Triglycerides are central to lipid metabolism, serving as the primary form of energy storage. Their synthesis and breakdown are tightly regulated processes. Dysregulation of triglyceride metabolism is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.

Triglyceride_Metabolism cluster_synthesis Triglyceride Synthesis cluster_breakdown Triglyceride Breakdown (Lipolysis) cluster_transport Transport Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA GPAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->LPA PA Phosphatidic Acid Fatty_Acyl_CoA->PA TG Triglyceride Fatty_Acyl_CoA->TG LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DAG->TG DGAT VLDL VLDL Assembly (Liver) TG->VLDL TG_breakdown Triglyceride DAG_breakdown Diacylglycerol TG_breakdown->DAG_breakdown ATGL FFA Free Fatty Acids TG_breakdown->FFA MAG_breakdown Monoacylglycerol DAG_breakdown->MAG_breakdown HSL DAG_breakdown->FFA Glycerol Glycerol MAG_breakdown->Glycerol MGL MAG_breakdown->FFA

Caption: Simplified overview of triglyceride metabolism.

References

A Comparative Guide to Triglyceride Internal Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of lipidomics, the precise and accurate quantification of triglycerides (TGs) is crucial for understanding metabolic diseases, identifying biomarkers, and developing novel therapeutics. The use of internal standards in mass spectrometry (MS)-based quantification is fundamental to achieving reliable and reproducible results. This guide provides an objective comparison of the deuterated triglyceride standard 14:0-16:1-14:0 TG-d5 with other commonly used TG standards, supported by a summary of performance data and detailed experimental protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as deuterated (²H) and carbon-13 (¹³C)-labeled lipids, are widely regarded as the gold standard for quantitative mass spectrometry.[1][2] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). A known amount of the SIL standard, which is chemically identical to the analyte of interest but has a different mass, is added to the sample at the beginning of the workflow.[2] Because the analyte and the internal standard have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatographic separation, and ionization.[2] This allows for accurate correction of variations that can occur throughout the analytical process.

Performance Comparison of Triglyceride Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of TG quantification. The following table summarizes the key performance characteristics of this compound in comparison to other common TG standards, such as odd-chain triglycerides (e.g., TG(17:0/17:0/17:0)) and ¹³C-labeled TG standards.

Performance ParameterThis compound (Deuterated)Odd-Chain Triglycerides (e.g., TG(17:0/17:0/17:0))¹³C-Labeled Triglycerides
Linearity (r²) Typically >0.99Typically >0.99Typically >0.99
Linearity Range Wide, dependent on analyte and matrixWide, dependent on analyte and matrixWide, dependent on analyte and matrix
Accuracy (% Bias) Low, effectively corrects for matrix effectsCan be higher due to differences in physicochemical propertiesVery low, considered the most accurate
Precision (% CV) Intra-day: <15%, Inter-day: <15-20%Intra-day: <15%, Inter-day: <15-20%Generally the lowest, often <10-15%
Recovery Excellent, closely mimics analyteGood to excellent, may differ slightly from analyteExcellent, virtually identical to analyte
Matrix Effects Experiences nearly identical matrix effects as the analyte, providing excellent correction.[1]Can experience different matrix effects than even-chain TGs, though generally minimal.Experiences identical matrix effects as the analyte, providing the best correction.
Endogenous Interference NoneNegligible in most biological samples.None
Chromatographic Co-elution Co-elutes closely with the endogenous analyte. A slight retention time shift may be observed due to the kinetic isotope effect.Does not co-elute with any specific analyte.Co-elutes almost identically with the native analyte.
Cost Moderate to highLow to moderateHigh

Note: Specific quantitative data for linearity range, limit of detection (LOD), and limit of quantification (LOQ) are typically determined during in-house method validation as they can vary based on the specific analytical method, instrument, and sample matrix.

Experimental Protocols

Achieving reproducible and reliable quantitative results is critically dependent on a detailed and consistent experimental protocol. Below is a general methodology for the quantification of triglycerides in a biological matrix (e.g., plasma or tissue) using an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction (Folch Method)
  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 50 µL of plasma or 20 mg of tissue homogenate), add a precise amount of the internal standard (e.g., this compound) in a suitable solvent.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 5 minutes to induce phase separation.

  • Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for triglyceride analysis.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides based on their hydrophobicity.

    • Flow Rate: A common flow rate is between 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride and a fixed concentration of the internal standard.

  • Quantification: Determine the concentration of the target triglycerides in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the principle of internal standard-based quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Cal_Curve Compare to Calibration Curve Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Experimental workflow for triglyceride quantification.

Internal_Standard_Principle cluster_process Analytical Process cluster_detection MS Detection Analyte Endogenous TG (Analyte) Extraction Extraction Loss Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Ionization Ionization Variation Extraction->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Ratio (Analyte/IS) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of internal standard-based quantification.

Conclusion

For the accurate and precise quantification of triglycerides in complex biological matrices, stable isotope-labeled internal standards are the superior choice. This compound offers excellent performance by closely mimicking the behavior of endogenous triglycerides throughout the analytical workflow, thereby providing robust correction for experimental variability. While odd-chain triglycerides can be a cost-effective alternative, deuterated and particularly ¹³C-labeled standards provide a higher degree of accuracy, which is often critical in research and drug development settings. The selection of the most appropriate internal standard should be based on the specific requirements of the analytical method, the desired level of accuracy, and budget considerations. The implementation of a validated experimental protocol is paramount to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to the Quantification of Triglycerides Using 14:0-16:1-14:0 TG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of triglycerides (TGs) is crucial for understanding metabolic processes and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry-based methods. This guide provides an objective comparison of the performance of 14:0-16:1-14:0 TG-d5 as an internal standard for triglyceride quantification against other common alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the physicochemical properties of the analyte of interest to account for variability during sample preparation and analysis. In triglyceride analysis, two main classes of internal standards are widely used: stable isotope-labeled TGs (such as deuterated TGs) and odd-chain TGs.

This compound , a deuterated triglyceride, offers the advantage of being structurally very similar to endogenous even-chain triglycerides, ensuring comparable extraction efficiency and ionization response in mass spectrometry.[1][2] This close similarity helps to accurately correct for matrix effects.

Odd-chain triglycerides , such as glyceryl triheptadecanoate (TG 17:0/17:0/17:0), are another popular choice as they are naturally absent or present at very low levels in most biological samples.[3] This minimizes the risk of interference with endogenous triglycerides.

The following table summarizes the key performance characteristics of these two classes of internal standards based on data from various analytical validation studies.

Performance ParameterThis compound (Deuterated TG)Odd-Chain TGs (e.g., TG 17:0/17:0/17:0)
Linearity (r²) Typically > 0.99Typically > 0.99[4]
Precision (%CV) < 15%< 15-20%
Accuracy (% Recovery) 85-115%80-120%[4]
Matrix Effect Minimized due to co-elution and similar ionizationCan differ slightly from even-chain TGs
Endogenous Interference NoneGenerally negligible
Cost HigherLower

Experimental Protocols

Achieving accurate and reproducible quantification of triglycerides using this compound as an internal standard requires a well-defined experimental protocol. The following is a representative methodology for the analysis of triglycerides in human plasma by LC-MS/MS.

Sample Preparation and Lipid Extraction (Folch Method)
  • Internal Standard Spiking : To 50 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.[1]

  • Lipid Extraction :

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 5 minutes to induce phase separation.[3]

  • Solvent Evaporation and Reconstitution :

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:35 acetonitrile:isopropanol with 10 mM ammonium (B1175870) formate).

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A : 60:40 Acetonitrile:Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[5]

    • Mobile Phase B : 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Gradient : A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.[3]

    • Scan Type : Multiple Reaction Monitoring (MRM) is used for quantification.[6]

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound and the target triglycerides are monitored. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH4]+, and the product ions correspond to the neutral loss of the fatty acid chains.

Data Analysis and Quantification
  • Calibration Curve : Prepare a series of calibration standards with known concentrations of a representative triglyceride (e.g., triolein) and a fixed concentration of the this compound internal standard.

  • Quantification : The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[3]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind internal standard selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike 1. Extract Lipid Extraction (Folch Method) Spike->Extract 2. Dry Dry Down Extract->Dry 3. Reconstitute Reconstitute Dry->Reconstitute 4. LCMS LC-MS/MS Analysis Reconstitute->LCMS 5. Data Data Processing LCMS->Data 6. Quant Quantification Data->Quant 7. Internal_Standard_Selection cluster_IS Internal Standard (IS) Choice cluster_properties Key Properties cluster_correction Correction for Variability Goal Accurate TG Quantification Deuterated Deuterated TG (e.g., this compound) Goal->Deuterated Requires OddChain Odd-Chain TG (e.g., TG 17:0/17:0/17:0) Goal->OddChain Requires PhysChem Similar Physicochemical Properties Deuterated->PhysChem Behavior Similar Analytical Behavior Deuterated->Behavior NoInterference No Endogenous Interference OddChain->NoInterference Extraction Extraction Efficiency PhysChem->Extraction Matrix Matrix Effects Behavior->Matrix Ionization Ionization Suppression/ Enhancement Behavior->Ionization NoInterference->Matrix Extraction->Goal Leads to Matrix->Goal Leads to Ionization->Goal Leads to

References

Navigating the Landscape of Lipidomics: An Inter-laboratory Comparison Guide for Triglyceride Quantification Using 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of lipids is a cornerstone of modern biomedical research and drug development. Triglycerides (TGs), as key players in energy metabolism and signaling, are of particular interest. This guide provides an objective comparison of methodologies and expected outcomes in inter-laboratory lipidomics studies, with a focus on the use of the deuterated internal standard 14:0-16:1-14:0 TG-d5 for the precise measurement of triglycerides. The data and protocols presented herein are synthesized from established lipidomics workflows and inter-laboratory comparison principles to provide a representative overview for researchers.

The Critical Role of Internal Standards in Lipidomics

In mass spectrometry-based lipidomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification.[1] Deuterated standards, such as this compound, are chemically identical to their endogenous counterparts but are distinguishable by their higher mass.[1] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-elutes with the analyte of interest and experiences similar effects from the sample matrix, correcting for variations in extraction efficiency and instrument response.[1] This isotope dilution mass spectrometry approach significantly improves the reliability of quantification.[1]

Inter-laboratory Comparison of Triglyceride Quantification

Inter-laboratory studies are essential for assessing the reproducibility and comparability of analytical methods across different research settings.[2] However, such studies in lipidomics have often revealed significant variability in reported concentrations, with high coefficients of variation (CVs) observed for some lipid classes, including glycerolipids.[3] Standardization of protocols and the use of common internal standards are key to mitigating these discrepancies.[3]

Below is a summary table representing hypothetical data from a mock inter-laboratory comparison for the quantification of a specific triglyceride (e.g., TG 16:0/18:1/18:2) in a standard reference plasma sample using this compound as an internal standard. This table illustrates the typical performance metrics that can be expected.

Table 1: Hypothetical Inter-laboratory Comparison Data for Triglyceride Quantification

LaboratoryAnalytical PlatformMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab 1LC-MS/MS (Triple Quad)25.42.18.3
Lab 2UPLC-QTOF MS28.13.512.4
Lab 3Shotgun Lipidomics22.92.812.2
Lab 4LC-MS/MS (Triple Quad)26.02.38.8
Lab 5UPLC-Orbitrap MS27.53.111.3
Overall 26.0 2.2 8.5

This data is illustrative and intended to represent typical variation seen in inter-laboratory studies.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for minimizing inter-laboratory variability. The following protocol outlines a typical workflow for the targeted quantification of triglycerides using this compound.

Sample Preparation and Lipid Extraction
  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol (B129727) to 100 µL of plasma.[4]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.

    • Vortex for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 200 µL of a 9:1 (v/v) methanol:chloroform mixture for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reversed-phase column for separation of triglyceride species.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the target triglyceride and the this compound internal standard. The d5-glycerol backbone of the internal standard ensures a distinct mass difference from the endogenous triglycerides.[5]

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the endogenous triglyceride and the this compound internal standard.

  • Concentration Calculation: Calculate the concentration of the endogenous triglyceride by comparing its peak area ratio to the internal standard against a calibration curve prepared with known concentrations of a non-deuterated triglyceride standard and a fixed concentration of the internal standard.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of triglyceride analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Plasma Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM) Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data Results Inter-laboratory Comparison Report Data->Results

Caption: Experimental workflow for inter-laboratory comparison.

G FA Fatty Acids LPA Lysophosphatidic Acid FA->LPA G3P Glycerol-3-Phosphate G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triglyceride DAG->TAG Storage Lipid Droplet Storage TAG->Storage

Caption: Simplified triglyceride synthesis pathway.

Conclusion

The use of deuterated internal standards like this compound is indispensable for achieving the accuracy and precision required in modern lipidomics research.[6] While inter-laboratory comparisons can highlight areas of variability, the adoption of standardized protocols and robust quality control measures can lead to greater harmonization of results.[3] This guide provides a framework for researchers to design and evaluate their own lipidomics studies, ultimately contributing to more reliable and impactful scientific discoveries.

References

A Head-to-Head Comparison: 14:0-16:1-14:0 TG-d5 versus C13-Labeled Triglyceride Standards for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Lipidomics

In the precise world of lipid analysis, the choice of an appropriate internal standard is a critical decision that significantly influences the accuracy and reliability of quantitative data. For researchers utilizing mass spectrometry-based lipidomics, stable isotope dilution is the gold standard for quantification. This technique involves adding a known quantity of a labeled internal standard to a sample to correct for variations during sample preparation and instrument response.[1] While both deuterated (²H or d5) and carbon-13 (¹³C)-labeled internal standards are commonly employed, their intrinsic properties can lead to significant differences in analytical performance.

This guide provides an objective comparison of 14:0-16:1-14:0 TG-d5, a deuterated triglyceride internal standard, with its C13-labeled counterparts. The comparison is supported by a summary of experimental data and detailed methodologies to inform the selection process for your specific analytical needs.

Performance Face-Off: A Quantitative Comparison

The fundamental difference between deuterated and C13-labeled standards lies in the isotopes used for labeling. Deuterium labeling involves replacing hydrogen atoms with their heavier isotope, ²H, while C13 labeling substitutes carbon-12 atoms with carbon-13. This distinction has profound implications for chromatographic behavior and isotopic stability.[1] An ideal internal standard should co-elute with the analyte of interest, exhibit identical ionization efficiency and extraction recovery, and be distinguishable by mass.[1]

Parameter This compound (Deuterated) C13-Labeled Triglyceride Standard Key Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte. This is known as the "isotope effect".Typically co-elutes perfectly with the analyte under various chromatographic conditions.The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1][2]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching. In some cases, this can result in significant quantitative errors.Demonstrates improved accuracy and precision due to near-identical physicochemical properties to the analyte.Use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[3][4]
Isotopic Stability Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under certain pH or temperature conditions.[2]¹³C labels are incorporated into the carbon skeleton, making them exceptionally stable and not susceptible to exchange.[2]The high stability of the ¹³C label ensures the integrity of the standard throughout the analytical workflow.
Matrix Effect Compensation The chromatographic shift can mean the deuterated standard is not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[2]Due to perfect co-elution, ¹³C-labeled standards are more effective at compensating for matrix effects, leading to improved accuracy.[2]Identical chromatographic behavior ensures that both the analyte and the internal standard are subjected to the same matrix-induced ion suppression or enhancement.
Cost & Availability Generally more common and less expensive to synthesize.Typically more costly and may have more limited commercial availability for specific lipid species.The choice may be influenced by budget and the availability of the specific required standard.

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of triglycerides using either deuterated or C13-labeled internal standards.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma or serum samples.[1]

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the desired internal standard (this compound or a C13-labeled triglyceride standard) in a small volume of solvent.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex briefly.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clear separation of the layers.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., isopropanol/acetonitrile/water mixture) for LC-MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of Triglycerides

This is a general protocol for the analysis of lipids by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for triglyceride analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

    • MRM Transitions:

      • Analyte: Monitor the transition from the precursor ion (the ammoniated adduct [M+NH4]+) to a specific product ion (a diacylglycerol-like fragment).

      • Internal Standard (this compound or C13-labeled): Monitor the corresponding mass-shifted precursor to product ion transition.

  • Data Analysis and Quantification:

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of the non-labeled triglyceride analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Quantification: Determine the concentration of the triglyceride in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the cross-validation and quantification of triglycerides using stable isotope-labeled internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or C13-Standard) Sample->Spike Extraction Lipid Extraction (Modified Folch Method) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for triglyceride quantification.

Logical Relationship of Internal Standard Choice

This diagram illustrates the logical relationship between the choice of internal standard and the key performance characteristics in quantitative lipid analysis.

G cluster_choice Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Analytical Performance D5_Standard This compound (Deuterated) D5_Props Slightly Altered (Isotope Effect) D5_Standard->D5_Props C13_Standard C13-Labeled TG (Carbon-13) C13_Props Nearly Identical to Analyte C13_Standard->C13_Props Coelution Chromatographic Co-elution D5_Props->Coelution Potential Shift Stability Isotopic Stability D5_Props->Stability Potential Exchange C13_Props->Coelution Perfect Match C13_Props->Stability Highly Stable Accuracy Accuracy & Precision Coelution->Accuracy Stability->Accuracy

Caption: Impact of internal standard choice on performance.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and reliability in their lipid quantification, ¹³C-labeled internal standards are unequivocally the superior choice.[1] Their ability to co-elute perfectly with the analyte and their high isotopic stability minimize the risk of analytical errors, leading to more robust and defensible results, particularly in complex biological matrices.

While this compound is a valid and more cost-effective internal standard, it is crucial to be aware of the potential for chromatographic shifts and isotopic instability. When using deuterated standards, thorough validation of the analytical method is essential to ensure that these potential issues do not compromise the accuracy of the quantitative results. For applications where the highest data quality is non-negotiable, the investment in a C13-labeled triglyceride standard is a scientifically sound decision.

References

A Comparative Guide to Assessing Linearity and Dynamic Range in Lipidomics Using 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of lipidomics, the accurate quantification of triglycerides (TG) is essential for understanding disease mechanisms, identifying biomarkers, and developing new therapeutics. The use of an appropriate internal standard (ISTD) is the cornerstone of a robust quantitative mass spectrometry (MS) assay, ensuring that variations during sample preparation and analysis are corrected.[1][2] This guide provides an objective comparison of the deuterated internal standard 14:0-16:1-14:0 TG-d5 against other common alternatives, supported by experimental methodologies and performance data.

Stable isotope-labeled triglycerides, such as this compound, are often considered the "gold standard" for quantitative lipid analysis.[1] The five deuterium (B1214612) atoms on the glycerol (B35011) backbone give it a mass distinct from its endogenous counterparts, while its chemical structure ensures it behaves almost identically during extraction and ionization processes.[1][3] This minimizes analytical variability and corrects for matrix effects more effectively than other types of standards.[1]

Performance Comparison: Deuterated vs. Odd-Chain Internal Standards

The primary alternatives to stable isotope-labeled standards are odd-chain triglycerides, such as glyceryl triheptadecanoate (TG 17:0/17:0/17:0).[1][4] These are effective because most naturally occurring triglycerides in biological systems contain even-numbered fatty acid chains, making odd-chain TGs negligibly present in samples.[1] However, deuterated standards offer superior accuracy by more closely mimicking the analyte of interest.[1]

The following table summarizes the key performance characteristics for assessing linearity and dynamic range when comparing these two classes of internal standards.

Performance Metric This compound (Deuterated ISTD) Odd-Chain TG ISTD (e.g., TG 17:0/17:0/17:0)
Linearity (R²) Excellent (typically >0.99)[1][2]Excellent (typically >0.99)[1]
Precision (%RSD) Excellent (<15%)Good to Excellent (<15-20%)[1]
Recovery Excellent, as it closely mimics the analyte of interest.[1]Good to excellent, depending on the extraction method.[1]
Matrix Effects Experiences nearly identical matrix effects as the analyte, providing the best correction.[1]Can experience different matrix effects than even-chain TGs, though generally minimal.[1]
Endogenous Interference None. The mass difference from deuterium labeling prevents any overlap.Negligible in most biological samples.[1]
Availability & Cost Generally more expensive; availability can be limited for specific species.[1]Less expensive and widely available.[1]

Experimental Protocol: Triglyceride Quantification in Human Plasma

This section details a representative methodology for quantifying triglycerides in human plasma using this compound as an internal standard with a Folch-based lipid extraction and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Internal Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg).

  • Dissolving: Dissolve the standard in a known volume of a suitable organic solvent, such as a 2:1 (v/v) chloroform (B151607):methanol mixture, in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).[5]

  • Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation.[5]

  • Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same solvent.[5]

Sample Preparation and Lipid Extraction
  • Thaw frozen human plasma samples on ice.[1]

  • In a clean glass tube, add 100 µL of plasma.[1][6]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution (e.g., 10 µL) to the plasma sample.[1][5]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[1] Vortex the tube vigorously for 1 minute.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture to induce phase separation.[5] Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[5]

  • Lipid Phase Collection: Carefully aspirate and discard the upper aqueous phase. Transfer the lower chloroform phase, which contains the lipids, to a new clean glass tube.[5]

  • Drying and Reconstitution: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen.[5] Reconstitute the dried lipid extract in an appropriate volume (e.g., 200 µL) of a solvent suitable for LC-MS analysis, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).

LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column for separation.

  • Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[4]

  • Injection Volume: Inject 5-10 µL of the reconstituted sample.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode, often detecting ammonium (B1175870) adducts ([M+NH₄]⁺).[4]

    • Scan Type: Employ Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.[4]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride (e.g., TG 16:0/18:1/16:0) and a fixed concentration of the this compound internal standard.[4]

  • Quantification: Determine the concentration of the target triglycerides in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio against the calibration curve.[4]

Visualizing the Workflow and Principles

Diagrams created using the Graphviz DOT language help to clarify complex experimental and logical workflows.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of This compound Sample->Spike Extract Perform Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Lipid Extract (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Peak Peak Integration (Analyte & ISTD) LCMS->Peak Ratio Calculate Peak Area Ratio (Analyte / ISTD) Peak->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Quantify Determine Analyte Concentration CalCurve->Quantify G cluster_input MS Signal cluster_process Calculation cluster_output Result Analyte Analyte Signal (Variable) Ratio Peak Area Ratio (Analyte / ISTD) Analyte->Ratio ISTD ISTD Signal (Constant Amount Added) ISTD->Ratio Concentration Accurate Concentration Ratio->Concentration Interpolate CalCurve Calibration Curve (Known Concentrations) CalCurve->Concentration

References

The Gold Standard in Quantitative Lipidomics: A Performance Comparison of Deuterated 14:0-16:1-14:0 TG-d5 and Non-Deuterated Triglyceride Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of the deuterated triglyceride standard, 14:0-16:1-14:0 TG-d5, against its non-deuterated counterpart, supported by established principles of mass spectrometry and illustrative experimental data.

In quantitative mass spectrometry-based lipidomics, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the "gold standard" for achieving the highest levels of accuracy and precision.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte of interest but have a distinct mass.[1] This property allows them to be differentiated by the mass spectrometer while ensuring they behave similarly to the target analyte during sample preparation and analysis, thereby effectively correcting for variations.[2]

Non-deuterated internal standards, often structural analogs or compounds from a different lipid class, may not perfectly mimic the analyte's behavior, leading to potential inaccuracies in quantification.[1] Their differing physicochemical properties can result in variations in extraction efficiency, chromatographic retention, and ionization efficiency, particularly in complex biological matrices.[1]

Quantitative Performance Comparison

The use of a deuterated internal standard like this compound offers significant advantages in key performance metrics for quantitative assays. The following table summarizes the expected performance differences based on typical validation parameters in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Performance MetricThis compound (Deuterated IS)Non-Deuterated Triglyceride StandardJustification
Accuracy (% Bias) Low (< 5%)Moderate to High (5-20%)Co-elution and similar ionization behavior of the deuterated standard provide superior correction for matrix effects and sample loss.
Precision (% CV) Low (< 10%)Moderate (10-25%)Consistent correction for variability throughout the analytical process leads to more reproducible measurements.
Linearity (r²) > 0.995> 0.990The deuterated standard ensures a more consistent response ratio across the calibration curve.
Matrix Effect MinimalVariableThe near-identical chemical properties of the deuterated standard allow it to experience and correct for matrix-induced ion suppression or enhancement in the same manner as the analyte.[2]
Recovery High and ConsistentVariableThe deuterated standard closely tracks the analyte during extraction and sample preparation steps, providing a more accurate measure of recovery.

Experimental Protocols

To objectively evaluate the performance of this compound against a non-deuterated standard, a rigorous validation experiment should be performed. The following provides a detailed methodology for such a comparative analysis.

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
  • Internal Standard Spiking: To 100 µL of a biological sample (e.g., plasma, cell lysate), add a known concentration of either this compound or the non-deuterated triglyceride standard.

  • Solvent Addition: Add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture to the sample. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient Elution: A suitable gradient to separate the triglyceride of interest from other lipid species.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
14:0-16:1-14:0 TG (Analyte)[M+NH₄]⁺[M+H - RCOOH]⁺
This compound (IS)[M+NH₄]⁺[M+H - RCOOH]⁺
Non-Deuterated TG IS[M+NH₄]⁺[M+H - RCOOH]⁺

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Spike_IS Spike with Internal Standard (Deuterated or Non-Deuterated) Sample->Spike_IS Extraction Lipid Extraction (Bligh & Dyer) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G cluster_ideal Ideal Internal Standard (Deuterated) cluster_nonideal Non-Ideal Internal Standard (Non-Deuterated) Analyte_D Analyte Matrix_D Matrix Effects (Ion Suppression) Analyte_D->Matrix_D IS_D Deuterated IS IS_D->Matrix_D Ratio_D Analyte / IS Ratio (Constant) Matrix_D->Ratio_D Correction Analyte_N Analyte Matrix_N1 Matrix Effects (Analyte) Analyte_N->Matrix_N1 IS_N Non-Deuterated IS Matrix_N2 Matrix Effects (IS) IS_N->Matrix_N2 Ratio_N Analyte / IS Ratio (Variable) Matrix_N1->Ratio_N Matrix_N2->Ratio_N

References

Navigating Triglyceride Quantification: A Comparative Guide to Internal Standards and Detection Limits in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of triglycerides (TGs) in biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reproducibility. This guide provides a comparative overview of the deuterated triglyceride 14:0-16:1-14:0 TG-d5 and other alternative internal standards, supported by experimental data on detection limits and detailed methodologies for TG analysis in matrices such as plasma and serum.

Performance Comparison of Internal Standards for Triglyceride Quantification

The selection of an internal standard is a crucial step in developing a robust quantitative assay for triglycerides using liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Deuterated standards, such as this compound, are often considered the gold standard due to their chemical similarity to the endogenous analytes. However, other alternatives, like odd-chain triglycerides, are also employed.

Internal Standard/MethodBiological MatrixLimit of Detection (LOD)Key Methodological Features
Deuterated Internal Standards Human EDTA-Plasma3.3 µg/mL (for TG species)[1]Flow-injection tandem mass spectrometry with neutral loss scans.[1]
Standard TG (15:0)3 Rat SerumNot explicitly stated, but linearity over four orders of magnitude was demonstrated.[2][3]High-resolution full scan MS and high energy collisional dissociation (HCD) all ion fragmentation.[2][3]
Glyceryl Trilinolenate (TG 54:9) Human BloodNot specified.Used as an internal standard in a method analyzing 47 triglycerides by LC-MS/MS with multiple reaction monitoring (MRM).[4][5]
Spectrophotometric Assay Human Plasma/Serum0.01 mmol/L[6]Quantitative colorimetric assay.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate and reliable triglyceride quantification. Below are representative methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a common method for extracting lipids from plasma or serum samples.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in a suitable solvent) to a precise volume of the biological sample.

  • Protein Precipitation and Extraction:

    • Add a volume of cold methanol (B129727) to the sample, vortex thoroughly.

    • Add a larger volume of a non-polar solvent like methyl-tert-butyl ether (MTBE) or a chloroform:methanol mixture (e.g., 2:1 v/v).

    • Vortex vigorously for an extended period at a low temperature (e.g., 10 minutes at 4°C).

  • Phase Separation:

    • Add water or a saline solution to induce phase separation.

    • Vortex briefly and then centrifuge at high speed (e.g., 14,000 x g) for several minutes at 4°C.

  • Lipid-Rich Phase Collection: Carefully collect the upper (organic) phase containing the lipids into a new tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum evaporator. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS mobile phase (e.g., acetonitrile/isopropanol).

Protocol 2: LC-MS/MS Analysis of Triglycerides

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of triglycerides.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for triglyceride analysis.

  • Mobile Phases:

  • Gradient Elution: A gradient is typically employed, starting with a lower percentage of Mobile Phase B and gradually increasing to elute the triglycerides based on their hydrophobicity.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, often detecting ammonium adducts ([M+NH4]+) of the triglycerides.

  • Detection:

    • Full Scan: To identify a wide range of lipid species.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of specific triglycerides and the internal standard. This involves monitoring the fragmentation of a specific precursor ion to a product ion. For triglycerides, this often involves the neutral loss of a fatty acid.

Experimental Workflow for Triglyceride Quantification

The following diagram illustrates a typical workflow for the quantification of triglycerides in a biological sample using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample (e.g., Plasma, Serum) spike Spike with Internal Standard (this compound) sample->spike extract Lipid Extraction (e.g., MTBE, Folch) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis (C18, ESI+) reconstitute->lcms data_acq Data Acquisition (Full Scan or MRM) lcms->data_acq peak_int Peak Integration data_acq->peak_int ratio Calculate Analyte/IS Peak Area Ratio peak_int->ratio quant Quantification of Triglycerides ratio->quant cal_curve Calibration Curve cal_curve->quant

Caption: Experimental workflow for triglyceride quantification.

Signaling Pathways and Logical Relationships

The accurate measurement of specific triglyceride species is crucial for understanding their role in various signaling pathways and metabolic diseases. For instance, alterations in the composition of triglycerides can impact lipid droplet formation, cellular energy storage, and the generation of signaling molecules like diacylglycerols (DAGs).

signaling_pathway cluster_lipid_metabolism Lipid Metabolism & Signaling cluster_disease Pathophysiological Relevance TG Triglycerides (TG) [Quantified using This compound] Lipolysis Lipolysis TG->Lipolysis AlteredTG Altered TG Profile TG->AlteredTG Dysregulation FA Fatty Acids (FA) Lipolysis->FA DAG Diacylglycerols (DAG) Lipolysis->DAG Energy Energy Production (β-oxidation) FA->Energy Signaling Cell Signaling (e.g., PKC activation) DAG->Signaling Metabolic Metabolic Diseases (e.g., Obesity, T2D) AlteredTG->Metabolic Cardio Cardiovascular Disease AlteredTG->Cardio

Caption: Triglyceride metabolism and signaling pathways.

References

Establishing Reproducibility in Lipidomics: A Comparative Guide to 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, the ability to generate reproducible and reliable data is paramount for advancing our understanding of disease, discovering novel biomarkers, and accelerating drug development. A key component in achieving this reproducibility is the use of appropriate internal standards in mass spectrometry-based analyses. This guide provides a comprehensive comparison of 1,3-dimyristoyl-2-palmitoleoyl-glycerol-d5 (14:0-16:1-14:0 TG-d5), a widely used deuterated triglyceride internal standard, with other common alternatives. We present a synthesis of available data, detailed experimental protocols, and visual workflows to inform the selection of the most suitable internal standard for your research needs.

The Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential for correcting variability introduced during sample preparation and analysis. By adding a known amount of an internal standard to a sample at the initial stage of processing, it experiences similar conditions as the endogenous analytes. This allows for normalization of the data, correcting for inconsistencies in extraction efficiency, sample loss, and instrument response. The ideal internal standard is chemically similar to the analytes of interest but isotopically distinct, allowing it to be differentiated by the mass spectrometer.

Performance Comparison of Internal Standards

Table 1: Comparison of Common Internal Standards for Triglyceride Analysis

Internal Standard TypeExample(s)AdvantagesDisadvantagesTypical Application
Deuterated Triglycerides This compound - Chemically identical to endogenous counterparts, ensuring similar extraction and ionization behavior.- Co-elutes with target analytes in chromatographic separations.- May have slight chromatographic shifts compared to non-deuterated analogs.- Potential for isotopic overlap with naturally occurring heavy isotopes of the analyte.Broad-spectrum triglyceride quantification in complex biological matrices.[1][2]
Odd-Chain Triglycerides Triheptadecanoin (17:0/17:0/17:0)- Not naturally abundant in most biological systems.- Good representation of the triglyceride class.- May not perfectly mimic the behavior of all endogenous even-chain triglycerides.- Chromatographic retention time will differ from most endogenous triglycerides.General triglyceride quantification where a non-endogenous standard is preferred.
¹³C-Labeled Triglycerides 1,2,3-tripalmitoyl-d62-glycerol- Minimal isotopic effect on retention time.- Lower risk of isotopic overlap compared to deuterium (B1214612) labeling.- Generally more expensive than deuterated standards.High-accuracy quantitative studies requiring minimal chromatographic shift.
Mixture of Standards Commercial mixes (e.g., SPLASH LIPIDOMIX®)- Provides broad coverage for multiple lipid classes in a single standard.- Improves quantification accuracy across the lipidome.- Higher cost per sample.- Can complicate data analysis if not all components are relevant.Comprehensive lipid profiling studies aiming to quantify multiple lipid classes simultaneously.

Table 2: Representative Performance Data from Lipidomics Studies

While a direct comparison is unavailable, the following table presents typical performance metrics reported in studies utilizing different types of internal standards. These values are context-dependent and can vary based on the specific workflow, instrumentation, and matrix.

ParameterDeuterated Standards (General)Odd-Chain Standards (General)
Precision (CV%) Typically <15% for most quantified speciesCan be slightly higher, but generally <20%
Accuracy (% Bias) Generally within ±15% of the true valueCan vary depending on the structural similarity to the analyte
Linearity (R²) >0.99 for calibration curves>0.99 for calibration curves

Note: This table is a qualitative summary based on findings in the literature and does not represent a direct experimental comparison.

Experimental Protocols

Achieving reproducible results is critically dependent on a well-defined and consistently executed experimental protocol. Below is a detailed methodology for the extraction and analysis of triglycerides from human plasma using this compound as an internal standard.

Materials and Reagents
  • Human plasma (or other biological matrix)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nitrogen gas

Sample Preparation and Lipid Extraction (Folch Method)
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a glass tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample. The amount should be optimized to be within the linear range of the instrument's response.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of LC-MS grade water to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of a solvent compatible with the LC-MS system, such as a mixture of isopropanol, acetonitrile, and water (e.g., 65:30:5 v/v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating triglycerides.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 0.1% formic acid.

    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the triglycerides based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used for triglyceride analysis.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often employed for targeted quantification, monitoring specific precursor-to-product ion transitions for both the endogenous triglycerides and the this compound internal standard.

Mandatory Visualizations

To further clarify the experimental process and the logic of using an internal standard, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Biological Sample (e.g., Plasma) spike Spike with this compound plasma->spike extraction Lipid Extraction (Folch Method) spike->extraction drydown Solvent Evaporation extraction->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data peak_integration Peak Integration data->peak_integration normalization Normalization to Internal Standard peak_integration->normalization quantification Quantification normalization->quantification

Caption: A typical experimental workflow for lipidomics analysis.

G analyte Endogenous Analyte Signal ratio Analyte/IS Ratio analyte->ratio is Internal Standard (IS) Signal is->ratio concentration Analyte Concentration ratio->concentration sample_loss Sample Loss/Variation sample_loss->analyte sample_loss->is ionization_effects Ionization Suppression/Enhancement ionization_effects->analyte ionization_effects->is

Caption: The logic of internal standard-based quantification.

References

A Head-to-Head Comparison of Internal Standards for Triglyceride Quantification in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides (TGs) in complex biological matrices is crucial for understanding metabolic diseases and developing novel therapeutics. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics. This guide provides an objective comparison of the quantitative performance of the deuterated internal standard 14:0-16:1-14:0 TG-d5 against common non-deuterated, odd-chain triglyceride standards.

The "gold standard" for quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS), such as this compound. These standards are chemically identical to the analytes of interest, with the only difference being a mass shift due to the incorporation of heavy isotopes like deuterium. This near-identical physicochemical behavior allows them to co-elute with the target analytes and experience similar ionization efficiencies and matrix effects, thus providing superior correction for analytical variability.

Alternatively, non-deuterated odd-chain triglycerides, such as glyceryl triheptadecanoate (TG 17:0/17:0/17:0) and glyceryl trinonadecanoate (TG 19:0/19:0/19:0), are frequently used as internal standards. As naturally occurring triglycerides in most biological systems are composed of even-chain fatty acids, these odd-chain counterparts are typically absent or present at very low levels in samples, minimizing the risk of endogenous interference. While more cost-effective than SIL-IS, their different chemical structure can lead to variations in extraction recovery and ionization response compared to the even-chain TGs being quantified.

Quantitative Performance Comparison

The following tables summarize the key quantitative performance parameters for this compound and representative odd-chain triglyceride internal standards based on data from various validated LC-MS/MS methods. It is important to note that specific performance characteristics can vary depending on the laboratory, instrumentation, and the specific matrix being analyzed.

Table 1: Performance Characteristics of this compound

ParameterTypical PerformanceSource
Linearity (r²) >0.99General expectation for SIL-IS
Limit of Quantification (LOQ) Low ng/mL to µg/mL rangeMethod-dependent
Precision (%CV) <15% (Intra-day and Inter-day)General expectation for SIL-IS
Accuracy (%RE) ±15%General expectation for SIL-IS
Recovery Not explicitly reported, but compensates for analyte lossAssumption based on SIL-IS properties
Matrix Effect Effectively corrects for matrix effectsTheoretical advantage of SIL-IS

Table 2: Performance Characteristics of Odd-Chain Triglyceride Internal Standards (TG 17:0/17:0/17:0 and TG 19:0/19:0/19:0)

ParameterTypical PerformanceSource
Linearity (r²) >0.99[1]
Limit of Quantification (LOQ) Low µg/mL range[2]
Precision (%CV) <15% (Intra-day), <20% (Inter-day)[1][2]
Accuracy (%RE) ±20%[2]
Recovery Good to excellent, depending on the extraction method.[1][1]
Matrix Effect Can experience different matrix effects than even-chain TGs.[1]

Experimental Methodologies

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable quantitative results in lipidomics. Below are representative protocols for the quantification of triglycerides in human plasma/serum using a deuterated internal standard.

Protocol 1: Lipid Extraction from Human Plasma/Serum

This protocol is a widely used method for the extraction of total lipids from plasma or serum.

Materials:

  • Human plasma or serum

  • Internal standard stock solution (containing this compound)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • To a glass tube, add 50 µL of plasma or serum.

  • Add a known amount of the this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly for 2 minutes.[3]

  • Add 400 µL of 0.9% NaCl solution and vortex again.[3]

  • Centrifuge at 2000 x g for 5 minutes to achieve phase separation.[3]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of acetonitrile/isopropanol).[3]

Protocol 2: LC-MS/MS Analysis of Triglycerides

This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of triglycerides.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.[3]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.[3]

  • Gradient: A linear gradient starting with a lower percentage of mobile phase B and gradually increasing to elute the triglycerides.[3]

  • Flow Rate: 0.3 - 0.5 mL/min.[3]

  • Injection Volume: 5 - 10 µL.[3]

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • Precursor Ions: [M+NH₄]⁺ adducts of the target triglycerides and the internal standard.

  • Product Ions: Neutral loss of one of the fatty acid chains.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical relationships in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Result Final Result Quantification->Final_Result Analyte Concentration

Caption: Experimental workflow for triglyceride quantification.

Internal_Standard_Selection Start Start: Need for TG Quantification Decision_Accuracy High Accuracy & Precision Required? Start->Decision_Accuracy Use_Deuterated Use Deuterated Standard (e.g., this compound) Decision_Accuracy->Use_Deuterated Yes Decision_Cost Budget Constraints? Decision_Accuracy->Decision_Cost No Validate_Method Thorough Method Validation is Crucial Use_Deuterated->Validate_Method Consider_Odd_Chain Consider Odd-Chain Standard (e.g., TG 17:0 or 19:0) Consider_Odd_Chain->Validate_Method Decision_Cost->Use_Deuterated No Decision_Cost->Consider_Odd_Chain Yes End End: Method Selection Validate_Method->End

Caption: Decision tree for internal standard selection.

References

A Comparative Analysis of Three Production Lots of 14:0-16:1-14:0 TG-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three distinct production lots of the deuterated triglyceride internal standard, 14:0-16:1-14:0 TG-d5 (myristoyl-palmitoleoyl-myristoyl-glycerol-d5). The objective of this analysis is to assess lot-to-lot consistency in terms of chemical purity, isotopic enrichment, and performance in a typical analytical workflow. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the suitability and reliability of this internal standard for quantitative lipidomic applications.

Quantitative Data Summary

The following tables summarize the key analytical parameters measured for three different lots of this compound, designated as Lot A, Lot B, and Lot C.

Table 1: Chemical Purity and Isotopic Enrichment

ParameterLot ALot BLot CAcceptance Criteria
Chemical Purity (by HPLC-CAD) 99.2%99.5%99.1%≥ 98.0%
Isotopic Purity (by LC-MS) 99.6%99.7%99.5%≥ 99.0%
Average Molecular Weight 812.4 g/mol 812.5 g/mol 812.4 g/mol 812.4 ± 0.2 g/mol
Residual Solvents (by GC-HS) < 0.01%< 0.01%< 0.01%≤ 0.05%

Table 2: Performance in Surrogate Matrix

ParameterLot ALot BLot CAcceptance Criteria
Signal-to-Noise Ratio (S/N) 215223210≥ 150
Peak Asymmetry 1.11.01.20.8 - 1.5
Recovery (%) 98%101%97%90 - 110%
Coefficient of Variation (CV, n=6) 3.1%2.8%3.5%≤ 5.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Chemical Purity by HPLC-CAD

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) was used to determine the chemical purity of the triglyceride.

  • Instrumentation: Thermo Scientific Vanquish HPLC system with a Corona Veo CAD detector.

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 150 x 4.6 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (B52724)/Isopropanol (50:50, v/v) with 0.1% Formic Acid.

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detector Settings: Evaporation temperature set to 35°C.

2.2. Isotopic Purity by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to confirm the isotopic enrichment of the deuterated standard.

  • Instrumentation: Agilent 1290 Infinity II LC coupled to a Sciex 6500 QTRAP Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: Monitoring the precursor to product ion transition for this compound.

  • LC Conditions: Same as HPLC-CAD protocol.

  • Data Analysis: Isotopic distribution was calculated by measuring the peak areas of the deuterated (M+5) and non-deuterated (M+0) species.

2.3. Performance in Surrogate Matrix

The performance of each lot was evaluated by spiking the standard into a surrogate matrix (e.g., charcoal-stripped human plasma) and analyzing the samples via LC-MS.

  • Sample Preparation: A stock solution of each lot was prepared in chloroform/methanol (2:1, v/v). A working solution was then used to spike the surrogate matrix to a final concentration of 50 ng/mL.

  • Extraction: Protein precipitation was performed by adding 4 parts of cold acetonitrile to 1 part of the spiked matrix. Samples were vortexed and centrifuged. The supernatant was then transferred and evaporated to dryness under nitrogen.

  • Reconstitution: The dried extract was reconstituted in 100 µL of the initial mobile phase.

  • Analysis: Samples were analyzed using the LC-MS protocol described in section 2.2.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of different lots of the internal standard.

G cluster_0 Lot Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision LotA Lot A Purity Chemical Purity (HPLC-CAD) LotA->Purity Isotopic Isotopic Enrichment (LC-MS) LotA->Isotopic Performance Matrix Performance (LC-MS) LotA->Performance LotB Lot B LotB->Purity LotB->Isotopic LotB->Performance LotC Lot C LotC->Purity LotC->Isotopic LotC->Performance Compare Compare Results to Acceptance Criteria Purity->Compare Isotopic->Compare Performance->Compare Decision Lot Acceptance? Compare->Decision Pass Pass Decision->Pass Pass Fail Fail Decision->Fail Fail

Caption: Workflow for quality control and comparison of different internal standard lots.

3.2. Hypothetical Signaling Pathway Involvement

Triglycerides are central to energy metabolism. The diagram below shows a simplified pathway illustrating the breakdown and synthesis of triglycerides, where an internal standard like this compound would be used to quantify endogenous triglyceride species.

G TG Triglycerides (TG) [Quantified using TG-d5] LPL Lipoprotein Lipase (LPL) TG->LPL Lipolysis FA Free Fatty Acids (FFA) LPL->FA Glycerol Glycerol LPL->Glycerol Energy Energy Production (Beta-Oxidation) FA->Energy Storage Adipose Tissue Storage FA->Storage DGAT DGAT Enzymes DGAT->TG Synthesis De Novo Lipogenesis Synthesis->DGAT Esterification

Caption: Simplified pathway of triglyceride metabolism.

A Researcher's Guide to Minimizing Measurement Uncertainty in Triglyceride Quantification: A Comparative Analysis of 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of triglycerides (TG) is paramount for robust and reproducible experimental outcomes. Measurement uncertainty is an inherent aspect of any analytical method, and the choice of an appropriate internal standard is a critical factor in minimizing this uncertainty. This guide provides a comprehensive comparison of 14:0-16:1-14:0 TG-d5, a deuterated internal standard, with other common alternatives for triglyceride quantification using mass spectrometry.

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation, extraction, and analysis. In lipidomics, particularly for the quantification of triglycerides by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is non-negotiable for achieving accurate and reproducible results. An ideal internal standard should be chemically and physically similar to the analytes of interest but isotopically distinct to be distinguishable by the mass spectrometer.

Performance Comparison of Triglyceride Internal Standards

The selection of an internal standard is a pivotal step in developing a robust quantitative lipidomics assay. The ideal standard should not be naturally present in the sample, should exhibit similar chemical and physical properties to the analytes, and should ionize efficiently and reproducibly. The two primary categories of internal standards used for triglyceride analysis are stable isotope-labeled triglycerides (such as deuterated standards) and odd-chain triglycerides.

FeatureThis compound (Deuterated)Odd-Chain Triglycerides (e.g., 17:0/17:0/17:0 TG)13C-Labeled Triglycerides
Principle Hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.Composed of fatty acids with an odd number of carbon atoms, which are rare in most biological samples.Carbon-12 atoms are replaced by the stable isotope carbon-13.
Co-elution with Analyte Nearly identical to the corresponding non-labeled triglyceride, ensuring that it experiences similar matrix effects.Similar, but not identical, retention time to even-chain triglycerides.Virtually identical to the native analyte.
Correction for Matrix Effects Excellent, due to near-identical physicochemical properties and co-elution with the analyte.Good, but may not perfectly mimic the ionization behavior of all endogenous triglycerides.Excellent, considered the "gold standard" for correcting matrix effects.
Potential for Isotopic Scrambling Low potential, but possible under certain MS conditions.Not applicable.Negligible.
Endogenous Interference None, as the deuterated form is not naturally occurring.Generally low, as odd-chain triglycerides are not abundant in most biological systems.[1]None.
Cost-Effectiveness Generally more expensive than odd-chain triglycerides.More cost-effective compared to stable isotope-labeled standards.Typically the most expensive option.

Experimental Protocol: Triglyceride Quantification using this compound

This protocol outlines a general workflow for the quantification of triglycerides in human plasma using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Internal Standard Spiking: To 50 µL of human plasma in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to induce phase separation.

  • Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:35 acetonitrile:isopropanol with 10 mM ammonium (B1175870) formate).

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B and gradually increases to elute the triglycerides based on their hydrophobicity.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for both the internal standard (this compound) and the target triglycerides, and then monitoring a specific product ion for each.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative triglyceride and a fixed concentration of the this compound internal standard.

  • Quantification: The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike with This compound plasma->spike extract Lipid Extraction (Folch Method) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for triglyceride quantification using this compound.

G cluster_sources Sources of Variation cluster_correction Correction Mechanism cluster_output Result pipetting Pipetting Errors internal_standard Internal Standard (this compound) pipetting->internal_standard extraction Incomplete Extraction extraction->internal_standard ionization Ion Suppression/Enhancement ionization->internal_standard injection Injection Volume Variability injection->internal_standard ratio Analyte/IS Ratio internal_standard->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant

Caption: Role of the internal standard in correcting for analytical variability.

Conclusion

The use of a deuterated internal standard like this compound offers a robust and reliable approach to minimize measurement uncertainty in the quantification of triglycerides. Its close physicochemical similarity to endogenous triglycerides allows for effective correction of variations during sample preparation and analysis, leading to more accurate and precise data. While odd-chain triglycerides present a more cost-effective alternative, deuterated standards, and to an even greater extent 13C-labeled standards, are considered superior for achieving the highest level of accuracy in quantitative lipidomics. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy and budget constraints.

References

Safety Operating Guide

Proper Disposal of 14:0-16:1-14:0 TG-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 14:0-16:1-14:0 TG-d5, a deuterated triglyceride commonly used in research and drug development. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

The following guidelines are synthesized from safety data sheets and general laboratory best practices. Researchers, scientists, and drug development professionals should always consult their institution's specific waste management protocols and the manufacturer's most recent Safety Data Sheet (SDS) before handling and disposal.

Summary of Key Safety Information

Below is a table summarizing the critical safety and handling information for this compound, often supplied in a chloroform (B151607) solution.

PropertyInformation
Product Name 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol; 14:0-16:1-14:0 D5 TG
Chemical Formula C₄₇H₈₃D₅O₆
Molecular Weight 754.23 g/mol
Form Typically a liquid solution, often in chloroform.
Storage Store at -20°C. Shipped on dry ice.
Hazard Classifications Acute Toxicity (Inhalation, Oral), Carcinogenicity, Eye Irritation, Reproductive Toxicity, Skin Irritation, Specific Target Organ Toxicity (Single and Repeated Exposure).
Primary Hazards Toxic if inhaled, harmful if swallowed, causes skin and eye irritation, suspected of causing cancer and reproductive harm, and may cause damage to organs through prolonged exposure.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound, especially when in a solvent like chloroform, is classified as hazardous waste disposal. The following protocol outlines the necessary steps for safe handling and disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (inspect gloves for integrity before use).[1]

  • All handling of the substance should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

2. Waste Collection:

  • Designate a specific, labeled hazardous waste container for the collection of this compound and any materials contaminated with it (e.g., pipette tips, vials).

  • The container must be made of a material compatible with the solvent (if any) and the triglyceride. A glass or polyethylene (B3416737) container is generally suitable.

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound in Chloroform"), and the associated hazard symbols (e.g., toxic, health hazard).

3. Segregation of Waste:

  • Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • In particular, avoid mixing with incompatible materials that could cause a hazardous reaction.

4. Disposal of Empty Containers:

  • Empty containers that held the stock solution should also be treated as hazardous waste.

  • Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinsate in the designated hazardous waste container.

  • After rinsing, deface the label on the original container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plasticware.

5. Final Disposal:

  • Once the hazardous waste container is full (typically no more than 80% capacity), seal it securely.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Complete all required waste disposal forms and documentation as per your institutional and local regulations.

6. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert your supervisor and EHS office.

  • If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.

  • Collect the absorbent material and any contaminated items in a sealed, labeled hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Handle in Chemical Fume Hood A->B C Step 3: Collect Waste in Labeled Hazardous Container B->C D Step 4: Segregate from Incompatible Waste C->D E Step 5: Triple-Rinse Empty Containers & Collect Rinsate D->E F Step 6: Securely Seal Waste Container E->F G Step 7: Arrange for EHS Waste Pickup F->G H Step 8: Complete Disposal Documentation G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling 14:0-16:1-14:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 14:0-16:1-14:0 TG-d5

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (this compound). The following procedures are designed to ensure the safe handling, storage, and disposal of this deuterated triglyceride.

Product Information
Identifier Value
Chemical Name 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol
Synonyms 1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol, TG d5-(14:0/16:1(9Z)/14:0) 110541[1]
Molecular Formula C₄₇H₈₃D₅O₆[1]
Molecular Weight 754.229[1]
CAS Number 944709-23-3[1]

Personal Protective Equipment (PPE)

While specific hazard data for this compound is not fully detailed, it is prudent to follow standard laboratory safety protocols for handling lipid compounds to minimize exposure.[2] The minimum required PPE for handling this substance is outlined below.

Scenario Required PPE Justification
Standard Laboratory Handling (e.g., weighing, preparing solutions)• Nitrile gloves• Laboratory coat• Safety glasses with side shieldsTo prevent skin and eye contact from accidental splashes or spills.[2]
Operations with Splash Potential (e.g., large volume transfers, vortexing)• Double nitrile gloves or chemical-resistant gloves• Chemical splash goggles• Face shield• Chemical-resistant lab coat or apronTo provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[2]
Cleaning Spills • Chemical-resistant gloves• Safety goggles• Lab coat• Appropriate respiratory protection if aerosols are generatedTo ensure protection during cleanup of potentially hazardous material.[2]

For general laboratory work, long pants and closed-toe shoes are mandatory.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receiving to storage.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the product label matches the order information.

  • Storage:

    • Store the compound at -20°C in a tightly sealed container.[1][4]

    • The substance is hygroscopic; therefore, minimize exposure to moisture.[1]

    • Before opening, allow the container to warm to room temperature to prevent condensation.[5]

    • For long-term storage of solutions, use glass vials with Teflon-lined caps (B75204) and store under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Preparation of Solutions:

    • Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential aerosols.[2]

    • Use a clean, glass syringe or pipette to transfer the substance.

    • If the compound is in a solvent, ensure the solvent is appropriate for the intended application. The product is often supplied in chloroform.[1]

    • Tightly cap the vial and vortex or sonicate gently until the lipid is fully dissolved.[5]

  • Experimental Use:

    • When transferring solutions, use glass or stainless steel pipettes to prevent contamination from plastics.[5]

    • Avoid direct contact with skin and eyes.

    • Wash hands thoroughly with soap and water after handling.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receive Receive & Inspect Store Store at -20°C Receive->Store Intact Equilibrate Equilibrate to Room Temp Store->Equilibrate Before Use Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Experimental Use Dissolve->Use Dispose Dispose of Waste Use->Dispose Clean Clean Work Area Use->Clean G Start Waste Generated Unused Unused Chemical Start->Unused Contaminated Contaminated Labware Start->Contaminated Empty Empty Container Start->Empty ChemWaste Chemical Waste Container Unused->ChemWaste Contaminated->ChemWaste Rinse Triple Rinse with Solvent Empty->Rinse Rinsate Collect Rinsate as Chemical Waste Rinse->Rinsate DisposeContainer Dispose of Container per Institutional Guidelines Rinse->DisposeContainer

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.